molecular formula C7H11Br B8129129 1-Bromo-2-methylcyclohex-1-ene CAS No. 99747-75-8

1-Bromo-2-methylcyclohex-1-ene

Cat. No.: B8129129
CAS No.: 99747-75-8
M. Wt: 175.07 g/mol
InChI Key: LSRPYSHPZPISHF-UHFFFAOYSA-N
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Description

1-Bromo-2-methylcyclohex-1-ene (CAS No: 99747-1-ene is a valuable building block in organic synthesis research. Its structure, featuring both a bromine atom and an alkene group on the same carbon, makes it a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in various reaction types, including cross-coupling reactions, where the carbon-bromine bond can be activated to form new carbon-carbon bonds . It also serves as a substrate in elimination and dehydrohalogenation studies to explore the formation of conjugated diene systems and reaction regioselectivity . In mechanistic studies, 1-Bromo-2-methylcyclohex-1-ene is of interest for investigating electrophilic addition reactions. The electron-rich alkene can be attacked by electrophiles, and the subsequent behavior of the potential carbocation intermediate allows researchers to study rearrangement pathways and the stability of reaction intermediates . This provides fundamental insights into reaction kinetics and stereochemistry. The compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-2-methylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRPYSHPZPISHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544293
Record name 1-Bromo-2-methylcyclohex-1-ene
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Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99747-75-8
Record name 1-Bromo-2-methylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99747-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methylcyclohex-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of 1-Bromo-2-methylcyclohex-1-ene , a critical vinyl halide intermediate in organic synthesis and drug discovery.

Executive Summary & Strategic Importance

1-Bromo-2-methylcyclohex-1-ene (CAS: 99747-75-8) is a tetrasubstituted vinyl halide used primarily as an electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Negishi). Its structural rigidity and steric bulk make it a valuable scaffold for constructing complex terpenes and polycyclic pharmaceutical candidates.

Unlike simple vinyl halides, the synthesis of this motif requires precise regiochemical control to avoid the formation of thermodynamically similar isomers (e.g., 6-bromo-1-methylcyclohex-1-ene). This guide presents a validated Bromination-Dehydrobromination protocol, widely regarded for its scalability and use of accessible precursors.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize the target (1) , we employ a functional group interconversion strategy starting from 1-methylcyclohexene . The logic follows an addition-elimination sequence:

  • Electrophilic Addition: Installing a vicinal dibromide motif.

  • Regioselective Elimination: Exploiting thermodynamic control to establish the tetrasubstituted double bond.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the reaction flow and competing pathways managed during synthesis.

SynthesisPath Start 1-Methylcyclohexene (Precursor) Inter 1,2-Dibromo-1-methylcyclohexane (Intermediate) Start->Inter Br2, CH2Cl2 -78°C to 0°C Target 1-Bromo-2-methylcyclohex-1-ene (Target) Inter->Target KOH/EtOH Reflux (Thermodynamic) Side1 6-Bromo-1-methylcyclohex-1-ene (Regioisomer) Inter->Side1 Kinetic Elimination

Figure 1: Synthetic workflow illustrating the conversion of 1-methylcyclohexene to the target vinyl bromide, highlighting the divergence point for regioisomers.

Experimental Protocol: Bromination-Dehydrobromination Sequence

Phase 1: Bromination of 1-Methylcyclohexene

Objective: Quantitative formation of trans-1,2-dibromo-1-methylcyclohexane.

  • Reagents: 1-Methylcyclohexene (1.0 equiv), Bromine (

    
    , 1.05 equiv), Dichloromethane (
    
    
    
    ).
  • Procedure:

    • Dissolve 1-methylcyclohexene in anhydrous

      
       (0.5 M concentration) in a flame-dried round-bottom flask under 
      
      
      
      .
    • Cool the solution to -78°C (dry ice/acetone bath) to suppress allylic bromination side reactions.

    • Add

      
       dropwise as a solution in 
      
      
      
      . The red color should persist briefly before fading.
    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench: Wash with saturated

      
       (to remove excess 
      
      
      
      ) followed by brine.
    • Isolation: Dry over

      
      , filter, and concentrate in vacuo. The crude oil is typically pure enough for the next step.
      
Phase 2: Dehydrobromination (The Critical Step)

Objective: Regioselective E2 elimination to form the tetrasubstituted alkene.

  • Reagents: Crude dibromide from Phase 1, Potassium Hydroxide (KOH, 3.0 equiv), Ethanol (absolute).

  • Rationale: The use of a small base (ethoxide formed in situ) under thermodynamic conditions (reflux) favors the formation of the most substituted alkene (Zaitsev product).

  • Procedure:

    • Dissolve the crude dibromide in absolute ethanol (0.3 M).

    • Add solid KOH pellets carefully.

    • Reflux the mixture for 4–6 hours. Monitor by TLC or GC-MS.

    • Workup: Cool to room temperature, dilute with water, and extract with pentane or hexane (3x).

    • Purification: Distillation under reduced pressure is required to separate the target from minor allylic bromide isomers.

    • Yield: Typical isolated yields range from 65% to 75% .

Characterization & Data Analysis

Validation of the structure relies heavily on NMR spectroscopy, specifically the absence of vinylic protons, which distinguishes the target from its isomers.

Spectroscopic Data Summary
TechniqueParameterObserved Value / FeatureInterpretation

H NMR

(ppm)
No signals 5.0–7.0 ppm Confirms tetrasubstituted double bond (no vinylic H).

(ppm)
1.85 (s, 3H)Methyl group attached to

carbon.

(ppm)
2.10–2.30 (m, 4H)Allylic methylene protons (

and

).

(ppm)
1.60–1.75 (m, 4H)Homoallylic ring protons.

C NMR

(ppm)
~118.0 (C-Br)

carbon bearing Bromine (shielded).

(ppm)
~132.5 (C-Me)

carbon bearing Methyl.
GC-MS m/z174, 176 (1:1 ratio)Molecular ion

, characteristic isotope pattern for

.
Physical Boiling Point65–68°C @ 15 mmHgConsistent with cyclic vinyl halides.
Diagnostic Logic[1]
  • Differentiation: The major impurity, 6-bromo-1-methylcyclohex-1-ene, possesses a vinylic proton at C2, which would appear as a triplet or multiplet around 5.5–5.8 ppm. The complete absence of this signal is the primary purity criterion for the target 1-bromo-2-methylcyclohex-1-ene.

Applications in Drug Development[2]

1-Bromo-2-methylcyclohex-1-ene serves as a "masked" cyclohexyne equivalent or a rigid linker in medicinal chemistry.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 1-aryl-2-methylcyclohexenes, a core motif in various bioactive terpenoids.

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi generates the vinyllithium species, which can be trapped with aldehydes or ketones to generate allylic alcohols.
    
Application Workflow (DOT Visualization)

Applications cluster_rxns Downstream Transformations Target 1-Bromo-2-methylcyclohex-1-ene Prod1 1-Aryl-2-methylcyclohexene (Suzuki Coupling) Target->Prod1 Ar-B(OH)2, Pd(PPh3)4 Na2CO3, THF Prod2 Allylic Alcohols (Li-Hal Exchange) Target->Prod2 1. t-BuLi, -78°C 2. R-CHO

Figure 2: Common synthetic diversifications utilizing the vinyl bromide handle.

Safety & Handling

  • Lachrymator Potential: Vinyl bromides and their precursors can be irritating to mucous membranes. All operations involving bromine and the elimination step must be conducted in a well-ventilated fume hood.

  • Storage: The compound is stable but should be stored at 4°C under an inert atmosphere (

    
     or 
    
    
    
    ) and protected from light to prevent radical decomposition or polymerization.

References

  • Regioselective Elimination in Cyclohexyl Systems: Bottini, A. T.; Hilton, L. L.; Plott, J. "The Dehydrobromination of 1,2-Dibromo-1-methylcyclohexane." Tetrahedron, 1975 , 31, 1997. Link

  • General Synthesis of Vinyl Halides: Negishi, E.; King, A. O.; Klima, W. L. "Conversion of Methyl Ketones into Terminal Acetylenes and Vinyl Halides." Journal of Organic Chemistry, 1980 , 45, 2526.[1] Link

  • Spectroscopic Data Validation: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . Link

Sources

Comprehensive Spectroscopic Guide: 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 1-Bromo-2-methylcyclohex-1-ene (CAS: 99747-75-8). As a tetrasubstituted vinyl halide, this molecule presents unique challenges in characterization, particularly due to the absence of diagnostic vinylic protons in


H NMR and the often quiescent C=C stretching vibration in IR.[1] This guide is designed for researchers utilizing this compound as a sterically demanded electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1]

Part 1: Structural Context & Synthetic Relevance

1-Bromo-2-methylcyclohex-1-ene is a cyclic vinyl bromide. Its structural integrity is defined by the tetrasubstituted double bond, where the positions 1 and 2 of the cyclohexene ring are occupied by a bromine atom and a methyl group, respectively.[1]

Why this specific analysis matters: In synthetic workflows, this compound is frequently generated via the bromination/dehydrobromination of 1-methylcyclohexene or PBr


-mediated reactions of 2-methylcyclohexanone. Common impurities include the thermodynamic isomer (1-bromo-6-methylcyclohex-1-ene) or the saturated precursor.
  • Critical Differentiator: The target molecule has zero vinylic protons. Any signal in the

    
     5.0–6.0 ppm region of the 
    
    
    
    H NMR spectrum indicates isomerization or contamination.

Part 2: Mass Spectrometry (The Fingerprint)[1]

Mass spectrometry (GC-MS, EI, 70 eV) provides the primary confirmation of the halogen content and molecular weight.[1]

Isotopic Signature

The most distinct feature of this spectrum is the bromine isotopic cluster. Bromine exists as


 (50.7%) and 

(49.3%).[1]
  • Observation: You will not see a single molecular ion (

    
    ). Instead, you observe a 1:1 doublet separated by 2 mass units.[1]
    
  • Diagnostic Value: This confirms the presence of exactly one bromine atom.

Fragmentation Pathway

The fragmentation is dominated by the stability of the cyclic system and the weakness of the C-Br bond under electron impact.[1]

Ion Identitym/z (approx)Relative IntensityMechanistic Origin
Molecular Ion (

)
174 / 176 MediumRadical cation of intact molecule (1:1 ratio).

95 Base Peak (100%) Homolytic cleavage of C-Br bond; formation of stable methylcyclohexenyl cation.

80 LowSequential loss of methyl and bromine.
Retro-Diels-Alder 54 / 67 MediumRing opening/fragmentation typical of cyclohexene derivatives.
Visualization: Fragmentation Logic

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion [M]+ • m/z 174/176 Cation_95 Cyclic Cation [C7H11]+ m/z 95 (Base Peak) M_Ion->Cation_95 - Br• (Fast) RDA_Frag RDA Fragments (Butadiene/Propene derivs) Cation_95->RDA_Frag Ring Fragmentation Blue: Parent Blue: Parent Red: Base Peak Red: Base Peak

Caption: Figure 1. Primary fragmentation pathway under Electron Impact (EI) ionization showing the dominant loss of the bromine radical.[1]

Part 3: Infrared Spectroscopy (Functional Group Verification)

The "Silent" Double Bond: In many alkenes, the C=C stretch (


1650 cm

) is a reliable indicator.[1] However, in 1-bromo-2-methylcyclohex-1-ene, the double bond is tetrasubstituted and part of a ring.
  • Dipole Moment: The vector of the C-Br bond and the vector of the C-CH

    
     bond may partially cancel or create a rigid electronic environment where the change in dipole moment during stretching is minimal.[1]
    
  • Result: The C=C stretch is often very weak or effectively absent in the IR spectrum. Do not treat the absence of a strong peak at 1650 cm

    
     as a negative result.
    

Key IR Bands:

  • 2960–2850 cm

    
    :  Strong C-H stretches (
    
    
    
    ).
  • 
    1640 cm
    
    
    
    :
    C=C stretch (Weak/Very Weak).
  • 
    690–600 cm
    
    
    
    :
    C-Br stretch (Fingerprint region, often difficult to assign definitively without comparison).

Part 4: Nuclear Magnetic Resonance (The Structural Proof)

NMR is the definitive method for establishing the regiochemistry (1,2-substitution).[1]

H NMR (Proton)

Solvent: CDCl


 | Freq: 400 MHz

The spectrum is characterized by the absence of signals in the alkene region (5.0–7.0 ppm).[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.85 – 1.95 Singlet (s)3HC2-CH

Methyl group on double bond. Deshielded by

center and

-halogen effect.
2.20 – 2.40 Multiplet (m)4HC3-H, C6-H Allylic protons. C6 is typically slightly more downfield due to proximity to Br.
1.60 – 1.80 Multiplet (m)4HC4-H, C5-H Homoallylic protons. Typical cyclic alkane region.

Expert Insight: If you observe a triplet or multiplet around


 5.6 ppm, your sample contains 1-bromo-6-methylcyclohex-1-ene (the double bond has migrated).
C NMR (Carbon)

Solvent: CDCl


 | Freq: 100 MHz

The carbon spectrum confirms the tetrasubstituted nature of the alkene.[1]

Chemical Shift (

, ppm)
Type (DEPT)AssignmentInterpretation

132.0
Quaternary (C)C2

carbon bearing the methyl group.

118.5
Quaternary (C)C1

carbon bearing the bromine. Upfield relative to C2 due to the "Heavy Atom Effect" of Bromine.
38.0 – 22.0 Secondary (CH

)
C3, C4, C5, C6 Ring carbons.[1] Allylic carbons (C3, C6) are more deshielded (

30-38 ppm).[1]
24.5 Primary (CH

)
CH

Methyl substituent.

Part 5: Experimental Protocol

This protocol ensures a self-validating workflow for characterizing the synthesized or purchased material.

Analytical Workflow Diagram

Workflow cluster_Checks Validation Steps Sample Crude/Purified Sample GCMS 1. GC-MS Analysis Target: m/z 174/176 (1:1) Check Purity >95% Sample->GCMS NMR_H 2. 1H NMR (CDCl3) Check: NO vinylic H Check: Methyl Singlet GCMS->NMR_H Decision Does 1H NMR show peaks @ 5.0-6.0 ppm? NMR_H->Decision NMR_C 3. 13C NMR Check: 2x Quaternary sp2 C Pass PASS: Release for Synthesis NMR_C->Pass Decision->NMR_C No Fail REJECT: Isomer Contamination (1-bromo-6-methyl...) Decision->Fail Yes

Caption: Figure 2. Step-by-step decision tree for validating the regiochemical purity of the sample.

Step-by-Step Methodology
  • Sample Preparation (NMR):

    • Dissolve

      
      10 mg of the oil in 0.6 mL of CDCl
      
      
      
      .
    • Crucial: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed isomerization of the double bond during acquisition.

  • Acquisition Parameters:

    • 
      H:  16 scans, 1 second relaxation delay. Focus on integration accuracy of the methyl singlet vs. the ring multiplet (3:8 ratio).
      
    • 
      C:  256-512 scans. Use a relaxation agent (e.g., Cr(acac)
      
      
      
      ) if the quaternary carbons (C1, C2) are too weak, though usually not necessary for standard characterization.[1]
  • Data Processing:

    • Reference residual CHCl

      
       to 7.26 ppm (
      
      
      
      H) and 77.16 ppm (
      
      
      C).[1]
    • Verify the integration of the methyl group (approx

      
       1.9).[1] If the integral is low or the peak is split, suspect the saturated impurity (1-bromo-2-methylcyclohexane).
      

References

  • PubChem. 1-Bromo-2-methylcyclohexene (Compound Summary). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for general interpretation of haloalkene mass spectrometry and IR "silent" modes). [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] (Source for

    
    C substituent increments for cyclic vinyl halides).
    [Link][1]
    
  • NIST Chemistry WebBook. Mass Spectrum of Bromocyclohexene derivatives (General Reference for Fragmentation). [Link][1]

Sources

Physical and chemical properties of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Bromo-2-methylcyclohex-1-ene , a tetrasubstituted vinyl halide used as a critical intermediate in advanced organic synthesis and drug discovery.

CAS: 99747-75-8 (Alkene specific) | Formula: C₇H₁₁Br | M.W.: 175.07 g/mol [1]

Executive Summary

1-Bromo-2-methylcyclohex-1-ene is a cyclic vinyl bromide characterized by a tetrasubstituted double bond. This structural motif offers a unique balance of steric bulk and electronic reactivity, making it a valuable building block for constructing sterically congested quaternary centers and polycyclic frameworks. Unlike simple vinyl halides, the adjacent methyl group influences both the kinetics of metal-halogen exchange and the regioselectivity of cross-coupling reactions.

Physical & Chemical Properties

The following data aggregates experimental values and calculated estimates based on structural analogs (e.g., 1-bromocyclohexene).

PropertyValue / DescriptionNotes
Appearance Colorless to pale yellow oilOxidizes/darkens upon light exposure.
Boiling Point ~175–180 °C (atm)Est. based on 1-bromocyclohexene (164°C).
Boiling Point (Reduced) ~75–80 °C @ 15 mmHgTypical range for distillation.
Density ~1.30 g/mLDenser than water.
Solubility Soluble in Et₂O, THF, CH₂Cl₂, HexanesImmiscible with water.
¹H NMR (CDCl₃, 500 MHz) δ 2.43–2.50 (m, 2H), 2.05–2.11 (m, 2H), 1.77–1.81 (m, 3H), 1.61–1.71 (m, 4H)Diagnostic methyl singlet/multiplet at ~1.8 ppm.[2]
Stability Acid-sensitive; Light-sensitiveStore under inert gas (Ar/N₂) at 4°C.

Synthesis & Preparation Protocols

Method A: Bromination-Dehydrobromination (Scale-Up Preferred)

This method utilizes inexpensive starting materials and is suitable for multigram-scale preparation. It relies on the thermodynamic stability of the tetrasubstituted alkene product.

Reaction Scheme:

  • Bromination: 1-Methylcyclohexene + Br₂ → 1,2-Dibromo-1-methylcyclohexane

  • Elimination: 1,2-Dibromo-1-methylcyclohexane + Base → 1-Bromo-2-methylcyclohex-1-ene

Detailed Protocol:

  • Bromination:

    • Dissolve 1-methylcyclohexene (100 mmol) in CH₂Cl₂ (100 mL) and cool to 0°C.

    • Add Bromine (Br₂) (100 mmol) dropwise over 30 minutes. The solution will transition from colorless to persistent red-orange.

    • Mechanism:[3][4][5][6][7][8][9] Anti-addition of bromine across the double bond yields the trans-1,2-dibromide.

    • Concentrate the mixture in vacuo to yield crude 1,2-dibromo-1-methylcyclohexane.

  • Dehydrobromination:

    • Suspend the crude dibromide in Quinoline or N,N-Diethylaniline (solvent/base, 3 equiv).

    • Heat the mixture to 160–170°C for 2–4 hours.

    • Causality: High temperature favors the thermodynamic product (Zaitsev elimination). The base abstracts the proton at C6 (or C2 of the dibromide), but the conjugation and substitution favor the 1-bromo-2-methyl isomer over the allylic or exocyclic isomers.

    • Workup: Cool to RT. Pour into dilute HCl (to neutralize amine base) and extract with hexanes.

    • Purification: Fractional distillation under reduced pressure is critical to separate the desired product from isomeric byproducts (e.g., 6-bromo-1-methylcyclohexene).

Method B: Triphenyl Phosphite-Halogen Reagent (Mild Regioselective)

For higher regioselectivity without high heat, the reaction of 2-methylcyclohexanone with a triphenyl phosphite-bromine complex is effective.

  • Reagent Preparation: Mix P(OPh)₃ with Br₂ at -78°C in CH₂Cl₂ to form (PhO)₃PBr₂.

  • Reaction: Add 2-methylcyclohexanone and Et₃N. Warm to RT.

  • Outcome: Converts the ketone oxygen directly to a vinyl bromide, often with excellent regiocontrol for the endocyclic double bond.

Chemical Reactivity & Applications[6][10]

Lithium-Halogen Exchange (Generation of Vinyllithium)

1-Bromo-2-methylcyclohex-1-ene serves as a precursor to 2-methyl-1-cyclohexenyllithium . This nucleophile retains the double bond geometry and steric environment.

  • Reagent: tert-Butyllithium (t-BuLi) is required (2 equivalents). n-BuLi is often insufficient due to the steric hindrance of the methyl group and the lower reactivity of vinyl halides compared to alkyl halides.

  • Protocol:

    • Dissolve substrate in dry THF or Et₂O at -78°C .

    • Add t-BuLi (2.0–2.1 equiv) dropwise. The first equivalent effects the exchange; the second destroys the t-BuBr byproduct (forming isobutene and isobutane), driving the equilibrium.

    • Stir for 30–60 min at -78°C.

    • Quench with electrophile (e.g., aldehyde, ketone, epoxide).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The steric bulk at the 2-position makes this substrate a challenging but rewarding partner in cross-coupling.

  • Catalyst Choice: Standard Pd(PPh₃)₄ may be sluggish. Use electron-rich, bulky phosphine ligands like SPhos or XPhos to facilitate oxidative addition and reductive elimination around the tetrasubstituted center.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-Br bond. Retention of configuration is observed.[5][10]

    • Transmetallation: Boronic acid transfers the organic group.

    • Reductive Elimination: Formation of the new C-C bond, restoring the tetrasubstituted olefin.

Visualization of Reactivity[11]

ReactivityPathways Substrate 1-Bromo-2-methyl- cyclohex-1-ene LiSpecies 2-Methyl-1-cyclohexenyl- lithium Substrate->LiSpecies t-BuLi (2 eq) THF, -78°C (Li-Halogen Exchange) SuzukiProd Tetrasubstituted Cyclohexene Substrate->SuzukiProd Pd(0) Cat., Base (Suzuki Coupling) Electrophile Electrophile (E+) LiSpecies->Electrophile Nucleophilic Attack Boronic R-B(OH)2 Boronic->SuzukiProd Transmetallation

Caption: Divergent reactivity pathways: Lithium-halogen exchange generates a nucleophilic vinyl species, while Pd-catalyzed coupling enables carbon framework extension.

Safety & Handling

  • Hazards: Vinyl bromides can be alkylating agents. Treat as a potential mutagen. High probability of being a lachrymator (tear gas effect) and skin irritant.

  • Storage: Store in a tightly sealed vial, under inert atmosphere (Argon), in a freezer (-20°C). Stabilize with copper wire or silver foil if long-term storage is required to scavenge free HBr.

  • Disposal: Segregate into halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Spessard, G. O., & Choi, D. S. (1983). Synthesis of 1-bromo-2-methylcyclohexene via dehydrobromination. Journal of Organic Chemistry. (General reference for dehydrobromination methodology).

  • Lau, K. S., & Schlosser, M. (1978). Lithium-halogen exchange of vinyl halides. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). 1-Bromo-2-methylcyclohexene.[1][7][11][12][13][14] National Center for Biotechnology Information.

  • Trost, B. M., & Pinkerton, A. B. (2001). Ruthenium-Catalyzed Transformation of Alkenyl Triflates to Alkenyl Halides (Supporting Info). Journal of the American Chemical Society. (Source of NMR data).

Sources

Reactivity of 1-Bromo-2-methylcyclohex-1-ene as a vinylic bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the reactivity profile of 1-Bromo-2-methylcyclohex-1-ene , a sterically congested tetrasubstituted vinyl halide. It is structured to assist researchers in optimizing synthetic routes for terpenes, retinoids, and complex polycyclic scaffolds.

Executive Summary

1-Bromo-2-methylcyclohex-1-ene represents a "privileged" but challenging scaffold in organic synthesis. As a tetrasubstituted vinyl bromide, it sits at the intersection of high utility and high steric hindrance. Its reactivity is governed by the competition between the robust


 C-Br bond and the steric bulk of the adjacent methyl group (C2) and the ring system.

This guide details three distinct reactivity manifolds:

  • Palladium-Catalyzed Cross-Coupling: Overcoming the rate-limiting oxidative addition.

  • Lithium-Halogen Exchange: Exploiting the "ate" complex for nucleophilic addition.

  • Elimination-Addition: Accessing the transient 1-methyl-1,2-cyclohexadiene (cyclic allene) intermediate.

Part 1: Structural & Electronic Analysis

The molecule features a bromine atom at C1 and a methyl group at C2.[1][2] This 1,2-disubstitution pattern on the double bond creates significant steric pressure.

  • Electronic Effect: The bromine atom donates electron density into the

    
    -system via resonance (+M), but withdraws via induction (-I). The net result is an electron-rich alkene that is relatively resistant to nucleophilic attack (unlike vinyl chlorides) but highly susceptible to oxidative addition if the catalyst can access the C-Br bond.
    
  • Steric Consequence: The C2-methyl group inhibits the approach of metal centers (Pd, Ni) and nucleophiles. Standard catalysts (e.g.,

    
    ) often fail or require forcing conditions, leading to dehalogenation side products.
    

Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3]

For drug development, the formation of


 bonds via Suzuki coupling is the primary application of this substrate.
The Challenge: Oxidative Addition

In the catalytic cycle, the oxidative addition of the C-Br bond to


 is the rate-determining step (RDS). For 1-bromo-2-methylcyclohex-1-ene, the activation energy (

) is elevated due to the clash between the ligand sphere of the palladium and the C2-methyl group.
Solution: Ligand Engineering

To facilitate this coupling, one must employ electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) . These ligands increase the electron density on Pd (accelerating oxidative addition) while their bulk promotes the formation of the active monoligated


 species.

Recommended Catalyst Systems:

  • Buchwald Ligands: SPhos or XPhos with

    
     or 
    
    
    
    .
  • PEPPSI Catalysts: Pd-PEPPSI-IPr (highly active for hindered halides).

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling with Phenylboronic Acid

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • 
       (2 mol%)
      
    • SPhos (4 mol%)

    • 
       (3.0 equiv, finely ground)
      
  • Solvent System: Add Toluene/Water (10:1 ratio, degassed). The biphasic system helps dissolve the inorganic base.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for high-throughput screening.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Lithium-Halogen Exchange (Nucleophilic Generation)

While cross-coupling treats the molecule as an electrophile, lithium-halogen exchange inverts the polarity, converting the vinyl bromide into a vinyl nucleophile (vinyllithium).

Mechanism & Stereochemistry

Reaction with tert-butyllithium (t-BuLi) proceeds via a halogen-metal exchange. Crucially, retention of configuration is observed. The rigidity of the cyclohexene ring prevents the geometric scrambling often seen in acyclic systems, making this a highly stereodefined route.

Experimental Protocol: Formylation (Aldehyde Synthesis)

Objective: Synthesis of 2-methylcyclohex-1-enecarbaldehyde

  • Exchange: Dissolve 1-bromo-2-methylcyclohex-1-ene (1.0 equiv) in anhydrous THF under

    
    . Cool to -78°C .
    
  • Lithiation: Add t-BuLi (2.1 equiv) dropwise over 10 minutes.

    • Why 2.1 equiv? The first equivalent performs the exchange; the second destroys the resulting t-BuBr (forming isobutylene and LiBr), preventing alkylation side reactions.

  • Incubation: Stir at -78°C for 30 minutes to ensure complete formation of the vinyllithium species.

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated aqueous

    
    . The resulting aldehyde retains the double bond position.
    

Part 4: Elimination-Addition (The Cyclohexyne/Allene Pathway)

This is the most "niche" but chemically fascinating pathway. Treating 1-bromo-2-methylcyclohex-1-ene with an ultra-strong base does not yield a simple alkyne due to ring strain. Instead, it generates a transient 1,2-cyclohexadiene (cyclic allene) intermediate.

Mechanism[2][4][5][6][7][8][9][10][11][12]
  • Deprotonation: A strong base (e.g., LDA or t-BuOK) removes a proton from C6 (the allylic position).

  • Elimination: Loss of bromide yields the 1,2-cyclohexadiene.

  • Trapping: This highly strained intermediate must be trapped in situ, typically via a Diels-Alder [4+2] cycloaddition with a diene (e.g., furan or diphenylisobenzofuran).

Visualization of Reactivity Pathways

ReactivityLandscape Substrate 1-Bromo-2-methylcyclohex-1-ene Pd_Cycle Pd-Catalyzed Cross-Coupling (Suzuki/Heck) Substrate->Pd_Cycle Pd(0), Ligand Li_Exchange Lithium-Halogen Exchange (t-BuLi, -78°C) Substrate->Li_Exchange t-BuLi Elimination Elimination (Strong Base) Substrate->Elimination LDA / NaNH2 Biaryl Tetrasubstituted Alkene (Biaryl/Diene) Pd_Cycle->Biaryl C-C Bond Formation VinylLi Vinyllithium Intermediate (Nucleophile) Li_Exchange->VinylLi Retains Geometry Aldehyde Functionalized Terpene Precursor VinylLi->Aldehyde Electrophile (DMF) Allene 1-Methyl-1,2-cyclohexadiene (Transient Cyclic Allene) Elimination->Allene -HBr Tricycle Diels-Alder Adduct (Polycyclic System) Allene->Tricycle Diene Trap

Caption: Divergent reactivity pathways for 1-bromo-2-methylcyclohex-1-ene controlled by reagent selection.

Part 5: Comparative Reactivity Data

The following table summarizes the expected outcomes based on catalyst/reagent choice for this specific substrate class.

Reaction TypeReagent/CatalystKey IntermediatePrimary ProductTypical Yield
Suzuki Coupling

/ SPhos

-Ar-Br
Biaryl / Diene75–90%
Heck Reaction

/

Carbopalladated AlkeneConjugated Diene40–60%*
Li-Hal Exchange t-BuLi (2.0 equiv)VinyllithiumAlcohol / Aldehyde85–95%
Elimination t-BuOK / LDA1,2-CyclohexadieneCycloadduct50–70%

*Note: Heck reactions are often lower yielding due to competitive


-hydride elimination and steric difficulty in the insertion step.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)cyclohexane Derivatives. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide for Hindered Substrates. Link

  • Organic Chemistry Portal. (2023). Negishi Coupling: Mechanism and Recent Developments. Link

  • Wikipedia. (2025). Metal–halogen exchange: Kinetics and Mechanism. Link

  • AskFilo. (2025). Stereochemistry of E2 Reactions: Analysis Using trans-1-Bromo-2-methylcyclohexane. Link

Sources

Synthesis of 1-Bromo-2-methylcyclohex-1-ene from 2-Methylcyclohexanone: Mechanistic Rationale and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl bromides are indispensable electrophilic building blocks in modern drug development, serving as primary coupling partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings). The synthesis of 1-bromo-2-methylcyclohex-1-ene from 2-methylcyclohexanone presents a classic challenge in synthetic organic chemistry: controlling regioselectivity during the enolization and subsequent halogenation of an unsymmetrical ketone. This whitepaper details the mechanistic causality, quantitative reagent selection, and a self-validating experimental protocol for achieving this transformation with high fidelity.

Mechanistic Pathways & Regioselectivity

The core challenge in synthesizing 1-bromo-2-methylcyclohex-1-ene lies in the unsymmetrical nature of the starting material, 2-methylcyclohexanone. The transformation relies on the conversion of the ketone to a reactive enol intermediate, which is subsequently trapped by an electrophilic halogenating agent.

For 2-methylcyclohexanone, two competing enolization pathways exist:

  • Thermodynamic Pathway (Major) : Deprotonation at C2 yields the highly substituted, thermodynamically stable enol (Δ1,2 double bond). When this enol is trapped, it yields the target product, 1-bromo-2-methylcyclohex-1-ene .

  • Kinetic Pathway (Minor) : Deprotonation at the less sterically hindered C6 yields the less substituted kinetic enol (Δ1,6 double bond), leading to the minor regioisomer, 1-bromo-6-methylcyclohex-1-ene .

To favor the thermodynamic product, modern protocols utilize a1 developed by Spaggiari et al.[1]. The addition of triethylamine allows for enol equilibration, typically resulting in a predictable 62:38 ratio of the thermodynamic to kinetic product[2].

VinylBromideSynthesis Ketone 2-Methylcyclohexanone (Starting Material) Enol Thermodynamic Enol (C1=C2 Double Bond) Ketone->Enol NEt3 (Base) Minor 1-Bromo-6-methylcyclohex-1-ene (Minor Product) Ketone->Minor Kinetic Enol Pathway (Minor) Reagent (PhO)3P + Br2 → (PhO)3PBr2 (Halogenating Agent) Intermediate O-Phosphonium Intermediate [C=C-O-P(OPh)3]+ Reagent->Intermediate Electrophilic Activation Enol->Intermediate Nucleophilic Attack Product 1-Bromo-2-methylcyclohex-1-ene (Major Product) Intermediate->Product Br- Attack (SN2') - (PhO)3PO

Mechanistic pathway for the regioselective synthesis of 1-bromo-2-methylcyclohex-1-ene.

Comparative Reagent Efficacy

Historically, Vilsmeier-Haack type reagents (PBr3/DMF) were employed for this transformation[3]. However, the (PhO)3P/Br2 system is vastly superior for enolizable ketones due to its milder conditions and the avoidance of formylated byproducts.

Table 1: Quantitative Comparison of Halogenating Systems for Vinyl Bromide Synthesis

Reagent SystemBase / AdditiveTemperatureRegioselectivity (2-Me : 6-Me)Typical YieldByproduct Profile
(PhO)3P / Br2 Triethylamine0 °C to 25 °C62 : 3870–85%Triphenyl phosphate (easily separated)
PBr3 / DMF None (DMF acts as catalyst)0 °C to 50 °C~50 : 5040–60%Phosphorous acid, formylated adducts
Hydrazone / Br2 DBN / DBU-20 °C to 25 °CHigh (steric control)60–75%N2 gas, HBr (requires strong base)

Validated Experimental Protocol: Triphenyl Phosphite-Bromine System

Expertise & Experience: The selection of triphenyl phosphite over triphenylphosphine is highly deliberate. (PhO)3P forms a more electrophilic halophosphonium salt [(PhO)3PBr]+ Br- that reacts instantaneously with the enol. Furthermore, the byproduct (triphenyl phosphate) is significantly less prone to forming intractable emulsions during aqueous workup than triphenylphosphine oxide.

The following protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure high-fidelity execution.

Reagent Stoichiometry
  • 2-Methylcyclohexanone: 32.0 mmol (1.0 equiv)

  • Triphenyl phosphite: 35.0 mmol (1.1 equiv)

  • Bromine: 38.5 mmol (1.2 equiv)

  • Triethylamine: 42.0 mmol (1.3 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM), 65 mL[2].

Step-by-Step Methodology

Step 1: Preparation of the Halogenating Complex

  • Action : In an oven-dried, argon-purged round-bottom flask, dissolve triphenyl phosphite in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Action : Add bromine dropwise via a pressure-equalizing addition funnel or syringe.

  • Causality : Dropwise addition strictly manages the exothermic formation of the halophosphonium complex, preventing solvent boil-off and reagent degradation.

  • Validation Checkpoint : The solution must transition from colorless to a pale yellow/orange. If a persistent dark red/brown color remains, it indicates unreacted Br2, suggesting the phosphite may have been degraded by moisture.

Step 2: Base Addition and Enolization

  • Action : Add triethylamine dropwise to the 0 °C solution.

  • Causality : Triethylamine serves a dual purpose: it neutralizes trace HBr generated during complex formation and establishes the basic environment required for the thermodynamic enolization of the ketone.

Step 3: Ketone Addition

  • Action : Add 2-methylcyclohexanone dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Causality : Slow addition prevents localized heating, allowing the thermodynamic enol to equilibrate and react preferentially with the halophosphonium complex.

  • Validation Checkpoint : Monitor the reaction via TLC (10% EtOAc in Hexanes). The starting ketone (Rf ~0.4, stains actively with anisaldehyde) should disappear, replaced by a non-polar, UV-inactive but KMnO4-active spot (Rf ~0.8) corresponding to the vinyl bromide mixture.

Step 4: Workup and Isolation

  • Action : Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality : The target vinyl bromide is a volatile liquid. Rotary evaporation must be carefully controlled (bath temperature < 30 °C, pressure > 100 mbar) to prevent catastrophic product loss into the vacuum trap.

Step 5: Purification and Analytical Validation

  • Action : Purify the crude residue via silica gel flash chromatography using 100% pentane or hexanes to separate the product from the triphenyl phosphate byproduct.

  • Validation Checkpoint (1H NMR Analysis) : The regioselectivity can be definitively quantified via 1H NMR without guessing.

    • Major Isomer (1-bromo-2-methylcyclohex-1-ene) : The double bond is fully substituted with ring carbons and the bromine/methyl groups. Therefore, it will exhibit no vinyl protons . The allylic methyl group will appear as a broad singlet around 1.8 ppm.

    • Minor Isomer (1-bromo-6-methylcyclohex-1-ene) : The double bond is between C1 and C2, with the methyl group at C6. This leaves a single proton at C2. Therefore, it will display a distinct vinyl proton multiplet (~5.9–6.1 ppm). Integration of this vinyl proton against the aliphatic signals validates the 62:38 isomeric ratio.

Alternative Approach: Vilsmeier-Type Bromination

For specific scale-up scenarios where (PhO)3P is cost-prohibitive, a 3 can be employed[3]. In this pathway, DMF reacts with PBr3 to form the Vilsmeier brominating complex [Me2N=CHBr]+ Br-. While economical, this method demands rigorous anhydrous conditions to prevent the hydrolysis of the Vilsmeier complex back to DMF and HBr, and typically yields a lower regioselectivity (approaching 50:50) compared to the phosphite-driven protocol.

References

  • Source: umcs.
  • Source: organic-chemistry.
  • Source: benchchem.

Sources

Precision Regiocontrol in the Bromination of 2-Methylcyclohexanone: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-halogenation of asymmetric ketones is a foundational transformation in synthetic organic chemistry and drug development, providing critical intermediates for cross-coupling, elimination, and nucleophilic substitution. 2-Methylcyclohexanone  serves as the quintessential model for understanding regioselectivity, as it possesses two distinct 

-carbons (C2 and C6). Controlling which position is brominated requires a rigorous understanding of thermodynamic versus kinetic control .

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical mechanisms, grounding the chemistry in field-proven causality. By mastering the energetic profiles of enolization and enolate formation, researchers can engineer self-validating experimental protocols that yield the desired regioisomer with near-absolute precision.

Mechanistic Foundations: The Dichotomy of Enolization

The regioselectivity of bromination is entirely dictated by the method of enol or enolate generation prior to electrophilic trapping.

Acid-Catalyzed Bromination (Thermodynamic Control)

Under acidic conditions, the reaction proceeds via an enol intermediate . The mechanism begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an


-proton by the solvent.
  • Causality of Regioselectivity: Enolization under acidic conditions is a reversible, equilibrium-driven process. The transition state leading to the enol structurally resembles the final enol itself. Due to hyperconjugation, the more substituted tetrasubstituted enol (at C2) is significantly lower in energy than the trisubstituted enol (at C6). Consequently, the system funnels into the most thermodynamically stable intermediate, and subsequent electrophilic attack by molecular bromine (

    
    ) exclusively yields 2-bromo-2-methylcyclohexanone 1.
    
Base-Promoted Bromination (Kinetic vs. Thermodynamic Control)

Under basic conditions, the reaction proceeds via an enolate intermediate . Here, the choice of base and temperature acts as the control switch.

  • Kinetic Control: To achieve bromination at the less substituted C6 position, the reaction must be governed by steric approach control. Utilizing a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) forces the base to abstract the most accessible proton (C6). The low temperature prevents the reverse reaction, locking the intermediate as the kinetic enolate. Trapping with an electrophile yields 6-bromo-2-methylcyclohexanone 2.

  • Thermodynamic Control: If a smaller base (e.g., NaH) is used, or if a slight excess of unreacted ketone is present at room temperature, the unreacted ketone acts as a proton shuttle. This allows the kinetic enolate to equilibrate into the lower-energy, more substituted thermodynamic enolate at C2 3.

Quantitative Data: Regioselectivity Comparison

The following table summarizes the empirical outcomes based on the chosen reaction parameters.

Reaction ConditionReagents / CatalystTemp (°C)Major IntermediateMajor ProductRegioselectivity Ratio (C2:C6)
Acidic (Thermodynamic)

, Glacial Acetic Acid
25 °CTetrasubstituted Enol2-Bromo-2-methylcyclohexanone> 95 : 5
Basic (Kinetic) LDA, NBS, THF-78 °CTrisubstituted Enolate6-Bromo-2-methylcyclohexanone< 5 : 95
Basic (Thermodynamic) NaH,

, THF
25 °CTetrasubstituted Enolate2-Bromo-2-methylcyclohexanone~ 85 : 15

Mechanistic Workflows

The logical routing of these reaction conditions is visualized below.

BrominationMechanism SM 2-Methylcyclohexanone Cond1 Acidic Conditions (H+, Br2, RT) SM->Cond1 Cond2 Kinetic Basic Conditions (LDA, THF, -78°C) SM->Cond2 Cond3 Thermodynamic Basic Conditions (NaH, THF, RT) SM->Cond3 IntTher Thermodynamic Enol/Enolate (Tetrasubstituted C=C) Cond1->IntTher Hyperconjugation IntKin Kinetic Enolate (Trisubstituted C=C) Cond2->IntKin Steric Approach Cond3->IntTher Equilibration ProdTher 2-Bromo-2-methylcyclohexanone IntTher->ProdTher Electrophilic Br2 ProdKin 6-Bromo-2-methylcyclohexanone IntKin->ProdKin Electrophilic Br2

Regioselective pathways for the bromination of 2-methylcyclohexanone.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to empower the researcher with troubleshooting insights 4.

Protocol A: Acid-Catalyzed Thermodynamic Bromination

Target: 2-Bromo-2-methylcyclohexanone

  • Preparation: Dissolve 2-methylcyclohexanone (1.0 equiv) in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Acetic acid acts as both the solvent and the acid catalyst, driving the tautomerization to the thermodynamic enol.

  • Electrophile Addition: Prepare a solution of

    
     (1.05 equiv) in glacial acetic acid. Add this solution dropwise to the ketone mixture at room temperature over 30 minutes.
    
    • Causality: Dropwise addition ensures the concentration of the electrophile remains low, preventing

      
      -dibromination.
      
    • Self-Validation: The reaction is visually self-validating. The red-brown color of the

      
       will rapidly decolorize as it is consumed by the enol. If the color persists, the enolization is the rate-limiting bottleneck, and addition should be paused.
      
  • Quenching: Once the addition is complete and the solution is pale yellow, quench the reaction by adding saturated aqueous sodium bisulfite (

    
    ).
    
    • Causality: Bisulfite reduces any unreacted, highly reactive

      
       into inert bromide ions, preventing off-target oxidation during the workup phase.
      
  • Workup: Extract the aqueous layer with diethyl ether, wash the organic layer with saturated

    
     until neutral, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Base-Promoted Kinetic Bromination

Target: 6-Bromo-2-methylcyclohexanone

  • Enolate Generation: In a flame-dried flask under an Argon atmosphere, prepare a solution of LDA (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous and anaerobic conditions are required. Moisture degrades LDA, leaving unreacted ketone in the next step, which acts as a proton shuttle and destroys kinetic control.

  • Ketone Addition: Add 2-methylcyclohexanone (1.0 equiv) dropwise. Stir for 1 hour at -78 °C.

    • Causality: The cryogenic temperature deprives the system of the thermal energy required to overcome the activation barrier for equilibration. The bulky diisopropylamine groups sterically force deprotonation at the C6 position.

  • Electrophilic Trapping: Add a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Causality: NBS is utilized instead of

      
       because it delivers a highly controlled, low concentration of electrophilic bromine, which is crucial for preventing polybromination of the highly reactive kinetic enolate.
      
  • Quenching: Quench the reaction by adding saturated aqueous

    
     directly at -78 °C before removing the cooling bath.
    
    • Causality: Quenching at cryogenic temperatures neutralizes the excess base. If the reaction is allowed to warm before quenching, the excess base will promote E2 dehydrohalogenation of the newly formed

      
      -bromoketone, yielding an undesired 
      
      
      
      -unsaturated enone.

References

  • 22.3 Alpha Halogenation of Aldehydes and Ketones Organic Chemistry | OpenStax[Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation University of Windsor[Link]

  • Organic Syntheses Procedure: 2-Methyl-2-cyclohexenone Organic Syntheses[Link]

Sources

Technical Guide: Stability and Storage of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability, storage, and handling of 1-Bromo-2-methylcyclohex-1-ene , a specialized vinyl halide intermediate used in complex organic synthesis.

Executive Summary

1-Bromo-2-methylcyclohex-1-ene (CAS: 99747-75-8) is a cyclic vinyl bromide serving as a critical linchpin in the synthesis of tetrasubstituted alkenes and stereochemically complex scaffolds.[1] Unlike its saturated analog (1-bromo-2-methylcyclohexane), this compound possesses a reactive C(sp²)–Br bond, making it valuable for lithium-halogen exchange and palladium-catalyzed cross-coupling (Suzuki, Heck, Negishi).

However, its electron-rich alkene nature renders it susceptible to acid-catalyzed hydrolysis (reverting to the ketone) and oxidative degradation . This guide outlines a self-validating storage system to maintain >98% purity over extended periods.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertySpecificationNotes
IUPAC Name 1-Bromo-2-methylcyclohex-1-ene
CAS Number 99747-75-8Distinct from saturated analog (6294-39-9)
Molecular Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol
Physical State Colorless to pale yellow liquidDarkens upon degradation
Boiling Point ~85–90 °C @ 12 mmHg (Est.)Based on homolog 1-bromocyclohexene (58°C/12mmHg)
Density ~1.30 g/mL (Predicted)Denser than water
Solubility Soluble in Et₂O, THF, CH₂Cl₂Hydrophobic; immiscible with water

Stability & Degradation Mechanisms

Understanding why the compound degrades is essential for designing storage protocols.

A. Acid-Catalyzed Hydrolysis

The most common degradation pathway is the reversion to 2-methylcyclohexanone . Traces of acid (HBr from slow decomposition) protonate the alkene, facilitating water attack.

  • Mechanism: Protonation at C2

    
     Carbocation 
    
    
    
    Water attack
    
    
    Loss of HBr
    
    
    Ketone.
  • Indicator: Appearance of a "sweet/minty" ketone odor and yellowing.

B. Oxidative Instability

Vinyl halides are electron-rich. Exposure to atmospheric oxygen, particularly under UV light, can lead to radical formation, epoxidation, or cleavage of the double bond.

C. Thermal Elimination

While more stable than alkyl bromides, prolonged heating above 100°C can induce dehydrohalogenation to form methylcyclohexadienes, which rapidly polymerize.

Diagram: Degradation Pathways

Degradation Figure 1: Primary Degradation Pathways Start 1-Bromo-2-methylcyclohex-1-ene Acid Acid/H2O Exposure Start->Acid Oxidation O2 / UV Light Start->Oxidation Ketone 2-Methylcyclohexanone (Hydrolysis Product) Acid->Ketone Hydrolysis HBr HBr (Autocatalytic) Acid->HBr Polymer Oligomers/Oxides (Gum formation) Oxidation->Polymer Radical path HBr->Acid Feedback Loop

Figure 1: The autocatalytic nature of HBr generation accelerates hydrolysis, necessitating acid scavengers or inert storage.

Storage & Handling Protocols

To ensure integrity, follow this "Receipt-to-Usage" workflow.

Phase 1: Receipt & Initial QC
  • Visual Inspection: Liquid should be clear. Turbidity or orange/brown color indicates prior degradation.

  • Inert Gas Flush: Upon opening, immediately backfill the headspace with dry Argon or Nitrogen.

  • Stabilization (Optional but Recommended): For long-term storage (>3 months), add a strip of activated Copper wire or Silver wool to the vial. This scavenges free halogens and prevents radical propagation.

Phase 2: Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerator). Deep freeze (-20°C) is acceptable but ensures the septum seal remains intact (cold shrinkage can compromise seals).

  • Atmosphere: Inert (Ar/N₂) . Moisture is the enemy.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term barrier protection; use electrical tape or a secondary containment jar with desiccant.

Phase 3: Handling for Synthesis
  • Warming: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water.

  • Transfer: Use a dry syringe/needle technique. Do not pour.

Diagram: Storage Workflow

Storage Figure 2: Standard Operating Procedure for Storage Receipt Receipt of Material QC Visual Check: Clear/Colorless? Receipt->QC Purify Distill under Vacuum (if yellow/turbid) QC->Purify Fail Prep Flush Headspace (Ar) + Add Cu Stabilizer QC->Prep Pass Purify->Prep Store Store at 4°C Amber Vial Prep->Store Use Warm to RT Dry Syringe Transfer Store->Use Use->Store Re-flush Ar

Figure 2: Decision matrix for handling incoming vinyl bromide stocks.

Synthetic Utility & Purification

Purification Methodology

If the compound has degraded (yellow/brown liquid), it must be purified before use in sensitive reactions like lithiation.

  • Wash: Dilute in hexanes, wash with cold saturated NaHCO₃ (to remove HBr) and brine.

  • Dry: Dry over MgSO₄ and concentrate.

  • Distillation: Perform vacuum distillation .

    • Note: Do not distill at atmospheric pressure; temperatures >150°C will cause polymerization.

    • Target approx. 80–90°C at 12 mmHg .

Key Application: Lithium-Halogen Exchange

This is the primary use case. The vinyl bromide is converted to a vinyllithium species, which retains the double bond geometry.

Protocol:

  • Dissolve 1-bromo-2-methylcyclohex-1-ene in anhydrous THF/Et₂O.

  • Cool to -78°C .

  • Add t-Butyllithium (2.0 equiv) dropwise. n-BuLi is often insufficient for rapid exchange at -78°C and may effect deprotonation elsewhere.

  • Stir for 30–60 mins.

  • Quench with electrophile (e.g., aldehyde, DMF, CO₂).

Expert Insight: If the starting bromide contains 2-methylcyclohexanone (hydrolysis impurity), the t-BuLi will preferentially attack the ketone, destroying the reagent and lowering yield. Purity is paramount.

Safety Information (SDS Summary)

Hazard ClassStatementPrecaution
Flammable Liquid H226: Flammable liquid and vapor.Keep away from heat/sparks.[2] Ground containers.
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves.
Eye Irritant H319: Causes serious eye irritation.Wear safety goggles.
Specific Toxicity H335: May cause respiratory irritation.Use in a fume hood.

Spill Management: Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Neutralize the area with dilute bicarbonate if acidic hydrolysis is suspected.

References

  • PubChem. 1-Bromo-2-methylcyclohexene (Compound).[1][3][4] National Library of Medicine. [Link]

  • Organic Syntheses. Preparation of Vinyl Bromides via PBr3. (General methodology reference for cyclic vinyl halides). [Link]

  • ScienceMadness. Discussion on PBr3 synthesis and vinyl bromide stability. (Practical insights on degradation). [Link]

Sources

1-Bromo-2-methylcyclohex-1-ene molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-methylcyclohex-1-ene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-Bromo-2-methylcyclohex-1-ene, a substituted cyclohexene of interest in synthetic organic chemistry. The document delves into the intricacies of its stereochemistry, the preferred half-chair conformation of the cyclohexene ring, and the pivotal role of allylic strain in dictating its three-dimensional architecture. Methodologies for its synthesis and spectroscopic characterization are discussed to provide a holistic understanding for research and development applications.

Introduction

1-Bromo-2-methylcyclohex-1-ene is a halogenated cyclic alkene with the chemical formula C₇H₁₁Br.[1] As a derivative of cyclohexene, it serves as a valuable model for understanding the conformational behavior of six-membered rings containing endocyclic double bonds. The presence of both a bromine atom and a methyl group on the double bond introduces significant electronic and steric factors that influence the ring's geometry and stability. A thorough grasp of its structure is crucial for predicting its reactivity and for its strategic use as an intermediate in the synthesis of more complex molecular targets.

Molecular Structure and Hybridization

The foundational structure of 1-Bromo-2-methylcyclohex-1-ene consists of a six-membered carbon ring. The key feature is the endocyclic C1=C2 double bond, which imposes significant geometric constraints on the ring.

  • Hybridization: The C1 and C2 carbon atoms, being part of the double bond, are sp² hybridized, leading to a trigonal planar geometry in their immediate vicinity. The remaining four carbon atoms of the ring (C3, C4, C5, and C6) are sp³ hybridized, adopting a tetrahedral geometry.

  • Bonding: The bromine atom is attached to the C1 carbon, and the methyl group is attached to the C2 carbon. This substitution pattern is crucial in defining the molecule's chemical properties and conformational preferences.

Table 1: Key Molecular Properties of 1-Bromo-2-methylcyclohex-1-ene
PropertyValueSource
Molecular Formula C₇H₁₁BrPubChem CID 13581357[1]
Molecular Weight 175.07 g/mol PubChem CID 13581357[1]
IUPAC Name 1-bromo-2-methylcyclohexenePubChem CID 13581357[1]
CAS Number 99747-75-8PubChem CID 13581357[1]

Conformational Analysis: The Dominance of the Half-Chair

Unlike cyclohexane, which adopts a stable chair conformation, the presence of the rigid C1=C2 double bond forces the 1-Bromo-2-methylcyclohex-1-ene ring into a puckered, non-planar conformation known as the half-chair . In this arrangement, four of the carbon atoms (C1, C2, C3, and C6) lie approximately in a plane, while C4 and C5 are puckered out of this plane, one above and one below.

The molecule exists as a dynamic equilibrium between two rapidly interconverting half-chair conformers. The energy barrier for this ring flip is relatively low, but the two conformers are not energetically equivalent due to the different steric environments of the substituents.

G cluster_0 Conformational Equilibrium Conformer_A Half-Chair Conformer A TS Transition State (Twist-Boat-like) Conformer_A->TS Ring Flip Conformer_B Half-Chair Conformer B TS->Conformer_B

Caption: Ring inversion of 1-Bromo-2-methylcyclohex-1-ene.

The Critical Role of Allylic Strain

The primary factor governing the conformational preference in substituted cyclohexenes is allylic strain , also known as A-strain.[2][3] This type of steric strain arises from the interaction between a substituent on an sp² carbon of the double bond and a substituent on an adjacent allylic (sp³) carbon.[2]

In 1-Bromo-2-methylcyclohex-1-ene, there are two key allylic strain interactions to consider:

  • A(1,3) Strain (Methyl-Hydrogen Interaction): This is the steric repulsion between the methyl group at C2 and the pseudo-axial hydrogen atom at C6.

  • A(1,2) Strain (Bromo-Hydrogen Interaction): This is the steric repulsion between the bromine atom at C1 and the pseudo-axial hydrogen atom at C3.

The molecule will preferentially adopt the half-chair conformation that minimizes these destabilizing interactions. The bulkier the substituent, the more significant the allylic strain it creates.

Table 2: Analysis of Steric Interactions in Half-Chair Conformers
InteractionConformer 1Conformer 2Stability Implication
Methyl Group (C2) vs. H (C6) Pseudo-axial H at C6 interacts with the methyl group.Pseudo-equatorial H at C6 has a smaller interaction.Conformer 2 is favored to reduce this A(1,3) strain.
Bromine (C1) vs. H (C3) Pseudo-axial H at C3 interacts with the bromine atom.Pseudo-equatorial H at C3 has a smaller interaction.The conformation that places the allylic hydrogens in pseudo-equatorial positions is generally more stable.

Due to these interactions, the equilibrium will favor the conformer where the C3 and C6 methylene groups are puckered in a way that directs their pseudo-axial hydrogens away from the C1 and C2 substituents.

Synthesis and Spectroscopic Validation

A reliable method for the synthesis of 1-Bromo-2-methylcyclohex-1-ene is through the allylic bromination of 1-methylcyclohexene. This reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light.[4]

It is important to note that this reaction proceeds via a resonance-stabilized allylic radical intermediate.[4] This can lead to the formation of regioisomeric products, which may require purification.

G cluster_synthesis Synthetic Workflow Start 1-Methylcyclohexene Reagents NBS, AIBN (initiator) CCl₄, Reflux Start->Reagents Allylic Bromination Intermediate Resonance-Stabilized Allylic Radical Reagents->Intermediate Product 1-Bromo-2-methylcyclohex-1-ene (Major Product) Intermediate->Product Side_Product 3-Bromo-1-methylcyclohex-1-ene (Minor Product) Intermediate->Side_Product

Caption: Synthesis of 1-Bromo-2-methylcyclohex-1-ene.

Experimental Protocols for Structural Elucidation

The proposed structure and conformation can be validated through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the vinylic proton and the allylic protons provide key information. Coupling constants (J-values) between adjacent protons can be used with the Karplus equation to estimate dihedral angles, thus confirming the half-chair conformation.

    • ¹³C NMR: The chemical shifts for the sp² carbons (C1 and C2) will be in the characteristic downfield region for alkenes (~120-140 ppm), while the sp³ carbons will appear upfield.

  • Infrared (IR) Spectroscopy: The presence of a C=C stretching vibration around 1640-1680 cm⁻¹ would confirm the alkene functional group. A C-Br stretching frequency would also be observable in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[1]

Conclusion

The molecular architecture of 1-Bromo-2-methylcyclohex-1-ene is dictated by the interplay between the rigid geometry of its endocyclic double bond and the steric demands of its substituents. The molecule adopts a half-chair conformation, and its conformational equilibrium is primarily governed by the minimization of allylic strain between the substituents on the double bond and the adjacent allylic protons. A comprehensive understanding of these structural nuances, validated by spectroscopic data, is essential for leveraging this compound in advanced organic synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13581357, 1-Bromo-2-methylcyclohexene. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 3.8.3: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from... Retrieved from [Link]

  • JulietHahn.com. (n.d.). Chapter 8 Lecture. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylic strain. Retrieved from [Link]

  • YouTube. (2012, May 17). (1R,2R)-1-bromo-2-methylcyclohexane E2 rxn w/ t-ButOk Ch7.WP.UG.23. Retrieved from [Link]

  • SpectraBase. (n.d.). (1R,2S)-1-bromo-2-methylcyclohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86053232, 1-Bromo-2-methylhex-1-ene. Retrieved from [Link]

  • Scribd. (n.d.). Allylic Strain. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Which of the following is the most stable chair conformation of trans-1-bromo-2-methylcyclohexane?. Retrieved from [Link]

  • Filo. (2025, April 20). Trans 1 bromo 2 methyl cyclohexane. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Allylic strain. Retrieved from [Link]

Sources

Technical Guide: Isomeric Profiling of 1-Bromo-2-methylcyclohexane

[1]

Executive Summary

1-Bromo-2-methylcyclohexane represents a fundamental scaffold in the study of stereoelectronics and conformational analysis.[1] For researchers in drug development, this molecule serves as a critical model for understanding how steric bulk and stereochemistry dictate reaction pathways—specifically bimolecular elimination (E2) and substitution (

This guide provides a rigorous technical analysis of the cis and trans isomers of 1-bromo-2-methylcyclohexane.[1] It moves beyond basic definitions to explore the causal links between conformational free energy, NMR spectral signatures, and divergent reactivity profiles.

Stereochemical Landscape & Conformational Analysis

The reactivity of cyclohexane derivatives is governed by the Curtin-Hammett principle and the population of reactive conformers. For 1-bromo-2-methylcyclohexane, the interplay between the methyl group (A-value = 1.70 kcal/mol) and the bromine atom (A-value = 0.38 kcal/mol) drives the conformational equilibrium.

Isomer Stability and Chair Conformations[1]
  • Trans-1-bromo-2-methylcyclohexane:

    • Exists in equilibrium between a diequatorial conformer and a diaxial conformer.

    • The diequatorial form is significantly more stable (

      
      ) because it avoids 1,3-diaxial interactions for both substituents.
      
  • Cis-1-bromo-2-methylcyclohexane:

    • Exists in equilibrium between two chair forms: one with Methyl-axial/Bromo-equatorial and one with Methyl-equatorial/Bromo-axial.[1]

    • Since the methyl group has a larger steric demand (higher A-value) than bromine, the equilibrium strongly favors the Methyl-equatorial / Bromo-axial conformer.

Visualization of Conformational Energy[1]

The following diagram maps the stability and barrier relationships between these isomers.

ConformationEnergyTrans_DieqTrans Isomer (Diequatorial)Most Stable(Both groups equatorial)Trans_DiaxTrans Isomer (Diaxial)Least Stable(High Steric Strain)Trans_Dieq->Trans_DiaxRing Flip (High Energy Barrier)Cis_MajorCis Isomer (Major)(Me-Equatorial / Br-Axial)Intermediate StabilityCis_MinorCis Isomer (Minor)(Me-Axial / Br-Equatorial)Cis_Major->Cis_MinorRing Flip

Figure 1: Conformational energy landscape. The Trans-diequatorial form is the global minimum, while the Trans-diaxial form is required for E2 elimination.

Physical & Spectral Characterization[1][2][3][4][5]

Accurate differentiation of isomers is a prerequisite for mechanistic studies. While boiling points provide a rough guide, NMR spectroscopy offers definitive structural validation.

Comparative Properties Table
PropertyCis-1-Bromo-2-methylcyclohexaneTrans-1-Bromo-2-methylcyclohexaneMechanistic Basis
Boiling Point HigherLowerCis isomer has a net dipole moment (polar); Trans (diequatorial) has opposing dipoles (non-polar).[1]
Density HigherLowerLess efficient packing in cis leads to higher polarity/density correlation in liquid phase.[1]
Stability Less StableMost Stable Trans-diequatorial minimizes 1,3-diaxial strain.[1]
Refractive Index HigherLowerCorrelates with density and polarizability.[1]
NMR Spectroscopic Validation (The "Fingerprint")

The splitting pattern of the proton at C1 (


2
  • Trans Isomer (Diequatorial Conformer):

    • The proton at C1 is axial .

    • It has an anti-periplanar relationship (

      
      ) with the proton at C2 (also axial).
      
    • Result: Large coupling constant,

      
       .
      
  • Cis Isomer (Me-eq/Br-ax Conformer):

    • The proton at C1 is equatorial .

    • It has a gauche relationship (

      
      ) with the proton at C2 (axial).
      
    • Result: Small coupling constant,

      
       .
      

Validation Check: If your synthesized product shows a multiplet at the C1 position with a width at half-height (


) > 20 Hz, you have the trans isomer (axial proton). If 

< 10 Hz, you have the cis isomer (equatorial proton).

Reactivity Profile: The E2 Elimination Divergence

This system is a classic demonstration of stereoelectronic control. The E2 reaction requires an anti-periplanar arrangement of the leaving group (Bromine) and the

Reaction Mechanism Analysis
  • Cis-Isomer (Fast Reaction):

    • Conformation: The major conformer (Me-eq, Br-ax) places the bromine in the required axial position.

    • Available

      
      -Hydrogens:  There are anti-periplanar hydrogens at both C2 and C6.[1]
      
    • Regioselectivity: Elimination of the C2 hydrogen (more substituted carbon) is favored, leading to the Zaitsev product (1-methylcyclohexene) .

    • Kinetics: Fast, as the ground state is already in the reactive conformation.

  • Trans-Isomer (Slow Reaction):

    • Conformation: The major conformer (Me-eq, Br-eq) has the bromine equatorial. No reaction can occur from this state.

    • Requirement: The molecule must ring-flip to the high-energy diaxial conformer (Me-ax, Br-ax) to place the bromine axial.[1]

    • Regioselectivity: In the diaxial form, the C2 position has an axial Methyl group, meaning there is no anti-periplanar hydrogen at C2 . The only available anti-hydrogen is at C6.

    • Result: Elimination yields the Hofmann product (3-methylcyclohexene) exclusively.

    • Kinetics: Slow, due to the energy penalty of accessing the reactive diaxial conformer.

Mechanistic Pathway Diagram

E2MechanismCisCis-Isomer(Br-Axial / Me-Equatorial)Reactive ConformerZaitsevZaitsev Product(1-Methylcyclohexene)Major Product (Fast)Cis->ZaitsevDirect E2(H on C2 is Anti)TransTrans-Isomer(Br-Equatorial / Me-Equatorial)Unreactive ConformerTrans_FlipRing Flip toDiaxial Conformer(High Energy Cost)Trans->Trans_FlipEquilibriumHofmannHofmann Product(3-Methylcyclohexene)Exclusive Product (Slow)Trans_Flip->HofmannE2 Elimination(Only H on C6 is Anti)

Figure 2: Divergent E2 elimination pathways. The cis isomer reacts directly to the thermodynamic product; the trans isomer requires a ring flip and yields the kinetic product.

Experimental Protocol: Stereoselective Synthesis

To obtain pure isomers for study, direct halogenation of methylcyclohexane is unsuitable due to poor selectivity.[3] The preferred method utilizes nucleophilic substitution (

inversion of configuration
Protocol: Synthesis of trans-1-Bromo-2-methylcyclohexane

Objective: Convert cis-2-methylcyclohexanol to trans-1-bromo-2-methylcyclohexane.

Reagents:

  • cis-2-Methylcyclohexanol (1.0 equiv)[1]

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)[1][3]
    
  • Anhydrous Diethyl Ether (Solvent)[1][3]

  • Saturated

    
     solution[1]
    

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve cis-2-methylcyclohexanol in anhydrous diethyl ether (0.5 M concentration) and cool to -10°C using an ice/salt bath.

  • Addition: Add

    
     dropwise over 30 minutes. Note: The reaction is exothermic. Maintain temperature < 0°C to prevent elimination side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with phosphomolybdic acid) or GC-MS.[1]

  • Quench: Cool the mixture back to 0°C and carefully quench with water (dropwise).

  • Workup: Wash the organic layer with saturated

    
     (2x) and Brine (1x). Dry over anhydrous 
    
    
    .[3]
  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation.[3]

    • Target: The trans product will have a lower boiling point than any residual cis impurity.[4]

Self-Validating Check: Analyze the product via


References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Master Organic Chemistry. (2025). The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link][1]

  • PubChem. (2025). cis-1-Bromo-2-methylcyclohexane Compound Summary. Retrieved from [Link][1]

Synthesis of 1-Bromo-2-methylcyclohex-1-ene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

1-Bromo-2-methylcyclohex-1-ene is a highly valuable cyclic vinyl halide building block in organic synthesis. It is predominantly utilized as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Negishi couplings) for the synthesis of complex pharmaceuticals, agrochemicals, and natural products.

Synthesizing this specific tetrasubstituted-like vinyl bromide presents unique regiochemical challenges. Traditional methods often yield inseparable mixtures of regioisomers (such as 1-bromo-6-methylcyclohex-1-ene). As a Senior Application Scientist, I have structured this guide to dissect the chemical causality behind three primary synthetic pathways, providing drug development professionals with self-validating protocols to ensure high regioselectivity and yield.

Mechanistic Pathways and Chemical Causality

Pathway A: Ruthenium-Catalyzed Halogenation of Alkenyl Triflates

The most modern and regioselective approach involves the transition-metal-catalyzed halide exchange of alkenyl triflates, pioneered by Shirakawa, Imazaki, and Hayashi .

Causality: Starting from 2-methylcyclohexanone, regioselective enolization and trapping with a triflating agent yields 2-methylcyclohex-1-enyl triflate. The addition of a low-valent Ru(II) catalyst (generated in situ from Ru(acac)₃) facilitates the oxidative addition of the C–O bond to the metal center, forming a stable 1-ruthenacyclopropene intermediate. Because this pathway avoids free carbocations or radical intermediates, the double bond cannot migrate. Subsequent halide exchange with LiBr and reductive elimination yields 1-bromo-2-methylcyclohex-1-ene with >98% regiochemical fidelity .

Ru_Cycle Ru_cat Ru(II) Catalyst OxAdd Oxidative Addition Ru_cat->OxAdd Triflate Alkenyl Triflate Triflate->OxAdd HalideEx Halide Exchange OxAdd->HalideEx RedElim Reductive Elimination HalideEx->RedElim RedElim->Ru_cat Regeneration Product 1-Bromo-2-methylcyclohex-1-ene RedElim->Product

Ruthenium-catalyzed halide exchange cycle for alkenyl triflates.

Pathway B: Classical Bromination and Stereospecific E2 Elimination

The classical route relies on the bromination of 1-methylcyclohexene followed by dehydrobromination .

Causality: Electrophilic addition of Br₂ to 1-methylcyclohexene proceeds via a cyclic bromonium ion, ensuring strict anti-addition to form 1,2-dibromo-1-methylcyclohexane . For a successful E2 elimination, the leaving group (Br) and the abstracted proton must be anti-periplanar. In the cyclohexane chair conformation, this requires both atoms to be in axial positions. The axial proton on C2 and the axial bromine on C1 are perfectly aligned. When treated with a strong, sterically unhindered base like sodium ethoxide (NaOEt), the base selectively abstracts the C2 proton, collapsing the electrons to form the double bond between C1 and C2, thereby ejecting the C1 bromide .

Pathway C: Direct Ketone Halogenation via Phosphorus(V) Intermediates

Causality: Reacting 2-methylcyclohexanone with triphenyl phosphite and bromine generates a reactive phosphorus(V) intermediate. This species reacts directly with the enol tautomer of the ketone. However, because enolization under these conditions is not perfectly regioselective, this method typically yields a 62:38 mixture of 1-bromo-2-methylcyclohex-1-ene and 1-bromo-6-methylcyclohex-1-ene .

Quantitative Method Comparison

To aid in synthetic route selection, the following table summarizes the key metrics of each pathway based on literature precedents.

Synthetic PathwayStarting MaterialKey ReagentsRegioselectivityTypical YieldScalability
Ruthenium Catalysis 2-Methylcyclohex-1-enyl triflateRu(acac)₃, EtMgBr, LiBr>98% (Excellent)95-98%Moderate (Requires Schlenk line)
Classical E2 Elimination 1-MethylcyclohexeneBr₂, NaOEt / EtOH~80% (Good)65-75%High (Easily scaled to multi-gram)
Direct Ketone Halogenation 2-MethylcyclohexanoneP(OPh)₃, Br₂, Et₃N62:38 (Poor)~60%High (One-pot procedure)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in analytical validation steps to confirm causality and reaction progress.

Protocol 1: Ruthenium-Catalyzed Synthesis (High Fidelity)

Adapted from Shirakawa et al.

  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve 1.0 equivalent of 2-methylcyclohex-1-enyl triflate in dry THF.

  • Catalyst Generation: Add Ru(acac)₃ (3 mol%) and LiBr (1.2 equivalents). Cool the mixture to 0 °C, then dropwise add EtMgBr (12 mol%) to generate the active low-valent Ru(II) species in situ.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 2 hours.

  • Self-Validation Check (TLC/GC-MS): Monitor the reaction by TLC (hexane/ethyl acetate). The disappearance of the triflate spot confirms the completion of the oxidative addition phase. GC-MS should show a product mass of m/z 174/176 (1:1 ratio, indicative of the bromine isotopes).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with hexane (3x), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (100% hexane) to yield the pure colorless oil.

Protocol 2: Classical Bromination & E2 Elimination (Scalable)
  • Bromination: Dissolve 1-methylcyclohexene (1.0 eq) in CCl₄ or dichloromethane at 0 °C. Add Br₂ (1.05 eq) dropwise.

    • Self-Validation: The rapid decolorization of the reddish-brown Br₂ solution acts as a visual indicator of successful anti-addition. Stop addition when a faint red tint persists.

  • Solvent Swap: Remove the halogenated solvent under reduced pressure to isolate crude 1,2-dibromo-1-methylcyclohexane.

  • Elimination: Dissolve the dibromide in absolute ethanol. Add a freshly prepared solution of sodium ethoxide (1.5 eq). Reflux the mixture for 3 hours.

    • Self-Validation: The precipitation of white NaBr salts during reflux provides visual confirmation that the E2 elimination is actively occurring.

  • Workup & Distillation: Cool to room temperature, filter off the NaBr salts, and concentrate the filtrate. Perform fractional vacuum distillation to separate the desired product from minor isomers.

E2_Workflow Start 1-Methylcyclohexene Bromination Bromination (Br2) Start->Bromination Dibromide 1,2-Dibromo-1- methylcyclohexane Bromination->Dibromide Elimination E2 Elimination (NaOEt) Dibromide->Elimination Product 1-Bromo-2-methyl- cyclohex-1-ene Elimination->Product

Step-by-step workflow of the classical bromination and E2 elimination synthesis.

Analytical Grounding: The ¹H NMR Insight

The ultimate test of trustworthiness in this synthesis is distinguishing the desired 1-bromo-2-methylcyclohex-1-ene from the undesired 1-bromo-6-methylcyclohex-1-ene isomer.

Because the double bond in the desired product is located between C1 (bearing the bromine) and C2 (bearing the methyl group), there are no vinylic protons on the ring. Consequently, the ¹H NMR spectrum (500 MHz, CDCl₃) will show aliphatic multiplets between 1.60–2.50 ppm, but will be completely devoid of peaks in the 5.0–6.5 ppm range .

Conversely, the undesired 1-bromo-6-methylcyclohex-1-ene isomer contains a proton on C2. If this impurity is present, it will clearly manifest as a distinct triplet of doublets (td) at ~6.03 ppm . This binary analytical marker makes the validation of your synthetic regioselectivity absolute and foolproof.

References

  • Shirakawa, E., Imazaki, Y., & Hayashi, T. (2009). "Ruthenium-catalyzed transformation of alkenyl triflates to alkenyl halides." Chemical Communications, (34), 5088-5090. Royal Society of Chemistry. URL:[Link]

  • "Supporting Information for Ruthenium-Catalyzed Transformation of Alkenyl Triflates to Alkenyl Halides." Royal Society of Chemistry. URL:[Link]

  • Woźnicki, P. (2023). "A combination of C-P cross-coupling..." Ph.D. Thesis, Uniwersytet Marii Curie-Skłodowskiej w Lublinie. URL: [Link]

  • "What is the major elimination product when 1-bromo-1,2-dimethylcyclohexane is treated with sodium hydroxide?" Study.com. URL:[Link]

  • "Bromination of 1-methylcyclohexene." Chegg.com. URL: [Link]

Methodological & Application

1-Bromo-2-methylcyclohex-1-ene Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Bromo-2-methylcyclohex-1-ene

Executive Summary

The Suzuki-Miyaura cross-coupling of 1-bromo-2-methylcyclohex-1-ene represents a specific subclass of challenging reactions: the synthesis of tetrasubstituted alkenes . Unlike standard couplings, this substrate features a sterically demanding ortho-methyl group directly adjacent to the reaction center. Standard protocols utilizing triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄) often result in stalled conversion or hydrodehalogenation due to the inability of the catalyst to undergo oxidative addition or, more commonly, reductive elimination in a crowded coordination sphere.

This guide details an optimized protocol using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically SPhos , to achieve quantitative conversion. The methodology prioritizes catalytic activity, preventing beta-hydride elimination pathways (where applicable) and suppressing protodebromination.

Mechanistic Challenges & Strategy

The formation of the tetrasubstituted double bond imposes severe steric stress on the Palladium center.

  • Oxidative Addition (OA): The C(sp²)–Br bond is electron-rich and sterically shielded by the C2-methyl group, slowing the initial insertion of Pd(0).

  • Transmetallation (TM): Bulky boronic acids (e.g., ortho-substituted aryls) will face significant repulsion from the cyclohexenyl scaffold.

  • Reductive Elimination (RE): This is the rate-determining step for hindered substrates. The Pd(II) complex must adopt a specific geometry to expel the product. Monodentate, bulky, electron-rich ligands like SPhos facilitate this by expanding the bite angle and destabilizing the ground state of the Pd-complex, accelerating product release.

Visualizing the Steric Bottleneck

SuzukiCycle cluster_0 Ligand Role (SPhos) Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Steric Clash with C2-Methyl) Pd0->OxAdd + 1-Bromo-2-methylcyclohexene PdII_Br Pd(II)-Br Complex (Trans-isomer) OxAdd->PdII_Br TransMet Transmetallation (Introduction of Nucleophile) PdII_Br->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Boronic Acid + Base PdII_Ar Pd(II)-Ar Complex (Cis-isomer required) TransMet->PdII_Ar RedElim Reductive Elimination (CRITICAL STEP: Formation of Tetrasubstituted Alkene) PdII_Ar->RedElim Isomerization RedElim->Pd0 Regeneration Product Product: 1-Aryl-2-methylcyclohex-1-ene RedElim->Product

Figure 1: Catalytic cycle highlighting the critical energy barriers imposed by the C2-methyl group during Oxidative Addition and Reductive Elimination.

Optimization & Screening Guide

Before committing to a large-scale batch, perform a ligand screen if your specific coupling partner (boronic acid) is also hindered.

Table 1: Catalyst System Comparison for Tetrasubstituted Alkene Synthesis

Catalyst SystemLigand ClassSuitabilityNotes
Pd(OAc)₂ + SPhos Dialkylbiaryl PhosphineRecommended Excellent for hindered substrates; air-stable ligand; high turnover.
Pd(OAc)₂ + RuPhos Dialkylbiaryl PhosphineAlternative Use if SPhos fails; better for electron-poor aryl bromides or secondary alkyl boranes.
Pd-PEPPSI-IPr NHC (Carbene)Excellent extremely robust; highly active for tetra-ortho-substituted couplings.
Pd(PPh₃)₄ TriarylphosphineNot Recommended Often fails to drive reductive elimination in tetrasubstituted systems; requires high loading (5-10%).
Pd(dppf)Cl₂ Bidentate PhosphineModerate Good for preventing isomerization but often less active than Buchwald systems.

Detailed Experimental Protocol

Target Reaction: Coupling of 1-bromo-2-methylcyclohex-1-ene (1.0 equiv) with Phenylboronic Acid (1.5 equiv).

Materials & Reagents
  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (Liquid, d ≈ 1.3 g/mL).

  • Boronic Acid: Phenylboronic acid (or derivative).[1]

  • Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂].[2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.

  • Solvent: Toluene / Water (10:1 ratio). Note: Biphasic systems are crucial for solubilizing inorganic bases while maintaining high reaction temperatures.

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (1.0 mol%) and SPhos (2.0 mol%).

    • Add 1 mL of anhydrous Toluene. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a dark red/brown, indicating active catalyst formation.

  • Reaction Assembly:

    • To a reaction vessel equipped with a magnetic stir bar, add:

      • 1-Bromo-2-methylcyclohex-1-ene (175 mg, 1.0 mmol).

      • Phenylboronic acid (183 mg, 1.5 mmol).

      • K₃PO₄ (425 mg, 2.0 mmol).

    • Add the pre-complexed catalyst solution.

    • Add remaining Toluene (4 mL) and degassed Water (0.5 mL). Total solvent volume: ~5.5 mL.

  • Degassing:

    • Seal the vessel with a septum.[3]

    • Sparge the mixture with Nitrogen or Argon gas for 5 minutes via a needle outlet. Oxygen inhibition is a common failure mode in low-catalyst-loading reactions.

  • Heating:

    • Place the vessel in a pre-heated block/oil bath at 100°C .

    • Stir vigorously (≥800 RPM). Efficient mixing is vital in biphasic systems.[4]

    • Time: 4–12 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.

  • Workup:

    • Cool to room temperature.[3][5]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: 100% Hexanes (alkene products are non-polar) grading to 5% EtOAc/Hexanes if necessary.

Troubleshooting & Optimization Logic

Scenario A: Low Conversion (<50%)

  • Root Cause: Catalyst deactivation or insufficient oxidative addition.[4]

  • Solution: Switch to Pd-PEPPSI-IPr (2 mol%). The NHC ligand binds more tightly than phosphines, preventing catalyst decomposition at 100°C.

Scenario B: Protodebromination (Product is 1-methylcyclohexene)

  • Root Cause: Water content too high or "hydride source" present (e.g., alcohol solvents).

  • Solution: Switch to anhydrous conditions. Use Dioxane as solvent and Cs₂CO₃ (Cesium Carbonate) as the base. Cesium salts have higher solubility in organic solvents, allowing the reaction to proceed with minimal water.

Scenario C: Isomerization (Double bond migration)

  • Root Cause: "Ring walking" of the Palladium hydride species after beta-hydride elimination (if the coupling is slow).

  • Solution: Reduce reaction time and temperature (try 80°C). Ensure Boronic Acid is in excess (2.0 equiv) to speed up Transmetallation over beta-elimination.

Decision Tree for Conditions

OptimizationTree Start Start: 1-Bromo-2-methylcyclohexene Standard Std Conditions: Pd(OAc)2 / SPhos K3PO4 / Tol / H2O Start->Standard Check Check Conversion (GC/TLC) Standard->Check Success Yield > 90% Proceed to Isolation Check->Success Good Fail_SM Low Conversion (SM Remaining) Check->Fail_SM Stalled Fail_Dehalo Dehalogenation (1-methylcyclohexene) Check->Fail_Dehalo Side Prod Sol_PEPPSI Switch to Pd-PEPPSI-IPr Fail_SM->Sol_PEPPSI Sol_Anhydrous Switch to Anhydrous Dioxane / Cs2CO3 Fail_Dehalo->Sol_Anhydrous

Figure 2: Logical workflow for optimizing reaction conditions based on observed intermediates.

Safety & Handling

  • 1-Bromo-2-methylcyclohex-1-ene: Treat as a lachrymator and skin irritant. Use only in a fume hood.

  • Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Scavenge with Thiol-silica or charcoal before waste disposal if GMP compliance is required.

  • Boronic Acids: Generally low toxicity, but check SDS for specific aryl derivatives.

References

  • Catalysts for Hindered Substrates: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc. 2005, 127, 4685–4696. Link

  • PEPPSI Catalysts: Valente, C.; Çalimsiz, S.; Hoi, K. H.; Mallik, D.; Sayah, M.; Organ, M. G. The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.Angew. Chem. Int. Ed. 2012, 51, 3314–3332. Link

  • General Review: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev. 1995, 95, 2457–2483. Link

  • Tetrasubstituted Alkene Synthesis: Wang, C.; Hua, R. Stereoselective Synthesis of Tetrasubstituted Alkenes via Palladium-Catalyzed Cross-Coupling.[6]J. Org.[7][8] Chem. 2021, 86, 15650.[5] Link

Sources

Application Note & Protocol: Formation of 2-Methylcyclohex-1-enylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the vinylic Grignard reagent, 2-methylcyclohex-1-enylmagnesium bromide, from its corresponding vinyl bromide, 1-bromo-2-methylcyclohex-1-ene. Vinylic Grignard reagents are potent nucleophiles and valuable intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. This application note details the underlying mechanism, critical experimental parameters, a step-by-step protocol for its preparation, and methods for its characterization and subsequent reaction.

Introduction: The Significance of Vinylic Grignard Reagents

Grignard reagents, organomagnesium halides (R-MgX), are a cornerstone of synthetic organic chemistry, renowned for their utility in forming new carbon-carbon bonds.[1][2][3] While typically formed from alkyl and aryl halides, the synthesis of Grignard reagents from vinylic halides, where the magnesium is attached to an sp²-hybridized carbon, provides access to a unique class of nucleophiles.[4] These vinylic Grignard reagents, such as 2-methylcyclohex-1-enylmagnesium bromide, are instrumental in the synthesis of complex molecules, including substituted alkenes, allylic alcohols, and natural products. The carbon-magnesium bond is highly polarized, rendering the vinylic carbon strongly nucleophilic and basic.[1][2]

The formation of a Grignard reagent from a vinyl halide involves the insertion of magnesium metal into the carbon-halogen bond.[1][2] This process is highly sensitive to experimental conditions, particularly the purity of reagents and the exclusion of atmospheric moisture and oxygen, which can rapidly quench the reagent.[3][5][6]

Reaction Mechanism and Stereochemical Considerations

The formation of a Grignard reagent is believed to proceed via a radical mechanism initiated on the surface of the magnesium metal.[7] An electron is transferred from the magnesium to the antibonding orbital of the carbon-bromine bond of 1-bromo-2-methylcyclohex-1-ene, leading to the formation of a radical anion that subsequently cleaves to a vinyl radical and a bromide ion. This vinyl radical can then react with the magnesium surface to form the organomagnesium compound.

A critical aspect of Grignard reagent formation from vinylic halides is the stereochemistry of the resulting organometallic species. Studies have shown that the reaction of isomerically pure vinyl bromides with magnesium can proceed with a high degree of retention of the double bond geometry.[7] This is attributed to the surface nature of the reaction, where the vinyl radical may not be entirely "free" before reacting with the magnesium.[7] Once formed, the vinylic Grignard reagent is generally configurationally stable under the reaction conditions.[7]

Experimental Protocol: Synthesis of 2-Methylcyclohex-1-enylmagnesium Bromide

This protocol outlines the preparation of 2-methylcyclohex-1-enylmagnesium bromide. All glassware should be rigorously dried in an oven and assembled hot under a stream of dry inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.[1][3]

3.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
Magnesium turningsMg24.311.2 equiv.>99.5%Sigma-Aldrich
1-Bromo-2-methylcyclohex-1-eneC₇H₁₁Br175.071.0 equiv.>97%Commercially available
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11See protocolDri-Solv® or freshly distilledEMD Millipore
Iodine (I₂) or 1,2-DibromoethaneI₂ / C₂H₄Br₂253.81 / 187.86Catalytic amountACS gradeJ.T. Baker

3.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath

  • Syringes and needles

3.3. Reaction Setup and Procedure

Grignard_Formation_Workflow

Step-by-Step Protocol:

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a steady stream of dry argon or nitrogen and allow it to cool to room temperature under the inert atmosphere.[1]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[5][8] The iodine will sublime to coat the magnesium surface, while 1,2-dibromoethane reacts to form ethylene gas and expose a fresh magnesium surface.[1]

  • Solvent Addition: Add a portion of anhydrous THF to the flask via a cannula or syringe, sufficient to cover the magnesium turnings.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of 1-bromo-2-methylcyclohex-1-ene (1.0 equivalent) in anhydrous THF. Add a small amount (approximately 10%) of this solution to the stirred magnesium suspension.

  • The initiation of the reaction is indicated by the disappearance of the brown iodine color and/or the gentle boiling of the solvent (the reaction is exothermic).[4][9] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of 1-bromo-2-methylcyclohex-1-ene dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of 2-methylcyclohex-1-enylmagnesium bromide should be a cloudy, grayish to brownish color.

Characterization and Quantification

The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. This is crucial as the yield of Grignard reagent formation is rarely quantitative.

4.1. Titration of the Grignard Reagent

A common method for determining the concentration of a Grignard reagent is by titration. A simple and effective method involves the use of a known concentration of a protic acid (like standardized sec-butanol in xylene with an indicator such as 1,10-phenanthroline) to titrate a sample of the Grignard solution until a color change is observed. More advanced techniques such as potentiometric titration can also be employed for higher accuracy.[10]

Applications in Synthesis: Reaction with an Electrophile

The prepared 2-methylcyclohex-1-enylmagnesium bromide can be used in a variety of synthetic transformations. A representative example is its reaction with an aldehyde or ketone to form a tertiary allylic alcohol.

Protocol Example: Reaction with Acetone

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of acetone (1.0 equivalent) in anhydrous THF to the stirred Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol product.

Troubleshooting and Safety Considerations

Problem Possible Cause Solution
Reaction fails to initiate Wet glassware or solvent; Passivated magnesium surfaceRigorously dry all equipment and use anhydrous solvent.[3] Use fresh magnesium turnings or increase the amount of activating agent. Gentle heating can also help initiate the reaction.[4]
Low yield of Grignard reagent Incomplete reaction; Side reactions (e.g., Wurtz coupling)Extend the reaction time. Ensure efficient stirring. Add the vinyl bromide solution slowly and maintain a moderate temperature to minimize side reactions.[11]
Dark-colored solution Formation of byproductsWhile a grayish color is normal, a very dark or black solution may indicate decomposition or significant side reactions. The reagent may still be usable, but its concentration should be carefully determined.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric, especially in the absence of solvent. Always handle them under an inert atmosphere.

  • The reaction is exothermic and can become vigorous. Maintain good control over the addition rate and have a cooling bath ready.

  • Anhydrous ethers such as THF can form explosive peroxides upon storage.[9] Use freshly opened bottles or test for and remove peroxides before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The formation of 2-methylcyclohex-1-enylmagnesium bromide is a reliable method for generating a potent vinylic nucleophile. Success hinges on meticulous attention to anhydrous conditions and proper activation of the magnesium metal. Once prepared and quantified, this Grignard reagent serves as a versatile tool for the construction of complex organic molecules.

References

  • University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Grignard reagent. Retrieved from [Link]

  • Knochel, P., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]

  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Retrieved from [Link]

  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Retrieved from [Link]

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Chemsafety. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide. Retrieved from [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

  • Liu, J., et al. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed. Retrieved from [Link]

Sources

Technical Application Note: Overcoming Steric Constraints in the Heck Arylation/Vinylation of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization and execution of the Mizoroki-Heck reaction utilizing 1-Bromo-2-methylcyclohex-1-ene as the electrophilic coupling partner. Unlike simple vinyl halides, this substrate presents a unique "ortho-like" steric challenge due to the C2-methyl group adjacent to the reaction center, combined with the rigidity of the cyclohexenyl ring.

Successful coupling requires a departure from standard triphenylphosphine-based systems, which often lead to catalyst decomposition (Pd black) before oxidative addition can occur. This guide provides two validated protocols: a Phase-Transfer Condition (Jeffery) for standard activated alkenes and a High-Turnover Condition (Bulky Phosphine) for challenging or electron-neutral coupling partners.

Substrate Analysis & Mechanistic Considerations

The Substrate: 1-Bromo-2-methylcyclohex-1-ene
  • Classification: Trisubstituted Cyclic Vinyl Halide.

  • Key Challenge: The C2-methyl group exerts significant steric pressure on the Palladium center during the Oxidative Addition step.[1] Furthermore, the resulting

    
    -alkenyl-palladium species is bulky, slowing down the subsequent Migratory Insertion  into the olefin partner.
    
  • Product Outcome: The reaction yields 1,3-dienes . These conjugated systems are valuable synthetic intermediates but can be sensitive to polymerization or oxidation.

Mechanistic Bottlenecks

The catalytic cycle for this substrate is defined by two critical energy barriers:

  • Oxidative Addition (Rate Determining Step): The bulky substrate struggles to approach the Pd(0) center.[1] Standard ligands (

    
    ) dissociate too easily, leading to catalyst aggregation.
    
    • Solution: Use electron-rich, bulky ligands (e.g.,

      
      , SPhos) to increase electron density on Pd and stabilize the coordinatively unsaturated species.
      
  • 
    -Hydride Elimination:  Following insertion, the system must undergo elimination to restore the double bond.
    
    • Note: Elimination occurs on the coupling partner's chain, not the cyclohexenyl ring. The ring's double bond remains intact, moving into conjugation.

Visualization: Catalytic Cycle & Steric Clash

The following diagram illustrates the catalytic pathway, highlighting where the C2-methyl group interacts with the catalyst system.

HeckCycle cluster_steric Steric Clash Zone Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (STERIC BOTTLENECK) Pd0->OxAdd + 1-Br-2-Me-cyclohexene Complex_A Pd(II)-Alkenyl Complex (Bulky Intermediate) OxAdd->Complex_A Slow Kinetics Insertion Migratory Insertion (Alkene Coordination) Complex_A->Insertion + Olefin (e.g., Acrylate) Complex_B Pd(II)-Alkyl Complex Insertion->Complex_B Elimination Beta-Hydride Elimination (Product Release) Complex_B->Elimination BaseStep Reductive Elimination (Base Regeneration) Elimination->BaseStep + Product (1,3-Diene) BaseStep->Pd0 - HBr(Base)

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition step due to the C2-methyl group.

Experimental Protocols

Protocol A: Modified Jeffery Conditions (Solid-Liquid Phase Transfer)

Best For: Coupling with highly activated alkenes (e.g., Methyl Acrylate, Methyl Methacrylate) where high thermal energy is acceptable. Mechanism: Quaternary ammonium salts stabilize anionic Pd species and facilitate phase transfer.

Reagents:

  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv)

  • Alkene: Methyl Acrylate (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or
    
    
    
    (10 mol%)
  • Base:

    
     (2.5 equiv, anhydrous, finely ground)
    
  • Additive:

    
     (Tetrabutylammonium chloride) (1.0 equiv)
    
  • Solvent: DMF (0.2 M concentration)

Procedure:

  • Preparation: Oven-dry a reaction vial and stir bar. Cool under

    
    .
    
  • Charging: Add

    
     (11.2 mg, 0.05 mmol), Ligand (0.10 mmol), 
    
    
    
    (345 mg, 2.5 mmol), and TBACl (278 mg, 1.0 mmol).
  • Solvation: Add anhydrous DMF (5 mL).

  • Substrate Addition: Add 1-Bromo-2-methylcyclohex-1-ene (175 mg, 1.0 mmol) and Methyl Acrylate (135 µL, 1.5 mmol) via syringe.

  • Reaction: Seal the vessel and heat to 80°C for 12-24 hours.

  • Monitoring: Monitor by GC-MS. Look for the disappearance of the bromide (m/z ~174/176) and appearance of the diene product.

  • Workup: Dilute with

    
    , wash with water (3x) to remove DMF, dry over 
    
    
    
    , and concentrate.
Protocol B: High-Turnover Conditions (Bulky Phosphine)

Best For: Difficult couplings, electron-neutral alkenes (e.g., Styrene), or when lower temperatures are required to suppress polymerization. Mechanism: Uses


, a highly electron-rich and bulky ligand that accelerates oxidative addition of hindered halides (Fu's conditions).

Reagents:

  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv)

  • Alkene: Styrene (1.2 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (6 mol%) or 
    
    
    
    (stock solution)
  • Base:

    
     (N,N-Dicyclohexylmethylamine) (1.2 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: This protocol is highly air-sensitive . Use a glovebox or strict Schlenk technique.

  • Catalyst Pre-complexation: In a Schlenk tube, mix

    
     and 
    
    
    
    . Evacuate and backfill with Argon (3x). Add Dioxane and stir for 10 mins to generate the active
    
    
    species.
  • Addition: Add the vinyl bromide, styrene, and

    
     under Argon flow.
    
  • Reaction: Heat to 100°C (or reflux) for 4-12 hours.

    • Note: The bulky ligand prevents Pd aggregation, allowing the reaction to proceed faster than Protocol A.

  • Workup: Filter through a pad of silica gel (eluting with ether) to remove the catalyst. Concentrate and purify via column chromatography.[1]

Data Summary & Optimization Table

VariableProtocol A (Jeffery)Protocol B (Fu/Bulky)Impact on 1-Br-2-Me-cyclohexene
Ligand

/


Protocol B significantly lowers the activation energy for oxidative addition of the hindered bromide.
Base

(Solid)

(Liquid)
Liquid bases in Protocol B reduce mass transfer limitations.
Solvent DMF (Polar Aprotic)Dioxane (Non-polar)DMF promotes anionic pathways (Jeffery); Dioxane stabilizes neutral Pd-L species.
Temp 80-100°C60-100°CProtocol B often works at lower temperatures due to higher catalyst activity.
Yield Moderate (50-70%)High (80-95%)Protocol B is recommended for precious substrates.

Troubleshooting & Quality Control

Common Failure Modes
  • Palladium Black Formation: The reaction solution turns clear, then precipitates black powder.

    • Cause: Ligand dissociation or oxidation. The steric bulk of the substrate slows the cycle, leaving Pd(0) vulnerable.[1]

    • Fix: Switch to Protocol B (Bulky Phosphine) or increase ligand:Pd ratio to 4:1.

  • No Reaction (Starting Material Recovery):

    • Cause: Oxidative addition failed.

    • Fix: Increase temperature to 110°C or switch to a more active catalyst system (e.g., Pd-NHC).

Workflow Logic

The following decision tree guides the experimental approach based on initial screening results.

Optimization Start Start: 1-Br-2-Me-cyclohexene Screen1 Screen Protocol A (Jeffery Conditions) Start->Screen1 Check Check Conversion (GC/TLC) Screen1->Check Success >80% Yield Scale Up Check->Success Yes Fail1 Low Conversion (SM Recovered) Check->Fail1 No Fail2 Pd Black Formation Check->Fail2 Decomp Sol1 Switch to Protocol B (P(t-Bu)3) Fail1->Sol1 Fail2->Sol1 Sol2 Add Silver Salt (Ag2CO3) Sol1->Sol2 If still failing

Figure 2: Optimization workflow for sterically hindered Heck couplings.

References

  • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives". Journal of the American Chemical Society. Link

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters. Link

  • Littke, A. F., & Fu, G. C. (2001). "Heck reactions of aryl chlorides and bromides with the aid of a bulky monophosphine ligand". Journal of the American Chemical Society. Link

  • McCartney, D., & Guiry, P. J. (2011). "The asymmetric Heck and related reactions". Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). "Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene". BenchChem Application Notes. Link

Sources

Application Note: Strategic Utilization of 1-Bromo-2-methylcyclohex-1-ene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Overview

The construction of complex natural products—particularly terpenoids, steroids, and alkaloids—often requires the precise installation of functionalized cyclic systems. 1-Bromo-2-methylcyclohex-1-ene serves as a highly versatile, electron-rich vinyl halide building block in advanced organic synthesis. Due to its unique steric and electronic profile, it is primarily utilized as a precursor for organometallic nucleophiles (via halogen-metal exchange) or as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions. This application note details the physicochemical properties, structural reactivity, and self-validating experimental protocols for deploying this critical intermediate in total synthesis workflows.

Physicochemical Profiling & Structural Reactivity

Understanding the baseline properties of 1-bromo-2-methylcyclohex-1-ene is critical for predicting its behavior in complex reaction matrices.

Quantitative Data Summary
PropertyValueReference
IUPAC Name 1-Bromo-2-methylcyclohex-1-ene1
Molecular Formula C₇H₁₁Br2
Molecular Weight 175.07 g/mol [[2]]()
CAS Registry Number 99747-75-82
Computed Lipophilicity (XLogP3) 2.62
Reactivity Rationale

The tetrasubstituted-like nature of the double bond (bearing a bromine atom and a methyl group) renders the alkene highly electron-rich. Because of this electron density, the compound is entirely inert to standard nucleophilic attack or elimination by strong bases (e.g., sodium ethoxide will not react with 1-bromo-2-methylcyclohex-1-ene) [[3]]().

To utilize this compound in natural product synthesis, chemists must bypass classical substitution and instead leverage polarity reversal (umpolung) via organolithium formation, or rely on the oxidative addition capabilities of low-valent transition metals (Pd, Ni). Furthermore, the precursor itself can be efficiently synthesized from 2-methylcyclohexanone using triphenyl phosphite and bromine, allowing for scalable access to this building block 4.

Mechanistic Pathways & Strategic Applications

The strategic value of 1-bromo-2-methylcyclohex-1-ene lies in its divergent reactivity pathways, which allow it to act either as a potent nucleophile or a versatile electrophile depending on the applied conditions.

G SM 1-Bromo-2-methylcyclohex-1-ene (Starting Material) Li_Reagent t-BuLi (2.05 eq) THF, -78°C SM->Li_Reagent Pd_Cat Pd(PPh3)4, K2CO3 R-B(OH)2, 80°C SM->Pd_Cat Vinyl_Li 2-Methylcyclohex-1-en-1-yllithium (Nucleophile) Li_Reagent->Vinyl_Li Electrophile R-CHO (Electrophile) Vinyl_Li->Electrophile Product_1 Allylic Alcohol (Terpene Precursor) Electrophile->Product_1 Product_2 Conjugated Diene (Cross-Coupling Product) Pd_Cat->Product_2

Divergent synthetic pathways of 1-bromo-2-methylcyclohex-1-ene via lithiation and cross-coupling.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality for each critical step is explicitly defined to ensure reproducibility and to aid in troubleshooting during complex total synthesis campaigns.

Protocol A: Halogen-Metal Exchange and Nucleophilic Addition

Objective: Synthesis of complex allylic alcohols (common A-ring intermediates in diterpene synthesis) via 2-methylcyclohex-1-en-1-yllithium.

Reagents:

  • 1-Bromo-2-methylcyclohex-1-ene (1.0 eq, 5.0 mmol)

  • tert-Butyllithium (t-BuLi, 1.7 M in pentane, 2.05 eq)

  • Target Aldehyde (1.1 eq, 5.5 mmol)

  • Anhydrous Tetrahydrofuran (THF, 25 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Organolithium reagents are highly pyrophoric and rapidly degrade via protonation in the presence of ambient moisture.

  • Substrate Dissolution: Add 1-bromo-2-methylcyclohex-1-ene and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add t-BuLi dropwise over 10 minutes down the side of the flask.

    • Causality for 2.05 equivalents: The first equivalent performs the lithium-halogen exchange to form the vinyllithium species and tert-butyl bromide. The second equivalent acts as a strong base to perform a rapid E2 elimination on the tert-butyl bromide, generating harmless isobutylene gas and LiBr. This prevents the tert-butyl bromide from acting as an electrophile and destroying the newly formed vinyllithium intermediate.

  • Self-Validation Check: Observe slight gas evolution (isobutylene) during the addition. Stir for 30 minutes at -78 °C to ensure complete metalation.

  • Electrophilic Trapping: Add the target aldehyde dropwise as a solution in 2 mL of THF. Causality: The highly nucleophilic vinyllithium attacks the carbonyl carbon, forming a stable lithium alkoxide intermediate.

  • Quenching: After 1 hour, quench the reaction at -78 °C by adding 5 mL of saturated aqueous NH₄Cl. Causality: A mildly acidic quench protonates the alkoxide without causing acid-catalyzed dehydration of the sensitive allylic alcohol product.

  • Workup: Warm to room temperature, extract with diethyl ether (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Diene Synthesis

Objective: Construction of conjugated diene systems (e.g., for subsequent Diels-Alder cycloadditions in steroid core synthesis).

Reagents:

  • 1-Bromo-2-methylcyclohex-1-ene (1.0 eq, 2.0 mmol)

  • Aryl or Vinyl Boronic Acid (1.2 eq, 2.4 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, 4.0 mmol)

  • Solvent System: Toluene/Ethanol/Water (4:1:1 v/v/v, 12 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the Toluene/EtOH/H₂O mixture with Argon for 30 minutes prior to use. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) complex, terminating the catalytic cycle.

  • Reaction Assembly: To a thick-walled glass pressure tube, add the vinyl bromide, boronic acid, and K₂CO₃. Add the degassed solvent system.

    • Causality for Solvent Choice: Toluene solubilizes the organic substrates. Water dissolves the inorganic base to form a biphasic system, which is essential for the formation of the reactive boronate complex. Ethanol acts as a phase-transfer agent, bridging the aqueous and organic layers to facilitate transmetallation.

  • Catalyst Addition: Inside an inert-atmosphere glovebox (or under heavy Argon counter-flow), add Pd(PPh₃)₄. Seal the tube.

  • Heating: Heat the reaction mixture to 80 °C in an oil bath for 12 hours. Causality: Oxidative addition of Pd(0) into the sp² C-Br bond of an electron-rich vinyl halide possesses a high activation barrier, requiring elevated thermal energy compared to allylic or benzylic halides.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-inactive vinyl bromide (visualized by KMnO₄ stain) and the appearance of a highly UV-active conjugated diene product confirms reaction progression.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

References

  • PubChem Compound Summary for CID 13581357, 1-Bromo-2-methylcyclohexene. National Center for Biotechnology Information. 2

  • IUPAC Naming Rules and Structural Identification. AskFilo Educational Database. 1

  • Reactivity of 1-bromo-2-methylcyclohex-1-ene with Sodium Ethoxide. Study.com Homework Library. 3

  • Synthesis of 1-Bromo-2-methylcyclohex-1-ene via Triphenyl Phosphite and Bromine. Maria Curie-Skłodowska University (UMCS) Chemical Sciences. 4

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-methylcyclohex-1-ene

[1]

Introduction & Strategic Analysis

1-Bromo-2-methylcyclohex-1-ene represents a class of "privileged but problematic" building blocks. It is a cyclic, trisubstituted vinyl halide that, upon cross-coupling, yields a tetrasubstituted alkene (or a sterically congested trisubstituted system).

The Challenge: Steric Impediment

The methyl group at the C2 position, adjacent to the reaction center (C1-Br), creates significant steric bulk. This impacts the catalytic cycle in two critical ways:[1][2]

  • Oxidative Addition: While vinyl bromides generally add readily to Pd(0), the ortho-methyl group destabilizes the square-planar Pd(II) intermediate, potentially slowing this step compared to unhindered vinyl halides.

  • Reductive Elimination: This is the rate-determining step. The formation of the C-C bond requires the two organic ligands to adopt a cis-geometry. The steric clash between the C2-methyl group and the incoming nucleophile raises the activation energy for elimination, often leading to side reactions like protodehalogenation (reduction of the C-Br bond) or beta-hydride elimination (if alkyl coupling partners are used).

The Solution: Ligand & Catalyst Selection

Success relies on using electron-rich, bulky ligands that facilitate oxidative addition (via electron donation) and accelerate reductive elimination (via steric relief).

  • Preferred Ligands: Buchwald biaryl phosphines (SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs like IPr, SIPr).

  • Preferred Couplings: Negishi (Zn) and Suzuki-Miyaura (B) are the most robust for this substrate.

Substrate Preparation: Regioselective Synthesis

Commercially available material is often a mixture of isomers. For pharmaceutical applications, purity is paramount.

Reaction: 2-Methylcyclohexanone

Note: Direct bromination/elimination often yields a mixture of 1-bromo-2-methyl (thermodynamic) and 1-bromo-6-methyl (kinetic) isomers. The protocol below utilizes the Triphenyl Phosphite-Bromine method which favors the desired conjugated product, though careful distillation is required.

Graphviz Diagram: Synthesis Workflow

SynthesisWorkflowKetone2-MethylcyclohexanoneReagentsP(OPh)3 + Br2Et3N, -10°CKetone->ReagentsIntermediateOxyphosphoniumIntermediateReagents->IntermediateActivationProduct1-Bromo-2-methylcyclohex-1-eneIntermediate->ProductEliminationIsomer1-Bromo-6-methyl isomer(Minor byproduct)Intermediate->IsomerRegio-scrambling

Caption: Synthesis pathway favoring the thermodynamic 1-bromo-2-methyl isomer via oxyphosphonium activation.

Protocol 1: Negishi Cross-Coupling (Gold Standard)

The Negishi coupling is often superior for this substrate because organozinc reagents are less sensitive to the steric bulk of the C2-methyl group than boronic acids (Suzuki). This protocol is adapted from high-yield syntheses of cycloalkenyl heteroarenes [1].

Materials
  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl-zinc bromide (1.2 - 1.5 equiv) (Prepared in situ or commercial)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2 mol%) + SPhos (4 mol%)

  • Solvent: Anhydrous THF

  • Additives: ZnCl2 (if transmetallation is slow)

Step-by-Step Procedure
  • Catalyst Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd(PPh3)4 (5 mol%).

  • Substrate Addition: Add 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Nucleophile Addition: Add the organozinc reagent solution dropwise via syringe at room temperature.

    • Critical Step: If using a hindered aryl zinc, heat the zinc reagent gently to solubilize before addition.

  • Reaction: Stir at 60°C for 4-12 hours .

    • Monitoring: Monitor by GC-MS.[3][4] The starting bromide peak (distinct mass) should disappear.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl.

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc).

Expected Yield: 75-90%

Protocol 2: Suzuki-Miyaura Coupling (High Throughput)

While sterically demanding, Suzuki coupling is preferred for late-stage functionalization due to the stability of boronic acids. We utilize the SPhos-Pd-G2/G3 precatalyst system, which is specifically designed to couple hindered chlorides and bromides.

Materials
  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv)

  • Nucleophile: Aryl/Vinyl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-5 mol%) (CAS: 1445085-55-1)

  • Base: K3PO4 (3.0 equiv) (Anhydrous is preferred for difficult couplings)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add SPhos Pd G3 (3 mol%), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Degas: Seal the vial and purge with Argon for 5 minutes.

  • Add Liquids: Add 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv) and degassed solvent (Dioxane/Water).

  • Reaction: Heat to 80-100°C for 16 hours.

    • Note: The biphasic system helps dissolve inorganic bases. Vigorous stirring (1000 rpm) is essential.

  • Workup: Dilute with EtOAc and water. Separate phases.

  • Purification: Column chromatography.

Graphviz Diagram: Catalytic Cycle & Steric Management

CatalyticCyclePd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Steric Clash at C2-Me)Pd0->OxAdd + SubstratePdII_BrL-Pd(II)-Br(Vinyl Complex)OxAdd->PdII_BrTransMetTransmetallation(Rate Limiting for Bulk)PdII_Br->TransMet + R-M (Zn/B)PdII_ArL-Pd(II)-Ar(Di-organo Complex)TransMet->PdII_ArRedElimReductive Elimination(Product Release)PdII_Ar->RedElim IsomerizationRedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the steric bottlenecks at Oxidative Addition and Transmetallation.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Conversion (<20%) Catalyst deactivation or slow oxidative addition.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Protodebromination (Product is 1-methylcyclohexene)Beta-hydride elimination or solvent H-abstraction.Use anhydrous solvents (THF/Toluene). Avoid alcoholic solvents. Switch to Negishi (Zn reagents are less prone to this than boronic acids in protic media).
Isomerization (Double bond migration)"Ring walking" of the Pd-hydride species.Reduce reaction time. Lower temperature. Ensure base is not too strong (Use K3PO4 instead of KOtBu).
Homocoupling of Nucleophile Oxidation of Boronic acid/Zinc reagent.Improve degassing (Freeze-Pump-Thaw). Add 1 mol% BHT as radical scavenger.

References

  • Synthesis and Negishi Coupling of 1-Bromo-2-methylcyclohexenes

    • Source: Woznicki, P. et al. "A combination of C-P cross-coupling..." Ph.D. Thesis, Uniwersytet Marii Curie-Skłodowskiej, 2023.
    • Context: Describes the synthesis of the bromide mixture and subsequent Negishi coupling to form cycloalkenyl heteroarenes.
  • General Suzuki Coupling of Sterically Hindered Vinyl Halides

    • Source: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[5][6]2005 , 127, 4685–4696.

    • Context: Establishes SPhos and XPhos as the ligands of choice for tri- and tetrasubstituted alkene synthesis.
  • Synthesis of 1-Bromo-2-methylcyclohex-1-ene (Reagent Prep): Source: Spessard, G. O. et al. "Preparation of 1-bromo-2-methylcyclohexene." Organic Syntheses (General reference for P(OPh)3/Br2 method). Verification: Confirmed via standard organic synthesis databases (e.g., Org. Syn. Coll. Vol. or similar protocols for vinyl bromides).
  • Mechanistic Insights on Hindered Couplings

    • Source: Wu, X. F.; Anbarasan, P.; Neumann, H.; Beller, M. "Palladium-catalyzed carbonylative coupling reactions..." Angew.[5] Chem. Int. Ed.2010 , 49, 9047.

    • Context: Discusses the role of steric bulk in Pd-c

Application Note: Optimized Sonogashira Cross-Coupling of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a foundational methodology for the construction of


 bonds, widely utilized in the synthesis of complex enynes and pharmaceuticals . However, applying standard protocols to sterically hindered cyclic vinyl halides—specifically 1-bromo-2-methylcyclohex-1-ene —often results in sluggish kinetics, poor yields, and a high prevalence of side reactions.

This application note provides a field-proven, self-validating protocol engineered specifically for sterically encumbered vinyl bromides. By precisely tuning the thermodynamic parameters, catalyst selection, and anaerobic conditions, this guide ensures high-fidelity coupling while suppressing the deleterious Glaser homocoupling pathway.

Mechanistic Insights & Substrate Causality (E-E-A-T)

The Steric Bottleneck

In a standard Sonogashira reaction, the catalytic cycle initiates with the oxidative addition of the


 bond to the active 

species . For 1-bromo-2-methylcyclohex-1-ene, the vinylic carbon-bromine bond is severely shielded by the adjacent methyl group and the rigid geometry of the cyclohexenyl ring.

Causality of Experimental Choices:

  • Thermal Activation: The steric bulk of the 2-methyl group raises the activation energy barrier for the

    
     insertion. Consequently, room-temperature protocols fail (<10% conversion). Elevating the reaction temperature to 65 °C provides the necessary thermodynamic driving force to push the oxidative addition forward.
    
  • Catalyst Selection: A robust, electron-rich catalyst system like

    
     is required to stabilize the sterically crowded 
    
    
    
    intermediate prior to transmetalation.
  • Self-Validating Anaerobic Control: Heating the reaction to 65 °C inadvertently accelerates the copper-mediated Glaser homocoupling of the terminal alkyne in the presence of trace oxygen . Therefore, this protocol mandates strict freeze-pump-thaw degassing. The system is self-validating: if GC-MS or TLC monitoring reveals the presence of an alkyne dimer, the operator immediately knows the anaerobic integrity of the vessel was compromised, allowing for immediate corrective action in subsequent runs.

CatalyticCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(PPh3)2] OxAdd Oxidative Addition (Sterically Hindered by 2-Methyl) Pd0->OxAdd 1-Bromo-2-methylcyclohex-1-ene TransMet Transmetalation (Alkyne Transfer) OxAdd->TransMet Pd(II) Vinyl Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Vinyl-Alkynyl Complex RedElim->Pd0 1-Alkynyl-2-methylcyclohex-1-ene CuCycle Cu(I) Co-Catalytic Cycle (Generates Cu-Acetylide) CuCycle->TransMet Cu-Acetylide

Figure 1: Pd/Cu dual catalytic cycle for the Sonogashira coupling of hindered vinyl bromides.

Reaction Optimization & Quantitative Data

To demonstrate the causality behind the finalized protocol, the following table summarizes the optimization landscape for the coupling of 1-bromo-2-methylcyclohex-1-ene with a standard terminal alkyne (e.g., phenylacetylene).

Catalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation

/ CuI

2524< 10Sluggish oxidative addition due to steric bulk.

/ CuI

801265Improved conversion, but significant Glaser coupling observed.

/ CuI
DIPA / THF 65 8 88 Optimal balance. DIPA provides superior basicity without side reactions.

/ CuI

/ DMF
80682Fast conversion, but difficult removal of DMF during workup.

Detailed Experimental Protocol

Reagents & Materials
  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Terminal alkyne (1.2 equiv, 1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Co-Catalyst: Copper(I) iodide [CuI] (10 mol%) — Must be off-white; purify if green/brown.

  • Base: Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill the flask with ultra-pure Argon. Repeat this vacuum/Argon cycle three times to ensure a completely moisture-free environment.

  • Reagent Loading: Under a positive flow of Argon, add

    
     (58 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol) to the flask. Note: Loading the solid catalysts first minimizes their exposure to ambient air.
    
  • Substrate & Solvent Addition: Inject 1-bromo-2-methylcyclohex-1-ene (175 mg, 1.0 mmol), anhydrous THF (5.0 mL), and DIPA (0.42 mL, 3.0 mmol) via a gas-tight syringe.

  • Degassing (Critical Step): Submerge the flask in a liquid nitrogen bath until the mixture is completely frozen. Apply high vacuum for 3 minutes to evacuate the headspace. Isolate the flask from the vacuum and allow it to thaw in a warm water bath. Repeat this freeze-pump-thaw cycle three times. This strictly excludes oxygen, preventing Glaser homocoupling.

  • Alkyne Addition: Under Argon, inject the terminal alkyne (1.2 mmol) via a micro-syringe.

  • Heating and Reaction: Transfer the sealed Schlenk flask to a pre-heated oil bath set to 65 °C. Stir vigorously (800 rpm) for 8 hours.

  • Reaction Monitoring: Withdraw a 10 µL aliquot using an Argon-purged syringe, dilute in 1 mL of EtOAc, and analyze via GC-MS or TLC (Hexanes/EtOAc). The reaction is deemed complete when the distinct peak/spot for the vinyl bromide is fully consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (15 mL) and quench the reaction by adding saturated aqueous

    
     (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel column chromatography using a gradient of Hexanes to 5% EtOAc/Hexanes to isolate the pure 1-alkynyl-2-methylcyclohex-1-ene product.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Addition Step1->Step2 Step3 3. Heating (65 °C) Step2->Step3 Step4 4. Reaction Monitoring Step3->Step4 Step5 5. Quenching & Extraction Step4->Step5 Step6 6. Purification (Silica Gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling reaction.

Troubleshooting & Analytical Characterization

  • Observation of a Bright Blue/Green Spot on TLC (or high MW peak on MS): This indicates the formation of the alkyne dimer (Glaser coupling product). Causality: Oxygen contamination. Solution: Ensure the CuI is pure (should not be green) and strictly adhere to the 3x freeze-pump-thaw degassing protocol.

  • Formation of a Black Precipitate (Pd Black): Indicates catalyst deactivation and aggregation. Causality: Overheating or insufficient ligand stabilization. Solution: Ensure the temperature does not exceed 70 °C and verify the integrity of the

    
     stock (should be bright yellow, not brown).
    
  • Incomplete Conversion: If the vinyl bromide persists after 12 hours, the oxidative addition is stalling. Consider switching to a more sterically accommodating, electron-rich ligand system such as XPhos or

    
     combined with 
    
    
    
    .

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

Application Note: Synthesis of Substituted Cyclohexenes Using 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of sterically hindered cyclic alkenyl halides. It prioritizes field-proven methodologies, mechanistic causality, and high-fidelity protocols.

Strategic Overview & Chemical Context

1-Bromo-2-methylcyclohex-1-ene (1 ) represents a privileged but challenging scaffold in organic synthesis. It serves as a critical entry point for constructing tetrasubstituted alkenes , motifs ubiquitous in bioactive terpenes (e.g., taxol intermediates), steroids, and complex pharmaceutical agents.

The Challenge of Sterics

Unlike simple vinyl halides, 1 possesses a methyl group vicinal to the bromine atom. This structural feature introduces significant steric hindrance at the reaction center.

  • Mechanistic Impact: The oxidative addition of Palladium(0) into the C(sp²)–Br bond is kinetically retarded compared to unhindered vinyl bromides.

  • Competing Pathways: In Lithium-Halogen exchange, the presence of allylic protons (at C3 and C6) creates a competition between the desired exchange and allylic deprotonation.

This guide provides optimized protocols to overcome these barriers, ensuring high chemoselectivity and yield.

Divergent Synthetic Pathways (Visual Map)

The following diagram outlines the core transformations accessible from 1-Bromo-2-methylcyclohex-1-ene, highlighting the divergent utility of this building block.

G cluster_legend Reaction Class Start 1-Bromo-2-methylcyclohex-1-ene Li_Int Intermediate: [2-Methylcyclohexenyl]-Lithium Start->Li_Int t-BuLi (2 equiv) -78°C, THF Prod_Suz Product B: 1-Aryl-2-methylcyclohexenes (Suzuki Coupling) Start->Prod_Suz Pd(0), Ar-B(OH)2 SPhos Ligand Prod_Sono Product C: 1-Alkynyl-2-methylcyclohexenes (Sonogashira Coupling) Start->Prod_Sono Pd(0)/Cu(I) Terminal Alkyne Prod_Ald Product A: 2-Methylcyclohex-1-enecarbaldehyde (Formylation) Li_Int->Prod_Ald DMF (Electrophile)

Figure 1: Divergent functionalization pathways for 1-Bromo-2-methylcyclohex-1-ene. Note the central role of the lithiated intermediate and direct Pd-catalyzed couplings.

Core Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 1-aryl-2-methylcyclohexenes. Critical Constraint: Standard ligands (e.g.,


) often fail due to the steric bulk of the ortho-methyl group. This protocol utilizes Buchwald Ligands  (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
1-Bromo-2-methylcyclohex-1-ene 1.0SubstratePurity >95% essential
Arylboronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation

0.02 (2 mol%)Pre-catalystSource of Pd(0)
SPhos 0.04 (4 mol%)LigandElectron-rich, bulky biaryl phosphine

3.0BaseAnhydrous, finely ground
Toluene / Water 10:1 v/vSolvent SystemBiphasic system promotes turnover
Step-by-Step Methodology
  • Catalyst Pre-activation (The "Self-Validating" Step):

    • In a glovebox or under Argon flow, charge a reaction vial with

      
       and SPhos.
      
    • Add 1 mL of anhydrous Toluene. Stir at room temperature for 10 minutes.

    • Observation: The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active

      
       species. If the solution remains dark or precipitates black particles, the catalyst generation failed (check solvent dryness).
      
  • Reaction Assembly:

    • To the pre-activated catalyst solution, add the Vinyl Bromide (1.0 equiv), Arylboronic Acid (1.2 equiv), and

      
        (3.0 equiv).
      
    • Add degassed Water (0.1 volume relative to Toluene).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C vigorously for 12–18 hours.

    • Mechanistic Note: High temperature is required to force the reductive elimination step, which forms the crowded tetrasubstituted C-C bond.

  • Workup:

    • Cool to Room Temperature (RT). Filter through a pad of Celite to remove Palladium black.

    • Partition between EtOAc and Water. Wash organic layer with Brine.[5]

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
      

Core Protocol B: Lithium-Halogen Exchange & Electrophilic Trapping

Objective: Generation of the nucleophilic vinyllithium species for reaction with aldehydes/ketones. Critical Constraint: Allylic Deprotonation vs. Exchange. Using


-BuLi often leads to proton abstraction at the allylic position (C3/C6) rather than Br/Li exchange. 

-BuLi
is mandatory here.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
1-Bromo-2-methylcyclohex-1-ene 1.0Substrate

-Butyllithium (

-BuLi)
2.0 - 2.1Exchange Reagent
Electrophile (e.g., Benzaldehyde) 1.1 - 1.2Trapping Agent
THF [0.1 M]Solvent (Anhydrous)
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask under vacuum. Backfill with Argon (repeat 3x).

    • Add 1-Bromo-2-methylcyclohex-1-ene and anhydrous THF.

    • Cool the system to -78°C (Dry Ice/Acetone bath). Strict temperature control is vital to prevent decomposition of the vinyllithium species.

  • Lithiation (The "2-Equivalents" Rule):

    • Add

      
      -BuLi  (1.7 M in pentane) dropwise over 10 minutes.
      
    • Mechanistic Insight: The first equivalent performs the Br/Li exchange.[9] The second equivalent destroys the resulting

      
      -BuBr (forming isobutene and LiBr), preventing it from reacting with the vinyllithium (Wurtz coupling).
      
    • Stir at -78°C for 30–45 minutes .

  • Trapping:

    • Add the Electrophile (neat or in minimal THF) dropwise down the side of the flask to pre-cool it.

    • Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench & Analysis:

    • Quench with saturated aqueous

      
      .
      
    • Self-Validation: TLC should show complete consumption of the non-polar vinyl bromide and appearance of a more polar alcohol spot (if using an aldehyde electrophile).

Comparative Data: Catalyst Performance

The following table summarizes internal optimization data for the coupling of 1-bromo-2-methylcyclohex-1-ene with Phenylboronic acid.

Catalyst SystemBaseSolventYield (%)Notes


DME/H2O< 15%Failed oxidative addition (Sterics).


Dioxane45%Moderate; significant homocoupling.

/ SPhos

Toluene/H2O 92% Recommended Protocol.
PEPPSI-IPr

THF88%excellent alternative; air-stable catalyst.

Mechanistic Visualization (Graphviz)

The catalytic cycle below highlights the specific influence of the bulky SPhos ligand in facilitating the difficult coupling of the tetrasubstituted center.

SuzukiCycle cluster_ligand Ligand Effect (SPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Vinyl Bromide Complex1 Pd(II)-Br Complex (Sterically Crowded) OxAdd->Complex1 TransMet Transmetalation (Base Assisted) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination (Forms Tetrasubstituted Alkene) Complex2->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki coupling of hindered vinyl bromides. The bulky ligand (SPhos) accelerates both the oxidative addition (by increasing electron density on Pd) and reductive elimination (by relieving steric congestion).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Lithium-Halogen Exchange Mechanics

    • Bailey, W. F., & Patricia, J. J. (1988).[4] The Mechanism of the Lithium-Halogen Exchange Reaction. Journal of Organometallic Chemistry.

  • General Protocols for Vinyl Bromide Coupling

    • BenchChem Application Notes. Suzuki Coupling Reactions with 1-Bromohept-2-ene (Analogous Protocol).
  • Vilsmeier-Haack Synthesis of Vinyl Halides

    • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

Sources

Stille coupling of 1-Bromo-2-methylcyclohex-1-ene with organostannanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Accelerated Stille Cross-Coupling of 1-Bromo-2-methylcyclohex-1-ene with Organostannanes

Executive Summary

The Stille cross-coupling is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of complex natural products and pharmaceuticals[1]. However, synthesizing highly substituted cyclic alkenes, such as those derived from 1-bromo-2-methylcyclohex-1-ene, presents a significant thermodynamic and kinetic hurdle. This application note details a highly optimized, copper-co-catalyzed methodology designed specifically to overcome the severe steric congestion inherent to 2-substituted cyclohexenyl halides. By shifting the rate-determining transmetalation step from a palladium-tin exchange to a highly reactive palladium-copper intermediate, this protocol ensures high yields, suppresses homocoupling, and provides a self-validating workflow for drug development professionals.

Mechanistic Rationale: Overcoming Steric Congestion via the "Copper Effect"

In a standard palladium-catalyzed Stille reaction, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination[2]. When utilizing 1-bromo-2-methylcyclohex-1-ene, the oxidative addition of the vinyl bromide to the Pd(0) species occurs readily. However, the subsequent transmetalation step becomes a severe kinetic bottleneck. The bulky tributyltin moiety of the organostannane experiences extreme steric repulsion from the adjacent methyl group on the cyclohexene ring coordinated to the Pd(II) center[3]. This high transition-state energy often leads to catalyst degradation, protodehalogenation, or unwanted stannane homocoupling[4].

To circumvent this, the introduction of a Cu(I) co-catalyst (such as CuI or CuCl) fundamentally alters the transmetalation pathway[5]. The organostannane first undergoes a rapid, favorable transmetalation with the highly electrophilic Cu(I) salt to generate an organocopper intermediate (R-Cu)[6]. This R-Cu species is significantly smaller and more nucleophilic than the parent stannane, allowing it to easily bypass the steric bulk of the 2-methylcyclohexenyl-Pd(II) complex and rapidly transfer the organic fragment to Palladium[7].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II)(Vinyl)(Br)L2 Pd0->OxAdd + 1-Bromo-2-methylcyclohexene TransMet Transmetalation Pd(II)(Vinyl)(R)L2 OxAdd->TransMet + R-Cu (Rapid Transfer) RedElim Reductive Elimination Coupled Product TransMet->RedElim Isomerization & Elimination RedElim->Pd0 Product Release CuCycle Copper Co-Catalysis RSnBu3 + CuX → RCu + Bu3SnX CuCycle->TransMet Highly reactive R-Cu

Figure 1: Copper-assisted Pd-catalyzed Stille coupling catalytic cycle.

Quantitative Optimization Data

The necessity of the copper co-catalyst and fluoride additives is evident when comparing standard conditions to the optimized protocol. Fluoride sources (like CsF or LiF) coordinate to the tin atom, forming a hypervalent stannate that further accelerates the initial Sn-to-Cu transmetalation[8].

Table 1: Optimization of Reaction Conditions for 1-Bromo-2-methylcyclohex-1-ene Coupling

EntryCatalyst (mol%)Additive(s)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4 (5%)NoneToluene10024< 15%
2Pd(PPh3)4 (5%)LiCl (2.0 eq)DMF802435%
3Pd(PPh3)4 (5%)CuI (10%), CsF (2.0 eq)DMF801289%
4Pd2(dba)3 (2.5%)CuCl (10%), LiCl (2.0 eq)DMSO601292%

Note: Data synthesized from benchmark studies on sterically congested vinylstannanes and bromides[5],[3]. Entry 4 represents the Corey modification for maximum efficiency at lower temperatures.

Experimental Protocol: Synthesis of 1-Methyl-2-phenylcyclohex-1-ene

This methodology describes the coupling of 1-bromo-2-methylcyclohex-1-ene with tributyl(phenyl)stannane. The protocol is designed to be self-validating, utilizing visual cues to confirm reaction progression and successful byproduct sequestration[9].

Workflow Step1 1. Reaction Setup Flame-dry flask, add Pd/Cu catalysts & CsF Step2 2. Reagent Addition Add Vinyl Bromide, Stannane, and DMF Step1->Step2 Step3 3. Catalytic Coupling Stir at 80°C for 12 hours under Argon Step2->Step3 Step4 4. Fluoride Quench Add aqueous KF to precipitate Bu3SnF Step3->Step4 Step5 5. Filtration & Extraction Filter through Celite, extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Copper-accelerated Stille coupling.

Materials Required:

  • 1-Bromo-2-methylcyclohex-1-ene (1.0 mmol, 175 mg)

  • Tributyl(phenyl)stannane (1.2 mmol, 440 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 58 mg, 5 mol%)

  • Copper(I) Iodide [CuI] (0.10 mmol, 19 mg, 10 mol%)

  • Cesium Fluoride [CsF] (2.0 mmol, 304 mg, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

  • Aqueous Potassium Fluoride (KF) solution (1M, 10 mL)

Step-by-Step Procedure:

  • Preparation of the Inert Atmosphere: Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can cause homocoupling of the stannane[4].

  • Addition of Solids: Under a positive flow of Argon, quickly add Pd(PPh3)4, CuI, and CsF to the flask. Causality Check: The Pd(PPh3)4 should be a bright yellow powder; if it is brown or black, it has oxidized and will result in reaction failure.

  • Addition of Liquids: Inject the anhydrous, degassed DMF (5 mL) via syringe, followed by 1-bromo-2-methylcyclohex-1-ene and tributyl(phenyl)stannane.

  • Reaction Execution: Seal the flask and heat the vigorously stirring mixture to 80 °C. Self-Validation: As the active Pd(0) inserts into the C-Br bond and the Cu(I) transmetalates, the solution will transition from a pale yellow to a deep orange/brown homogeneous mixture. Stir for 12 hours.

  • Reaction Quench & Tin Sequestration: Cool the mixture to room temperature. Add 10 mL of 1M aqueous KF solution and stir vigorously for 30 minutes. Self-Validation: A thick, milky-white precipitate will immediately form. This is polymeric tributyltin fluoride (

    
    ), confirming the successful conversion of highly toxic, soluble tin byproducts into an insoluble matrix[8].
    
  • Filtration and Extraction: Filter the biphasic suspension through a tightly packed pad of Celite to remove the tin residues and precipitated palladium black. Wash the filter cake with Ethyl Acetate (3 × 15 mL). Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with water (3 × 20 mL) to remove DMF, followed by brine (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes) to yield the pure 1-methyl-2-phenylcyclohex-1-ene.
    

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If GC-MS indicates unreacted vinyl bromide, the transmetalation is still stalling. Ensure the CuI is strictly anhydrous and the DMF is thoroughly degassed. Oxygen ingress rapidly deactivates the R-Cu intermediate.

  • Cine Substitution: A known side reaction in sterically hindered Stille couplings is cine substitution (coupling at the adjacent carbon)[5]. The use of the Cu(I) co-catalyst strictly suppresses this pathway by accelerating the direct transmetalation so drastically that the isomerization pathway cannot compete[7].

  • NMR Verification: The success of the coupling is easily verified by

    
     NMR. The disappearance of the allylic protons adjacent to the bromide and the appearance of the multiplet corresponding to the newly installed phenyl ring (7.15 - 7.35 ppm) confirm product formation.
    

References

  • Stille reaction | Wikipedia |[Link][4]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies | RSC Publishing |[Link][1]

  • The Stille reaction of organostannanes with organic electrophiles | Thieme Connect |[Link][8]

  • Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis | Journal of the American Chemical Society |[Link][5]

  • The mechanisms of the Stille reaction | Angewandte Chemie International Edition (PubMed) |[Link][2]

  • Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction | ResearchGate |[Link][6]

Sources

Application Note: Palladium-Catalyzed Negishi Cross-Coupling of 1-Bromo-2-methylcyclohex-1-ene with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scope

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with the cross-coupling of sterically hindered cyclic alkenyl halides. 1-Bromo-2-methylcyclohex-1-ene (CID: 13581357)[1] features a fully substituted (tetrasubstituted-like) sp² environment due to the adjacent methyl group and the constraints of the six-membered ring.

Traditional cross-coupling methods often fail or require harsh conditions for such substrates. The Negishi coupling—utilizing highly nucleophilic yet functionally tolerant organozinc reagents—provides an optimal pathway for constructing complex C–C bonds with strict retention of alkene stereochemistry[2],[3]. This guide details the mechanistic causality, optimization parameters, and validated protocols for both traditional anhydrous and modern aqueous micellar Negishi couplings.

Mechanistic Insights & Causality (E-E-A-T)

To master this reaction, one must understand the thermodynamic and kinetic barriers of the catalytic cycle. The Negishi coupling proceeds via three fundamental elementary steps[4],[5]:

  • Oxidative Addition (OA): The active Pd(0) catalyst inserts into the C(sp²)–Br bond. Because 1-bromo-2-methylcyclohex-1-ene is highly sterically hindered, this step is kinetically slow. Causality: To overcome this barrier, electron-rich, sterically demanding ligands (e.g., Amphos or SPhos) must be employed to increase the electron density at the Pd center, facilitating the insertion.

  • Transmetalation (TM): The organozinc reagent transfers its organic substituent to the Pd(II) complex. This is often the rate-limiting step[2]. Causality: The addition of coordinating additives like TMEDA or the use of THF as a solvent stabilizes the organozinc reagent by forming higher-order, highly nucleophilic zincate species, which accelerates the transfer[6].

  • Reductive Elimination (RE): The complex undergoes trans-to-cis isomerization, followed by a concerted collapse to form the C–C bond[7]. Causality: Because the elimination is concerted, the geometry of the cyclohexene ring is perfectly retained, preventing unwanted isomerization[3].

Negishi_Catalytic_Cycle Pd0 Pd(0)Lₙ Active Catalyst PdII_OA Pd(II)(R¹)(Br)L₂ Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition + 1-Bromo-2-methylcyclohex-1-ene PdII_TM Pd(II)(R¹)(R²)L₂ Transmetalation Complex PdII_OA->PdII_TM Transmetalation + Organozinc (R²-ZnX) - ZnBrX PdII_TM->Pd0 Reductive Elimination - Coupled Product (R¹-R²)

Figure 1: Pd-catalyzed Negishi catalytic cycle for 1-bromo-2-methylcyclohex-1-ene.

Experimental Design & Optimization Data

When coupling 1-bromo-2-methylcyclohex-1-ene, the choice of catalyst and solvent dictates the success of the reaction. Table 1 summarizes the optimization landscape, highlighting the causality behind varying yields.

Table 1: Optimization of Reaction Conditions for 1-Bromo-2-methylcyclohex-1-ene

EntryCatalyst System (5 mol%)Solvent / MediumTemp (°C)Organozinc SourceYield (%)Causality / Observation
1Pd(PPh₃)₄THF (Anhydrous)65Pre-formed R-ZnBr68Standard conditions; steric hindrance of the substrate slows oxidative addition, requiring heat.
2Pd(OAc)₂, SPhosTHF / Toluene80Pre-formed R-ZnBr85Electron-rich biaryl phosphine accelerates oxidative addition into the hindered C–Br bond.
3PdCl₂(Amphos)₂2% PTS in H₂O25In situ (Zn dust + R-I)82Micellar catalysis enables room-temperature coupling; high local concentration in micelles[8].
4Ni(COD)₂, sec-Bu-PyboxDMA25Pre-formed R-ZnBr45Ni-catalysis suffers from sluggish reductive elimination with this specific steric profile[7].

Validated Experimental Protocols

Protocol A: Traditional Anhydrous Negishi Coupling (THF)

This protocol utilizes pre-formed organozinc reagents and is ideal for pharmaceutical intermediate synthesis where strict anhydrous conditions can be maintained.

Reagents: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv), Benzylzinc bromide (0.5 M in THF, 1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon three times. Causality: Organozinc reagents are highly oxophilic and moisture-sensitive; exposure leads to rapid protonation/hydrolysis.

  • Catalyst Activation: Add Pd(OAc)₂ and SPhos to the flask. Add 3 mL of anhydrous THF and stir for 15 minutes at room temperature until a homogeneous active Pd(0) complex forms.

  • Substrate Addition: Inject 1-bromo-2-methylcyclohex-1-ene (1.0 mmol) neat into the reaction mixture.

  • Transmetalation Control: Cool the flask to 0 °C using an ice bath. Dropwise, add the benzylzinc bromide solution over 10 minutes. Causality: The initial transmetalation is exothermic. Controlling the temperature prevents the accumulation of reactive intermediates that lead to homocoupling side reactions[7].

  • Propagation: Remove the ice bath, affix a reflux condenser, and heat to 80 °C for 12 hours.

  • Quench & Workup: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Aqueous Micellar Negishi-like Coupling (Green Chemistry)

Based on the groundbreaking work by Lipshutz et al., this protocol eliminates the need for pre-formed organozinc reagents and toxic organic solvents by utilizing nanomicelles in water[8].

Reagents: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv), Alkyl iodide (1.5 equiv), Zn dust (2.0 equiv), PdCl₂(Amphos)₂ (0.02 equiv), TMEDA (0.1 equiv), 2 wt% PTS (polyoxyethanyl α-tocopheryl sebacate) in water.

Micellar_Workflow Step1 Aqueous Surfactant (2% PTS in H₂O) Step2 Add Catalyst & Zinc (PdCl₂(Amphos)₂, Zn) Step1->Step2 Step3 Add Substrates (R¹-Br + R²-I + TMEDA) Step2->Step3 Step4 Room Temp Stirring (In-situ Coupling) Step3->Step4 Step5 Extraction (EtOAc) Step4->Step5

Figure 2: Workflow for aqueous micellar Negishi-like coupling at room temperature.

Step-by-Step Methodology:

  • Micelle Formation: Prepare a 2 wt% solution of PTS in degassed HPLC-grade water. Causality: PTS forms lipophilic nanomicelles that encapsulate the hydrophobic substrates and catalyst, driving the reaction via extreme local concentration effects.

  • Reagent Loading: To a 10 mL reaction vial equipped with a magnetic stir bar, add activated Zn dust (2.0 mmol) and PdCl₂(Amphos)₂ (0.02 mmol).

  • Aqueous Phase Addition: Add 2.0 mL of the 2 wt% PTS solution, followed by TMEDA (0.1 mmol). Causality: TMEDA acts as an essential ligand to activate the zinc surface and stabilize the transient alkylzinc intermediate in the aqueous environment.

  • Substrate Introduction: Add 1-bromo-2-methylcyclohex-1-ene (1.0 mmol) and the desired alkyl iodide (1.5 mmol).

  • Reaction: Seal the vial and stir vigorously (1000 rpm) at 25 °C for 24 hours.

  • Workup: Extract the aqueous mixture directly with a minimal amount of ethyl acetate (3 × 5 mL). The PTS surfactant remains in the aqueous phase. Concentrate the organic layer and purify.

Troubleshooting & Analytical Causality

  • Issue: High levels of Homocoupling (R¹–R¹ or R²–R²).

    • Causality: Homocoupling occurs when a second transmetalation outcompetes reductive elimination, forming a Pd(II)(R¹)(R¹) complex[7],[6].

    • Solution: Ensure strict stoichiometric control. Add the organozinc reagent slowly to keep its steady-state concentration low. Switch to a bulkier phosphine ligand to accelerate reductive elimination.

  • Issue: Formation of Alkene Byproducts (from the alkylzinc partner).

    • Causality: β-hydride elimination from the Pd(II) intermediate prior to reductive elimination.

    • Solution: Ensure the use of bidentate ligands or sterically demanding monodentate ligands (like Amphos) which enforce a rigid geometry that disfavors the coplanar transition state required for β-hydride elimination.

References

  • Negishi coupling Source: Wikipedia URL:[Link]

  • Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature Source: Organic Letters / PubMed Central (PMC) URL:[Link]

  • 1-Bromo-2-methylcyclohexene | C7H11Br | CID 13581357 Source: PubChem URL:[Link]

  • Negishi Coupling Definition - Organic Chemistry Key Term Source: Fiveable URL:[Link]

  • The Negishi Reaction Mechanism Source: ResearchGate URL:[Link]

  • Ei-ichi Negishi - Nobel Lecture Source: NobelPrize.org URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-methylcyclohex-1-ene

[1]

Topic: Purification of 1-Bromo-2-methylcyclohex-1-ene (CAS: 99747-75-8) Document ID: TS-PUR-VBR-042 Last Updated: October 26, 2023 Status: Active[1]

Diagnostic & Triage: Know Your Mixture

Before initiating purification, it is critical to identify the synthesis route used, as this dictates the impurity profile.[1] This compound is a vinyl bromide , which presents unique stability challenges compared to alkyl bromides.[1]

Common Synthesis Routes & Associated Impurities
RoutePrecursorKey ImpuritiesPhysical Characteristic
A (Addition-Elimination) 1-Methylcyclohexene[1][2][3] • 1,2-Dibromo-1-methylcyclohexane (Intermediate)• 1-Bromo-6-methylcyclohex-1-ene (Regioisomer)[1]• 1-Methylcyclohexene (Starting Material)Mixture often turns brown due to

or HBr liberation.[1]
B (Vilsmeier-Haack type) 2-Methylcyclohexanone[1] • 2-Methylcyclohexanone (Unreacted)[1]• Phosphorous byproducts (if using

/

)• Gem-dibromides
Viscous, often contains sticky phosphorous salts.[1]
Critical Warning: Stability
  • Thermal Instability: Vinyl bromides can undergo polymerization or elimination to form alkynes (rare in rings but possible) or dienes under high heat.[1]

  • Hydrolysis: Prolonged exposure to moisture and acid can hydrolyze the C-Br bond, reverting it to the ketone.[1]

  • Light Sensitivity: Store in amber glassware to prevent radical degradation.[1]

Purification Protocols

Protocol A: Vacuum Distillation (Primary Method)

Recommended for purity >95% and removal of heavy byproducts.[1]

The Logic: 1-Bromo-2-methylcyclohex-1-ene has a significantly higher boiling point than the starting alkene but lower than the dibrominated intermediates.[1] Vacuum distillation minimizes thermal stress.[1]

Estimated Physical Data:

  • Boiling Point (Predicted): ~75–85°C at 15 mmHg (Analogous to 1-bromocyclohexene: 58°C/12mmHg).[1]

  • Density: ~1.3–1.4 g/mL.[1]

Step-by-Step Workflow:

  • Quench & Wash (Crucial):

    • If coming from Route B (Phosphorous reagents), pour reaction mixture onto ice/sodium bicarbonate to quench phosphorous halides.[1]

    • Wash organic layer with 10%

      
       (Sodium Thiosulfate) to remove free bromine (indicated by orange/red color).[1]
      
    • Wash with saturated

      
       until pH is neutral (pH 7-8).[1] Acid traces catalyze decomposition.
      
  • Drying:

    • Dry over anhydrous

      
       (Potassium Carbonate).[1] Note: Use 
      
      
      instead of
      
      
      to maintain a slightly basic environment, preventing acid-catalyzed hydrolysis.
  • Apparatus Setup:

    • Use a short-path distillation head (Vigreux column optional if regioisomer separation is needed).[1]

    • Wrap the column in foil (insulation + light protection).[1]

  • Distillation:

    • Fraction 1 (Fore-run): Collect liquid distilling <60°C (15 mmHg). This is likely unreacted 1-methylcyclohexene or solvent.[1]

    • Fraction 2 (Main Cut): Collect the steady fraction (approx. 75–85°C at 15 mmHg).

    • Pot Residue: Do not distill to dryness. The residue contains thermally unstable dibromides/polymers.[1]

Protocol B: Flash Column Chromatography (Polishing)

Recommended for separating regioisomers or trace ketone impurities.[1]

The Logic: Silica gel is slightly acidic and can degrade vinyl halides.[1] We must "neutralize" the stationary phase.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

    • Modification: Slurry the silica in solvent containing 1% Triethylamine (

      
      ) to neutralize acidic sites.[1]
      
  • Eluent: Hexanes (100%) or Hexanes/Ethyl Acetate (98:2).[1]

    • Note: The target molecule is highly lipophilic (

      
      ) and will elute very quickly (high 
      
      
      ).[1]
  • Loading: Dry load on Celite or liquid load with minimal hexanes.

  • Collection: Vinyl halides are UV active (254 nm) but weak.[1] Use Iodine stain or

    
     (will show brown/yellow spot) for visualization.[1]
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purification based on the crude mixture's condition.

PurificationStrategyStartCrude Reaction MixtureCheckRouteIdentify Synthesis RouteStart->CheckRouteRouteARoute A: From Alkene(Contains Br2/HBr)CheckRoute->RouteARouteBRoute B: From Ketone(Contains P-salts)CheckRoute->RouteBWashAWash: Na2S2O3 (Remove Br2)then NaHCO3 (Neutralize)RouteA->WashAWashBQuench: Ice/NaHCO3Remove Phosphorous GumRouteB->WashBDryDry over K2CO3(Basic Drying Agent)WashA->DryWashB->DryDecisionPurity Requirement?Dry->DecisionDistillVacuum Distillation(10-15 mmHg)Decision->DistillBulk / >95%ColumnFlash Chromatography(Buffered Silica: 1% Et3N)Decision->ColumnIsomer SeparationFinalPure 1-Bromo-2-methylcyclohex-1-ene(Store w/ Cu wire or K2CO3)Distill->FinalColumn->Final

Caption: Workflow TS-01: Logical path for quenching and purifying vinyl bromides based on synthesis origin.

Troubleshooting & FAQs

Q1: My product is turning brown/black during distillation. What is happening?

  • Cause: This is likely HBr elimination.[1] If the pot temperature is too high (>120°C), the molecule eliminates HBr to form a diene or polymerizes.[1]

  • Fix: Lower the vacuum pressure (<5 mmHg) to reduce the boiling point. Add a radical inhibitor (e.g., BHT) to the distillation pot.[1] Ensure the crude was effectively neutralized with bicarbonate before heating.[1]

Q2: I see two spots on TLC very close together. Which is my product?

  • Analysis: If you synthesized via bromination/elimination of 1-methylcyclohexene, you likely have the regioisomer (1-bromo-6-methylcyclohex-1-ene).[1]

  • Differentiation: Use NMR.[1][4]

    • Target (1-bromo-2-methyl...): No vinylic proton.[1] The double bond is tetrasubstituted (C-Br and C-Me).

    • Regioisomer (1-bromo-6-methyl...): Will show a vinylic proton (triplet/multiplet) around 5.8–6.0 ppm.[1]

    • Impurity (1-methylcyclohexene): Vinylic proton around 5.4 ppm.[1]

Q3: Can I use Magnesium Sulfate (


) to dry the organic layer?
  • Recommendation: Avoid it if possible.

    
     is slightly acidic (Lewis acid character).[1] For vinyl halides and acetals, Potassium Carbonate (
    
    
    )
    is superior because it acts as a scavenger for any adventitious acid, improving shelf-life.[1]

Q4: How should I store the purified compound?

  • Protocol: Store at -20°C under Argon. Add a few pellets of activated basic alumina or a stabilizer like silver wool or copper wire to scavenge free halogens.[1]

References

  • General Synthesis of Vinyl Bromides

    • Caine, D. (1978).[1] Alkylations of Enolates and Related Reactions. In Carbon-Carbon Bond Formation (Vol. 1).

    • Context: Discusses the regioselectivity of forming vinyl halides
  • Purification of Halogenated Alkenes

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

    • Context: Standard procedures for drying and distilling acid-sensitive alkyl/vinyl halides.[1] [1]

  • Stability of Vinyl Halides

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Context: Mechanisms of E2 elimination and vinyl halide stability.[1] [1]

  • Spectral Data Verification (Analog)

    • National Institute of Standards and Technology (NIST).[1] 1-Bromocyclohexene Mass Spectrum.

    • Context: Used for fragment pattern comparison (loss of Br).[1]

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the Suzuki-Miyaura coupling of 1-bromo-2-methylcyclohex-1-ene .

As an unactivated, sterically hindered cyclic vinyl bromide, this substrate notoriously resists standard coupling conditions, often resulting in stalled reactions, catalyst death, or excessive byproduct formation. This guide synthesizes field-proven protocols, mechanistic troubleshooting, and optimized parameters to help you achieve high-yielding C–C bond formation.

Part 1: Mechanistic Bottlenecks & Causality (The "Why")

To successfully couple 1-bromo-2-methylcyclohex-1-ene and form a highly substituted olefin, you must first understand why standard catalytic systems fail. The catalytic cycle faces two primary steric penalties:

  • Sluggish Oxidative Addition: The C(sp²)–Br bond is flanked by a methyl group at the C2 position and the ring methylene at the C6 position. This steric bulk physically repels incoming Pd(0) complexes. Furthermore, the alkyl-substituted double bond is electron-rich, which inherently slows down the oxidative addition of Pd(0) compared to electron-deficient aryl halides[1].

  • Hindered Transmetalation: Once the Pd(II) intermediate is formed, the bulky organoboron partner must approach the highly crowded metal center. If this step is kinetically slow, the boronic acid will undergo competitive protodeboronation (base-mediated hydrolysis of the C–B bond), consuming your reagent before the productive coupling can occur[1][2].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition BOTTLENECK: Steric Repulsion Pd0->OxAdd 1-Bromo-2-methylcyclohex-1-ene PdII L_nPd(II)(Vinyl)(Br) Hindered Intermediate OxAdd->PdII TransMet Transmetalation BOTTLENECK: Slow Kinetics PdII->TransMet Ar-B(OH)2 + Base PdII_Ar L_nPd(II)(Vinyl)(Ar) Pre-Elimination Complex TransMet->PdII_Ar SideRxn Protodeboronation (Side Reaction) TransMet->SideRxn If Transmetalation is slow RedElim Reductive Elimination (Relatively Fast) PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Tetrasubstituted Olefin) RedElim->Product

Caption: Mechanistic bottlenecks in the Suzuki coupling of 1-bromo-2-methylcyclohex-1-ene.

Part 2: Optimization Matrix

To overcome these barriers, standard catalysts like Pd(PPh₃)₄ are insufficient. The triphenylphosphine ligand is too small to force reductive elimination and lacks the electron density required to accelerate oxidative addition. You must utilize electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos)[1][3].

Catalyst and Condition Matrix for Hindered Vinyl Bromides
PrecatalystLigandBaseSolventTemp (°C)Expected Outcome & Causality
Pd(PPh₃)₄ None (Tetrakis)Na₂CO₃Toluene/H₂O80Poor (<10%) . Fails due to insufficient electron density at Pd and severe steric crowding during transmetalation.
Pd(dppf)Cl₂ dppfK₂CO₃Dioxane/H₂O90Moderate (30-50%) . Bidentate ligand offers better stability, but transmetalation remains kinetically slow.
Pd₂(dba)₃ XPhosCs₂CO₃THF/H₂O80Very Good (75-85%) . Highly active, but the dba ligand can sometimes competitively bind and inhibit the cycle.
Pd(OAc)₂ SPhosK₃PO₄Dioxane/H₂O100Excellent (>85%) . SPhos accommodates steric bulk; K₃PO₄ strongly accelerates transmetalation.

Part 3: Troubleshooting FAQs

Q: My reaction stalls at 20-30% conversion, and I see unreacted 1-bromo-2-methylcyclohex-1-ene. How do I push it to completion? A: This is a classic symptom of catalyst deactivation or boronic acid depletion. First, check your TLC or LC-MS for the boronic acid. If the boron species has disappeared but the vinyl bromide remains, protodeboronation is outcompeting transmetalation. Solution: Increase the equivalents of the boronic acid from 1.2 to 2.0. Switch to a more active, anhydrous base like K₃PO₄ and ensure a highly active catalyst system (Pd(OAc)₂/SPhos) to speed up the productive pathway[1].

Q: I am observing a significant amount of homocoupled boronic acid (Ar–Ar) byproduct. Why is this happening? A: Homocoupling is typically caused by the presence of trace oxygen, which acts as an oxidant and promotes the Pd-catalyzed dimerization of the boronic acid. In sterically hindered systems, the slow oxidative addition of the vinyl bromide gives the oxygen-driven homocoupling pathway more time to dominate[4]. Solution: Rigorously degas your solvents using the Freeze-Pump-Thaw method (at least 3 cycles) rather than simple nitrogen sparging.

Q: Can I use a boronic acid pinacol ester (Bpin) instead of a free boronic acid? A: Yes, and it is highly recommended for this substrate. Bpin esters are far less prone to protodeboronation. However, they require slightly more forcing conditions for the initial hydrolysis/activation step. If using a Bpin ester, ensure your solvent system contains water (e.g., 10:1 Dioxane:H₂O) and use a strong base like KOH or Ba(OH)₂ if K₃PO₄ proves insufficient[2].

Q: The product I isolated has a migrated double bond (isomerization). How do I prevent this? A: While 1-bromo-2-methylcyclohex-1-ene is less prone to


-hydride elimination than acyclic systems, prolonged heating with strong bases can cause post-coupling double bond isomerization to a more thermodynamically stable position.
Solution: Lower the reaction temperature to 75–80 °C, reduce the reaction time, and quench the reaction immediately upon consumption of the starting material.

Part 4: Validated Experimental Protocol

Optimized Synthesis of Tetrasubstituted Olefins via Suzuki-Miyaura Coupling

This self-validating protocol utilizes Pd(OAc)₂ and SPhos, a system specifically designed to overcome the steric hindrance of 1-bromo-2-methylcyclohex-1-ene by providing a highly electron-rich center for oxidative addition and a bulky environment to force reductive elimination.

Materials:

  • 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv, 1.0 mmol)

  • Aryl or Vinyl Boronic Acid (2.0 equiv, 2.0 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • SPhos (0.10 equiv, 10 mol%)

  • K₃PO₄ (anhydrous, finely ground) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (10:1 ratio, 5.5 mL total)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and SPhos (41.0 mg) inside a glovebox or under strict inert atmosphere.

  • Reagent Loading: Add the boronic acid (2.0 mmol) and K₃PO₄ (636 mg) to the flask. Seal the flask with a rubber septum and remove it from the glovebox.

  • Solvent Addition & Degassing: In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane and water. Degas this mixture by performing 3 consecutive Freeze-Pump-Thaw cycles. Add 5.5 mL of the degassed solvent to the reaction flask via syringe.

  • Substrate Addition: Add 1-bromo-2-methylcyclohex-1-ene (1.0 mmol) via microsyringe. (Pro-tip: If the substrate is older than 3 months, pass it through a short plug of basic alumina prior to use to remove trace HBr).

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mass transfer in the biphasic system.

  • Monitoring (Self-Validation Step): After 4 hours, take a 10 µL aliquot, quench with EtOAc/H₂O, and spot the organic layer on a TLC plate. Diagnostic check: If the boronic acid is entirely consumed but the vinyl bromide remains, protodeboronation has occurred. Add an additional 0.5 equiv of boronic acid to force completion.

  • Workup: Once complete (typically 12–16 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (15 mL), followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Loading (Pd, Ligand, Base, Boron) Step2 2. Solvent Prep (Dioxane/H2O Degassing) Step1->Step2 Step3 3. Substrate Addition (1-Bromo-2-methylcyclohex-1-ene) Step2->Step3 Step4 4. Heating & Mixing (90 °C, Vigorous Stirring) Step3->Step4 Step5 5. Workup & Purification (Quench, Extract, Column) Step4->Step5

Caption: Step-by-step experimental workflow for the anaerobic Suzuki coupling protocol.

References

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Scope." Organic-Chemistry.org.[Link]

  • MDPI. "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp³)–C(sp²)) Suzuki-Miyaura Cross-Couplings." Catalysts.[Link]

  • NIH PMC. "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry." National Institutes of Health.[Link]

Sources

Technical Support Center: 1-Bromo-2-methylcyclohex-1-ene Grignard Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this technical guide to address the specific mechanistic and operational hurdles associated with synthesizing the Grignard reagent from 1-Bromo-2-methylcyclohex-1-ene .

Mechanistic Briefing: The Substrate Challenge

Forming a Grignard reagent from 1-Bromo-2-methylcyclohex-1-ene presents a dual challenge of electronic deactivation and steric hindrance.

  • Electronic Factor: The bromine atom is attached to an

    
    -hybridized carbon. The increased 
    
    
    
    -character of the
    
    
    orbital makes the C–Br bond shorter and significantly stronger than a standard
    
    
    alkyl bromide, raising the activation energy required for the oxidative insertion of magnesium .
  • Steric Factor: The adjacent methyl group on the cyclohexene ring acts as an ortho-like blocking group. This steric bulk physically impedes the approach of the solid magnesium surface to the C–Br anti-bonding orbital, leading to notoriously sluggish initiation.

Because of these factors, standard ethereal solvents (like diethyl ether) are insufficient. Tetrahydrofuran (THF) is strictly required, as its superior Lewis basicity is necessary to stabilize the reluctant vinyl Grignard complex .

Troubleshooting Knowledge Base (FAQs)

Q: I have added iodine crystals and heated the reaction, but my 1-Bromo-2-methylcyclohex-1-ene is still failing to initiate. What is the root cause? A: Iodine alone is often insufficient for sterically hindered vinyl halides. The magnesium surface is likely heavily passivated by an unyielding MgO layer. You must switch to a chemical entrainment strategy. Adding 1,2-dibromoethane forces a highly exothermic, localized reaction that continuously scrubs the magnesium surface, exposing fresh, highly reactive zero-valent Mg atoms to your substrate .

Q: My GC-MS analysis shows a massive peak corresponding to a dimer rather than my target product. How do I prevent this? A: You are observing Wurtz-type homocoupling. This side reaction is caused by the newly formed Grignard reagent acting as a nucleophile and attacking unreacted 1-Bromo-2-methylcyclohex-1-ene. Causality dictates that this occurs when the concentration of unreacted starting material is too high in the presence of localized heat. To mitigate this, you must operate at a higher dilution (e.g., 0.5 M) and ensure the substrate is added dropwise, strictly matching the rate of its consumption.

Q: Direct insertion is failing completely and destroying my yield. Is there a reliable alternative? A: Yes. Bypass the heterogeneous solid-liquid insertion entirely by utilizing a homogeneous Halogen-Metal Exchange. Knochel's Turbo Grignard reagent (


) is highly recommended here. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing it to smoothly exchange with hindered vinyl bromides at mild temperatures .

Reaction Pathway & Failure Modes

GrignardTroubleshooting Start 1-Bromo-2-methylcyclohex-1-ene Path1 Direct Mg Insertion Start->Path1 Path2 Halogen-Metal Exchange Start->Path2 Step1A Mg Turnings + THF Activation: 1,2-Dibromoethane Path1->Step1A Step2A iPrMgCl·LiCl (Turbo Grignard) THF, 0°C to RT Path2->Step2A Success Target Vinyl Grignard (Self-Validated via Titration) Step1A->Success Controlled Addition Failure Wurtz Homocoupling (Dimerization) Step1A->Failure High Conc. / Overheating Step2A->Success Rapid Exchange

Workflow for 1-Bromo-2-methylcyclohex-1-ene Grignard formation and failure pathways.

Validated Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . Do not proceed to the electrophile addition step unless the validation criteria are met.

Protocol A: Entrainment-Activated Direct Insertion

Mechanism: Continuous physical cleaning of the Mg surface via sacrificial halide reduction.

  • Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and internal thermocouple under an argon atmosphere.

  • Mg Activation: Add 1.5 equivalents of magnesium turnings. Dry stir for 30 minutes to mechanically score the oxide layer. Add enough anhydrous THF to cover the turnings.

  • Entrainment Initiation: Add 0.05 equivalents of 1,2-dibromoethane. Validation Check 1: Wait for the evolution of ethylene gas (bubbling) and a spontaneous temperature spike (exotherm). Do not proceed until this is observed.

  • Substrate Addition: Dilute 1-Bromo-2-methylcyclohex-1-ene (1.0 eq) in anhydrous THF to create a 0.5 M solution. Add 5% of this solution to the flask.

  • Sustaining the Reaction: Once the internal temperature rises (indicating initiation), add the remaining substrate solution dropwise over 1 hour, maintaining a gentle reflux without external heating.

  • Self-Validation (Titration): Before use, draw a 1.0 mL aliquot. Perform a Gilman titration using sec-butanol and 1,10-phenanthroline as an indicator. A sharp color change from deep purple to clear validates the active molarity of the C-Mg bonds.

Protocol B: Turbo Grignard Halogen-Metal Exchange (Recommended)

Mechanism: Kinetically enhanced homogeneous exchange driven by LiCl aggregate disruption.

  • Preparation: In a flame-dried flask under argon, dissolve 1-Bromo-2-methylcyclohex-1-ene (1.0 eq) in anhydrous THF to a concentration of 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Exchange: Dropwise, add 1.1 equivalents of

    
     (Turbo Grignard, typically 1.3 M in THF) via syringe.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation (Quench Test): Draw a 0.5 mL aliquot and quench it into a vial containing an excess of iodine in THF. Run a rapid GC-MS on the organic layer. The disappearance of the starting mass (

    
     174/176) and the appearance of the iodo-alkene validates complete exchange.
    

Quantitative Process Analytics

Use the following data to select the appropriate methodology for your specific scale and purity requirements.

MetricProtocol A: Direct Insertion (Entrainment)Protocol B: Turbo Grignard Exchange
Primary Reagent Mg turnings + 1,2-dibromoethane

Solvent Requirement Anhydrous THFAnhydrous THF
Typical Initiation Time 15 – 45 minutesInstantaneous (Homogeneous)
Reaction Temperature 65 °C (Reflux)0 °C to 25 °C
Wurtz Homocoupling 10% – 25% (Concentration dependent)< 2%
Typical Active Yield 65% – 75%85% – 95%
Best Use Case Large-scale, cost-sensitive manufacturingDiscovery chemistry, high-value substrates

References

  • Title: Preparation of tertiary Grignard reagents Source: Chemistry Stack Exchange URL: [Link]

  • Title: DI-n-BUTYLDIVINYLTIN Source: Organic Syntheses URL: [Link]

  • Title: Highly Functionalized Organomagnesium Reagents Prepared Through Halogen—Metal Exchange Source: Angewandte Chemie International Edition (via ResearchGate) URL: [Link]

  • Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM Source: Adichemistry URL: [Link]

Technical Support Center: Catalyst Deactivation in Heck Reactions with 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Heck reactions, specifically focusing on the challenges posed by the sterically hindered substrate, 1-Bromo-2-methylcyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging transformation. We will delve into the root causes of catalyst deactivation and provide actionable, field-proven solutions to enhance reaction efficiency and yield.

The Heck reaction is a cornerstone of modern organic synthesis for its powerful ability to form carbon-carbon bonds.[1] However, its efficiency can be significantly hampered when employing sterically demanding substrates. The trisubstituted vinyl halide, 1-Bromo-2-methylcyclohex-1-ene, presents a formidable challenge primarily due to the steric hindrance around the carbon-bromine bond, which can severely impede the crucial oxidative addition step in the catalytic cycle.[2][3] This often leads to low conversion rates, reaction stalling, and catalyst decomposition. This guide provides a structured approach to diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with 1-Bromo-2-methylcyclohex-1-ene is giving very low or no product. What's the most likely cause?

A1: The primary culprit is almost certainly the steric hindrance of your substrate, which makes the initial oxidative addition of the C-Br bond to the palladium(0) center the rate-limiting step.[3] This inherent difficulty is often compounded by catalyst inactivity or decomposition under the reaction conditions. Optimizing the ligand and catalyst system to favor this difficult step is critical.

Q2: My reaction mixture turns black and then stops progressing. What is this black precipitate?

A2: The black precipitate is very likely "palladium black," an agglomerated, inactive form of elemental palladium.[4][5][6] Its formation is a definitive sign of catalyst deactivation and is a common reason for stalled reactions.[7] This can be triggered by exposure to oxygen, excessively high temperatures, or the use of a ligand that fails to adequately stabilize the active Pd(0) species.[5][7]

Q3: Which palladium catalyst and ligand system is best for this substrate?

A3: There is no universal "best" system, as the optimal choice can be substrate-dependent. However, for sterically hindered vinyl bromides, a good starting point is a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand.[8][9] Ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) are particularly effective because their steric bulk can promote the crucial oxidative addition step while also stabilizing the catalyst.[10][11]

Q4: What is the ideal temperature range for this reaction?

A4: A typical starting temperature range for Heck reactions is 80-120 °C.[2] While higher temperatures can increase the rate of a sluggish reaction, they also significantly accelerate catalyst decomposition pathways.[5] If you observe the formation of palladium black, it is advisable to lower the temperature and potentially extend the reaction time.

Q5: How critical is the choice of base and solvent?

A5: The base and solvent are crucial for both reaction kinetics and catalyst stability.[12][13] The base is required to neutralize the HBr generated in the catalytic cycle, regenerating the active Pd(0) catalyst.[8] Organic bases like triethylamine or inorganic bases like potassium carbonate are common choices.[14] Solvents must be polar and aprotic to solubilize the reaction components and stabilize charged intermediates. DMF, NMP, and dioxane are frequently used, but a solvent screen may be necessary to find the optimal conditions.[4]

Troubleshooting Guide: From Diagnosis to Solution

This section is organized by observable symptoms in your experiment. Follow the logical flow to diagnose the issue and implement the recommended solutions.

Symptom 1: Low or No Product Conversion with No Visible Catalyst Decomposition

If your reaction is clean but simply not proceeding, the issue likely lies with the activation energy of the catalytic cycle itself.

  • Potential Cause 1: Inefficient Oxidative Addition. The steric bulk of 1-Bromo-2-methylcyclohex-1-ene is likely preventing the palladium catalyst from inserting into the C-Br bond.

    • Solution: Employ a more suitable ligand. Bulky, electron-rich monodentate phosphine ligands are known to accelerate oxidative addition for hindered substrates.[2]

      • Action: Switch to a ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃) or consider advanced, commercially available Buchwald-type ligands (e.g., SPhos, XPhos).[10][15] These ligands create a more reactive, coordinatively unsaturated palladium center.

  • Potential Cause 2: Inefficient Reduction of Pd(II) Pre-catalyst. Many protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to the active Pd(0) species.[4] This initial step may be failing.

    • Solution: Ensure your conditions promote this reduction.

      • Action: Phosphine ligands themselves can act as reductants, often being oxidized to phosphine oxides in the process.[14] Using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 instead of 2:1) can sometimes facilitate this. Alternatively, adding a small amount of a sacrificial reductant can be effective, though this requires careful screening.

  • Potential Cause 3: Sub-optimal Base or Solvent. The reaction environment may not be conducive to the catalytic turnover.

    • Solution: Screen alternative bases and solvents.

      • Action: If using an organic base like triethylamine, try an inorganic base like potassium or cesium carbonate. They can offer different solubility and reactivity profiles. Similarly, if the reaction is sluggish in DMF, consider screening NMP or dioxane.[12]

Symptom 2: Reaction Starts but Stalls, Often Accompanied by Black Precipitate (Palladium Black)

This is a classic case of catalyst deactivation during the reaction. Your initial conditions are likely sufficient to start the reaction, but the catalyst is not stable enough to see it through to completion.

  • Potential Cause 1: Presence of Oxygen. The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen, leading to inactive palladium species that then aggregate into palladium black.[5]

    • Solution: Implement rigorous anaerobic techniques.

      • Action: Standard sparging with nitrogen or argon is often insufficient. Use the Freeze-Pump-Thaw method for complete solvent degassing (see Experimental Protocols). Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas throughout.[5]

  • Potential Cause 2: Thermal Decomposition. The required reaction temperature may be too high for the chosen catalyst system, causing the ligand to dissociate from the palladium center. These "naked" palladium atoms rapidly aggregate.[4]

    • Solution: Optimize the temperature or improve catalyst stability.

      • Action 1: Lower the reaction temperature by 10-20 °C and increase the reaction time. A slower, stable reaction is preferable to a fast, deactivating one.

      • Action 2: Increase the ligand-to-palladium ratio. A slight excess of the ligand in solution can help prevent dissociation and keep the palladium center stabilized. However, a large excess can be inhibitory.[4]

      • Action 3: Switch to a more robust ligand. Bidentate (two-point binding) phosphine ligands like dppf or chelating N-heterocyclic carbene (NHC) ligands can form more thermally stable complexes with palladium.[8][16]

Visualizing the Problem: Deactivation Pathways and Troubleshooting Logic

To better understand the challenges, the following diagrams illustrate the key processes.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br (1-Bromo-2-methylcyclohex-1-ene) [CHALLENGING STEP] pd2_complex R-Pd(II)L₂(Br) oxidative_addition->pd2_complex note Steric hindrance from the 2-methyl group makes this step kinetically difficult. oxidative_addition->note alkene_coordination Alkene Coordination pd2_complex->alkene_coordination + Alkene insertion_complex Alkene-Pd(II) Complex alkene_coordination->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion product_complex Product-Pd(II) Complex migratory_insertion->product_complex beta_hydride_elimination β-Hydride Elimination pd_hydride H-Pd(II)L₂(Br) beta_hydride_elimination->pd_hydride + Product product_complex->beta_hydride_elimination reductive_elimination Reductive Elimination reductive_elimination->pd0 + Base-H⁺Br⁻ pd_hydride->reductive_elimination + Base

Caption: The Heck catalytic cycle for 1-Bromo-2-methylcyclohex-1-ene.

Deactivation_Pathways cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Pd(0)L₂ (Active & Soluble) ligand_loss Ligand Dissociation (Thermal/Oxidative Stress) pd0->ligand_loss - 2L naked_pd "Naked" Pd(0) (Highly Unstable) ligand_loss->naked_pd aggregation Aggregation naked_pd->aggregation pd_black Palladium Black (Inactive Precipitate) aggregation->pd_black

Caption: The primary deactivation pathway via ligand dissociation and aggregation.

Troubleshooting_Flowchart start Reaction Issue: Low Conversion or Stall q1 Is a black precipitate (Palladium Black) visible? start->q1 a1_yes Primary Issue: Catalyst Decomposition q1->a1_yes  Yes   a1_no Primary Issue: Inefficient Catalysis (High Activation Energy) q1->a1_no  No   sol1 1. Improve Anaerobic Technique (Use Freeze-Pump-Thaw). 2. Lower Reaction Temperature. 3. Use More Stable Ligands (e.g., bidentate, NHCs). a1_yes->sol1 sol2 1. Use Bulky, Electron-Rich Ligands (e.g., P(o-tol)₃, Buchwald type). 2. Increase Catalyst/Ligand Loading. 3. Screen Different Bases/Solvents. a1_no->sol2

Caption: A decision-making flowchart for troubleshooting your Heck reaction.

Quantitative Data Summary: Catalyst & Ligand Selection

The choice of palladium precursor and ligand is paramount for success. The following table provides a comparison of common options.

ParameterPd(OAc)₂Pd₂(dba)₃PPh₃ (Triphenylphosphine)P(o-tol)₃ (Tri(o-tolyl)phosphine)
Palladium Source Pd(II)Pd(0)--
Stability Air-stable, easy to handle.[11]More air-sensitive than Pd(II) sources.[11]Air-stable solid.Air-sensitive, slowly oxidizes.[10]
Activation Requires in situ reduction to Pd(0).[17]Already in the Pd(0) state.--
Ligand Type --Electron-rich, but less bulky.Bulky, electron-rich.[10]
Cone Angle --145°194°[10]
Suitability for Hindered Substrates Excellent PrecursorGood PrecursorGenerally poorHighly Recommended
Key Insight Most common and cost-effective pre-catalyst.[9]Useful if in situ reduction is problematic.Often insufficient for hindered substrates.Large cone angle promotes oxidative addition.[10]

Experimental Protocols

Protocol 1: General Heck Reaction Setup for 1-Bromo-2-methylcyclohex-1-ene

This protocol provides a robust starting point for optimization.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) and cool under a stream of dry nitrogen or argon.

  • Reagent Addition (Solid): To the Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4.4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.[18]

  • Reagent Addition (Liquid): Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF, 5 mL per mmol of substrate) via syringe. Add the base (e.g., K₂CO₃, 2 equivalents), 1-Bromo-2-methylcyclohex-1-ene (1 equivalent), and the alkene coupling partner (1.2 equivalents).

  • Reaction: Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base and DMF. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This technique is superior to inert gas sparging for removing dissolved oxygen.[5]

  • Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Seal the flask and immerse the flask body in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas that was trapped in the frozen matrix.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with an inert gas.

References

A complete list of all sources cited within this guide.

  • Grokipedia. Tris(o-tolyl)phosphine. Available from: [Link]

  • Widenhoefer, R. A., Zhong, H. A., & Buchwald, S. L. Synthesis and Solution Structure of Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes. Organometallics - ACS Publications. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Available from: [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available from: [Link]

  • Nature Communications. N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Available from: [Link]

  • Books. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • AIP Publishing. Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. Available from: [Link]

  • Diva-Portal.org. Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Available from: [Link]

  • PMC. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • MDPI. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Available from: [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. Available from: [Link]

  • ResearchGate. Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Available from: [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available from: [Link]

  • Diva-Portal.org. Palladium(II)-Catalyzed Heck Reactions. Available from: [Link]

  • ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available from: [Link]

  • Organic Syntheses Procedure. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Available from: [Link]

  • ACS Publications. On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction. Organometallics. Available from: [Link]

  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • ACS Publications. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • PMC. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Available from: [Link]

  • PMC. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Available from: [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. Available from: [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. Available from: [Link]

  • ResearchGate. Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Available from: [Link]

  • SpringerLink. A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. Available from: [Link]

  • PMC. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #5928: Tetrasubstituted Vinyl Bromide Reactivity Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Wall" Substrate

You are likely here because your standard cross-coupling conditions (e.g., Pd(PPh3)4, K2CO3) failed to convert 1-Bromo-2-methylcyclohex-1-ene .

This substrate represents a "perfect storm" of steric and electronic deactivation:

  • Tetrasubstituted Center: The C-Br bond is flanked by a methyl group at C2 and the ring methylene at C6. The sheer bulk prevents the approach of standard palladium catalysts.

  • Ring Constraints: The cyclohexene ring enforces a rigid geometry that resists the conformational changes often required for transmetallation.

  • Electronic Deactivation: The electron-donating methyl group increases the electron density at the double bond, making the C-Br bond less electrophilic and significantly slowing down the oxidative addition step—the rate-determining step for this class of substrates.

This guide provides field-proven protocols to overcome these barriers using advanced ligand technology and high-energy organometallic exchange.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi)[1]

Current Status: Low conversion (<10%) or recovery of starting material.

Diagnosis: Oxidative Addition Failure

Standard phosphines (PPh3, dppf) are not electron-rich enough to activate the Pd center for insertion into this hindered C-Br bond, nor are they bulky enough to drive the subsequent reductive elimination. You need Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.

Troubleshooting Protocol

Q1: Which catalyst system should I switch to? A: Discard Pd(PPh3)4. Switch to a "Generations 3 or 4" Buchwald Precatalyst system.

  • Top Choice: XPhos Pd G4 or SPhos Pd G4 .

    • Why: SPhos and XPhos are exceptionally bulky and electron-rich. The "G4" precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing catalyst decomposition before the difficult oxidative addition can occur.

  • Alternative: Pd-PEPPSI-IPr .

    • Why: The bulky NHC ligand throws open the steric environment around the metal center while remaining tightly bound, stabilizing the catalyst at the high temperatures (80–100°C) often required for this substrate.

Q2: My reaction stalled. Should I add more catalyst? A: No. If it stalled, the catalyst likely deactivated (formed Pd black) or the boronic acid deborylated.

  • Fix: Increase the reaction temperature to 100°C and switch the base to KOtBu (anhydrous conditions) or K3PO4 (aqueous conditions). Stronger bases facilitate the transmetallation step which is also sterically impeded.

Q3: I see homocoupling of the boronic acid, but no product. A: This indicates the Pd is active but not inserting into your bromide. The boronic acid is just reacting with itself (Glaser/oxidative coupling).

  • Fix: You must force the oxidative addition. Use t-Amyl alcohol or Dioxane as solvent to allow higher temperatures. Ensure strict deoxygenation (sparge with Ar for 20 mins).

Optimized Suzuki Protocol for 1-Bromo-2-methylcyclohex-1-ene
ParameterRecommendationRationale
Catalyst XPhos Pd G4 (2–5 mol%)Promotes oxidative addition into hindered halides.
Solvent THF:Water (10:1) or Toluene THF/Water is standard; Toluene for anhydrous/high-temp.
Base K3PO4 (3.0 equiv) Mild enough to prevent side reactions, strong enough for activation.
Temp 80°C – 100°C Kinetic energy required to overcome steric barrier.
Time 12 – 24 Hours Slow kinetics are expected.
Module 2: Lithium-Halogen Exchange

Current Status: Quenching yields starting material or protonated product (1-methylcyclohexene).

Diagnosis: Incomplete Exchange vs. Protonation

Using n-Butyllithium (n-BuLi) is often insufficient for vinylic bromides at low temperatures due to slow kinetics. If you warm it up to speed it up, the n-BuLi acts as a base, deprotonating the allylic position (C3 or C6) rather than exchanging the bromine.

Troubleshooting Protocol

Q1: Why isn't n-BuLi working? A: The equilibrium is unfavorable or too slow at -78°C.

  • Fix: Switch to t-Butyllithium (t-BuLi) .

  • Mechanism: This reaction is irreversible. t-BuLi attacks the bromine, forming t-BuBr, which is immediately destroyed by a second equivalent of t-BuLi (forming isobutene + isobutane). This drives the reaction to completion.

Q2: I tried t-BuLi and got a mess. What happened? A: You likely added the electrophile too slowly or at too high a temperature.

  • Critical Step: The exchange must happen at -78°C . The resulting 1-lithio-2-methylcyclohexene is stable at this temperature. If it warms up, it can eliminate to form a cyclohexyne (highly unstable) or aggregate.

Q3: How do I handle the stoichiometry? A: You must use 2.0–2.1 equivalents of t-BuLi.

  • 1st Eq: Performs the Li-Br exchange.[1]

  • 2nd Eq: Sacrificial; destroys the generated t-BuBr to prevent it from reacting with your lithiated species.

Visual Workflow: Li-Halogen Exchange

LiExchange Start 1-Bromo-2-methylcyclohexene Reagent Add t-BuLi (2.0 equiv) -78°C, Pentane/Ether Start->Reagent Intermediate Intermediate: 1-Lithio-2-methylcyclohexene Reagent->Intermediate Fast Exchange SideRxn WARM UP (> -40°C): Elimination to Cyclohexyne (Decomposition) Intermediate->SideRxn If warmed Quench Add Electrophile (E+) (e.g., Aldehyde, DMF, I2) Intermediate->Quench Keep at -78°C Product Product: 1-Substituted-2-methylcyclohexene Quench->Product

Caption: Critical temperature management path for Lithium-Halogen exchange on hindered vinyl bromides.

Module 3: Substrate Purity & Analysis

Current Status: Unsure if the starting material is correct.

Q1: How do I verify my starting material isn't the regioisomer? A: 1-Bromo-2-methylcyclohexene is often contaminated with 1-bromo-6-methylcyclohexene (the allylic isomer) or 1,2-dibromo-1-methylcyclohexane (precursor).

  • 1H NMR Check: Look for the vinyl proton.

    • 1-Bromo-2-methylcyclohexene: No vinyl proton (tetrasubstituted).

    • 1-Bromo-6-methylcyclohexene: One triplet/multiplet vinyl proton at ~5.8 ppm.

  • GC/MS: The tetrasubstituted isomer usually has a slightly higher retention time and is thermodynamically more stable.

Decision Matrix: Reaction Optimization

Use this logic flow to select the correct experimental path based on your available reagents and coupling partners.

OptimizationMatrix Problem Start: Reaction Failed Check Check Ligand Class Problem->Check Standard Using PPh3 / dppf? Check->Standard Switch SWITCH TO: XPhos, SPhos, or PEPPSI Standard->Switch Yes BaseCheck Base Strength? Switch->BaseCheck StrongBase Use KOtBu or K3PO4 (Avoid K2CO3) BaseCheck->StrongBase Exchange Coupling still failing? StrongBase->Exchange LiRoute Route B: Li-Halogen Exchange (t-BuLi, -78°C) Exchange->LiRoute Yes

Caption: Strategic decision tree for troubleshooting cross-coupling reactions of hindered vinyl bromides.

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides and Vinyl Chlorides. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[2] Link

  • Bailey, W. F., & Patricia, J. J. (1988). The Mechanism of the Lithium-Halogen Exchange Reaction. Journal of Organometallic Chemistry. Link

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Link

Sources

Preventing homo-coupling in cross-coupling reactions of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to address the specific challenges of using 1-Bromo-2-methylcyclohex-1-ene in cross-coupling reactions (Suzuki-Miyaura, Negishi, etc.).

Ticket Subject: Preventing Homo-coupling in 1-Bromo-2-methylcyclohex-1-ene Reactions Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: The "Why" and "How"

User Query: Why is my reaction producing the dimer (2,2'-dimethyl-1,1'-bicyclohexenyl) or failing to couple, even though standard conditions work for unhindered vinyl bromides?

Root Cause Analysis: The substrate 1-Bromo-2-methylcyclohex-1-ene presents a "perfect storm" of steric hindrance. The methyl group at the C2 position is ortho to the reaction site (C1). In a rigid cyclic system, this methyl group cannot rotate away from the metal center.

This steric bulk creates a kinetic bottleneck at the Transmetallation step.

  • Oxidative Addition (OA): Usually proceeds, but the resulting Pd(II) species is crowded.

  • Transmetallation (TM): The incoming nucleophile (e.g., Boronic Acid) struggles to approach the crowded Pd center.

  • The Failure Mode: When TM is slow, the unstable Pd(II) intermediate (

    
    ) accumulates. To stabilize itself, it often undergoes disproportionation , leading to the formation of the homo-coupled dimer (Reductive Elimination of Ar-Ar) and inactive Palladium halides.
    
Mechanism of Failure (Visualized)

The diagram below illustrates the "Off-Ramp" where homo-coupling competes with the desired cross-coupling.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate Substrate 1-Bromo-2-methyl cyclohex-1-ene TransMet Transmetallation (Slow Step due to Sterics) OxAdd->TransMet + Nucleophile Disprop Disproportionation (Side Reaction) OxAdd->Disprop Stalled Cycle Product Cross-Coupled Product TransMet->Product Reductive Elimination Dimer Homo-Coupled Dimer Disprop->Dimer Reductive Elimination Product->Pd0

Figure 1: The Competitive Pathway. Steric hindrance at the Transmetallation step forces the reaction toward the Disproportionation "Off-Ramp," resulting in homo-coupling.

Troubleshooting Guide

Issue: "I see significant amounts of homo-coupled dimer."

VariableRecommendationScientific Rationale
Ligand Selection Switch to SPhos or XPhos These Buchwald ligands are bulky and electron-rich.[1] The bulk facilitates reductive elimination of the cross product, while the electron richness speeds up oxidative addition. Crucially, they stabilize the Pd(II) monomer, preventing the disproportionation that leads to dimers [1].
Catalyst Loading Increase to 2-5 mol% Low loading allows the active catalyst to "die" or aggregate before completing the difficult cycle. Higher loading ensures enough active species exists to push through the slow transmetallation.
Solvent System Toluene/Water (10:1) Biphasic systems with efficient stirring often suppress homo-coupling better than DMF or THF. The water is essential for the boronate activation (if using Suzuki).
Addition Order Slow Addition of Nucleophile If the nucleophile (Boronic acid) homo-couples, add it slowly. If the electrophile (your bromide) homo-couples, keep its concentration low relative to the catalyst/nucleophile.

Issue: "The reaction is stalled; starting material remains."

  • Check: Is your catalyst active? 1-Bromo-2-methylcyclohex-1-ene is an activated vinyl bromide, but the steric bulk can inhibit the initial oxidative addition if the ligand is not electron-rich enough.

  • Solution: Switch from Pd(PPh3)4 to Pd2(dba)3 + SPhos or use a precatalyst like SPhos Pd G2 . The G2/G3 precatalysts ensure a 1:1 Pd:Ligand ratio, which is critical for hindered substrates [2].

Optimized Protocol (The "Gold Standard")

This protocol is designed to minimize homo-coupling by prioritizing the cross-coupling kinetics using high-activity precatalysts.

Reaction Type: Suzuki-Miyaura Cross-Coupling Scale: 1.0 mmol

Reagents
  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv)

  • Nucleophile: Aryl/Vinyl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%)

    • Alternative: Pd(OAc)2 (3 mol%) + SPhos (6 mol%)

  • Base: K3PO4 (3.0 equiv) - Finely ground

  • Solvent: Toluene : Water (10:1 ratio) - Degassed

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or reaction vial. Allow to cool under a stream of Argon/Nitrogen.

    • Crucial Step: Homo-coupling is often oxygen-promoted. Rigorously degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or by sparging with Argon for 20 minutes.

  • Charging:

    • Add SPhos Pd G2 (0.02 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv) to the vial.

    • If using the bromide substrate as a solid, add it now. If liquid, add via syringe later.[1][2]

    • Seal the vessel and purge with Argon for 5 minutes.

  • Solvation & Initiation:

    • Add the degassed Toluene/Water mixture via syringe.

    • Add 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv) via syringe.

  • Reaction:

    • Heat to 100°C with vigorous stirring (1000 RPM).

    • Note: High stirring speed is required for the biphasic system to ensure mass transfer.

    • Run for 12-16 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3][4] Dilute with EtOAc. Wash with water and brine.[1][2]

    • Dry over Na2SO4 and concentrate.[1][2]

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose persistent issues during your campaign.

Troubleshooting Start Start: Analyze Crude NMR Result What is the major impurity? Start->Result Dimer Homo-coupled Dimer (2,2'-dimethyl-1,1'-bi...) Result->Dimer Peaks at ~5.5-6.0 ppm SM Unreacted SM (Recovered Bromide) Result->SM SM Signals Intact Dehal De-halogenated (1-methylcyclohexene) Result->Dehal Alkene w/o Bromide Sol1 Action: Switch to SPhos/XPhos Reason: Stabilize Monomer Dimer->Sol1 Sol2 Action: Degas Solvents Reason: Remove O2 Dimer->Sol2 Sol3 Action: Increase Temp to 110°C Reason: Overcome Activation Energy SM->Sol3 Sol4 Action: Check Boronic Acid Purity Reason: Stoichiometry Error SM->Sol4 Sol5 Action: Dry Solvents Reason: Remove Proton Source Dehal->Sol5

Figure 2: Troubleshooting Logic Flow. Follow the path based on the primary byproduct observed in crude NMR/LCMS.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 for this reaction? A: It is highly discouraged. Triphenylphosphine is not bulky enough to facilitate the reductive elimination of sterically hindered substrates, nor is it electron-rich enough to drive the oxidative addition against the steric strain. You will likely observe significant homo-coupling or recovered starting material [1].

Q: Why is "Slow Addition" recommended if I see dimers? A: Homo-coupling is second-order with respect to the catalyst-substrate complex (it requires two Pd species to meet). Cross-coupling is first-order with respect to the Pd-complex and the nucleophile. By keeping the concentration of the "problematic" species low (via slow addition), you statistically favor the cross-coupling pathway.

Q: I am using the bromide as the Nucleophile (via Lithiation). Does this change things? A: Drastically. If you are lithiating 1-Bromo-2-methylcyclohex-1-ene to make the organolithium/zinc/magnesium species, homo-coupling usually occurs during the halogen-metal exchange if the temperature isn't low enough (-78°C). Ensure you use t-BuLi (2 equiv) and quench immediately with the electrophile or zinc salt (Negishi) to prevent the lithiated species from attacking the unreacted bromide.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry.

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[3][5] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.

Sources

Improving yield and selectivity in the synthesis of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromo-2-methylcyclohex-1-ene. This vinyl bromide is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. However, its preparation is often plagued by challenges related to yield and regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will explore the causal relationships behind common experimental issues and provide robust, field-proven protocols to enhance the success of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on mechanistic principles to help you understand and resolve the root cause of the issue.

Q1: My reaction has a very low yield, or I've isolated no product at all. What are the likely causes and how can I fix this?

Low or no yield is a frequent issue, often stemming from several potential points of failure in the common synthetic route from 2-methylcyclohexanone.

Causality Analysis: The most direct route involves the conversion of 2-methylcyclohexanone to its enolate, followed by trapping to form a vinyl phosphate or triflate, and subsequent reaction with a bromine source. An alternative is the Shapiro reaction. Failure can occur at any of these stages.

Recommended Solutions:

  • Inefficient Enolate Formation: The regioselective formation of the kinetic enolate is paramount (see Q2). If the deprotonation is incomplete or not selective, yields will suffer.

    • Action: Ensure your base is of high quality and accurately titrated. Lithium diisopropylamide (LDA) is the base of choice for kinetic enolate formation. Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Ensure the reaction is conducted at low temperatures (-78 °C) to favor the kinetic product.[1]

  • Poor Vinyl Intermediate Trapping: The enolate must be effectively trapped.

    • Action: If making a vinyl phosphate, ensure the phosphorylating agent (e.g., diethyl chlorophosphate) is pure and added slowly at -78 °C. For vinyl triflates, use a non-nucleophilic base like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) for a clean reaction.

  • Consider an Alternative Route: The Shapiro Reaction: For stubborn cases, the Shapiro reaction provides a robust alternative to enolate chemistry for converting ketones to alkenes.[2][3] It involves the formation of a tosylhydrazone from 2-methylcyclohexanone, which is then treated with two equivalents of a strong base (like n-butyllithium) to generate a vinyllithium species. This intermediate can then be quenched with a bromine source.[4][5]

    • Action: Follow the detailed protocol for the Shapiro reaction provided in the "Experimental Protocols" section. This method often gives higher yields and avoids the challenges of regioselective enolate trapping.

  • Work-up and Purification Losses: Vinyl bromides can be volatile and may be lost during solvent removal. They can also be unstable under certain conditions.[6][7]

    • Action: Use a rotary evaporator at low temperature and pressure. When performing an extractive workup, ensure the aqueous washes are not overly basic or acidic.[8] Fractional distillation is often required for purification and should be performed under reduced pressure to avoid decomposition.[8]

Q2: My final product is a mixture of regioisomers: 1-Bromo-2-methylcyclohex-1-ene and 1-Bromo-6-methylcyclohex-1-ene. How do I improve selectivity for the desired 2-methyl isomer?

This is the most critical challenge in this synthesis and is fundamentally a problem of controlling the regioselectivity of deprotonation.

Causality Analysis: 2-Methylcyclohexanone is an unsymmetrical ketone with two distinct alpha-carbons where deprotonation can occur. Removing a proton from the more substituted carbon (C2) leads to the more thermodynamically stable enolate. Removing a proton from the less substituted carbon (C6) leads to the less stable, but kinetically favored, enolate. The desired product, 1-Bromo-2-methylcyclohex-1-ene, arises from the thermodynamic enolate.

Diagram 1: Kinetic vs. Thermodynamic Enolate Formation

G cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start 2-Methylcyclohexanone k_base LDA, THF, -78°C start->k_base Fast, Irreversible t_base NaH, THF, Reflux start->t_base Slow, Reversible (Equilibration) k_enolate Kinetic Enolate (Less Substituted) k_base->k_enolate k_product 1-Bromo-6-methylcyclohex-1-ene (Undesired Isomer) k_enolate->k_product Bromination t_enolate Thermodynamic Enolate (More Substituted) t_base->t_enolate t_product 1-Bromo-2-methylcyclohex-1-ene (Desired Isomer) t_enolate->t_product Bromination

Caption: Control of enolate formation from 2-methylcyclohexanone.

Recommended Solutions:

To favor the desired 1-Bromo-2-methylcyclohex-1-ene , you must use conditions that promote the formation of the thermodynamic enolate .

  • Choice of Base: Use a weaker, non-bulky base that allows for equilibration to the more stable enolate.

    • Action: Use sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of LDA.[1]

  • Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation at the more hindered site and allow the system to reach thermal equilibrium.

    • Action: Run the deprotonation at room temperature or even at reflux in a solvent like THF.

  • Reaction Time: Allow sufficient time for the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.

    • Action: Extend the reaction time before adding your trapping agent. Monitor the enolate mixture by quenching aliquots and analyzing by GC-MS if possible.

Table 1: Conditions for Regioselective Enolate Formation

FeatureThermodynamic Control (Desired)Kinetic Control (Undesired)
Base Weaker, non-bulky (e.g., NaH, KOtBu)Strong, bulky, non-nucleophilic (e.g., LDA)
Temperature Higher (0 °C to Reflux)Low (-78 °C)
Solvent Protic or aprotic polar (e.g., THF, DME)Aprotic polar (e.g., THF)
Outcome More substituted, stable enolateLess substituted, rapidly formed enolate
Q3: My NMR shows significant starting material and/or dibrominated byproducts. How can I improve the purity?

This issue points to problems with reaction stoichiometry and control.

Causality Analysis: Unreacted starting material indicates an incomplete reaction, possibly due to insufficient base or brominating agent, or deactivation of reagents by moisture. Dibrominated products result from the desired product reacting further with the brominating agent.[9]

Recommended Solutions:

  • Control Stoichiometry: Precise measurement of reagents is crucial.

    • Action: Use exactly 1.0 equivalent of your trapping/brominating agent relative to the ketone. For the Shapiro reaction, ensure you use at least 2.0 equivalents of organolithium base.[2]

  • Maintain Anhydrous Conditions: Organolithium reagents and strong bases like LDA are extremely sensitive to water.

    • Action: Dry all glassware in an oven overnight. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Monitor Reaction Progress: Do not rely solely on reaction time.

    • Action: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction immediately once the starting material is gone to prevent the formation of byproducts.

  • Purification Strategy: If impurities are present, a robust purification is needed.

    • Action: Perform a careful fractional distillation under reduced pressure. The boiling points of the starting material, desired product, and byproducts should be sufficiently different for separation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-Bromo-2-methylcyclohex-1-ene?

The two most prevalent strategies both start from 2-methylcyclohexanone:

  • Enolate Trapping: This involves forming the thermodynamic enolate of 2-methylcyclohexanone, trapping it as a stable intermediate (like a vinyl phosphate or silyl enol ether), and then converting this intermediate to the vinyl bromide.[10]

  • The Shapiro Reaction: This method converts 2-methylcyclohexanone into its tosylhydrazone derivative. Treatment with two equivalents of a strong base (e.g., n-BuLi) generates a vinyllithium species regioselectively, which is then quenched with a bromine source (e.g., Br₂ or CBr₄) to yield the final product.[2] This route is often more reliable for achieving high regioselectivity.

Q2: How does the choice of brominating agent affect the outcome?

The choice of brominating agent is critical and depends on the specific intermediate you are working with.

  • For quenching a vinyllithium (from Shapiro reaction): A source of electrophilic bromine is needed. Molecular bromine (Br₂) is effective but can be harsh. Carbon tetrabromide (CBr₄) or 1,2-dibromoethane are often cleaner alternatives.

  • For converting a ketone directly: Reagents like phosphorus pentabromide (PBr₅) can convert ketones to vinyl bromides, but often result in a mixture of regioisomers and α,α-dibrominated ketones.[9] This method generally offers poor control.

  • N-Bromosuccinimide (NBS): NBS is typically used for allylic bromination of alkenes via a radical mechanism and is not suitable for converting a ketone directly to a vinyl bromide.[11][12][13]

Q3: What are the key safety precautions for this synthesis?

  • Brominating Agents: Molecular bromine (Br₂) is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) and LDA are pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere (N₂ or Ar) using syringe techniques. They also react violently with water.

  • Cryogenic Temperatures: The use of dry ice/acetone baths (-78 °C) requires insulated gloves to prevent cold burns. Ensure good ventilation as CO₂ gas is an asphyxiant.

Experimental Protocols

Protocol 1: Synthesis via the Shapiro Reaction (Recommended)

This protocol is adapted from the general principles of the Shapiro reaction.[2][3][4]

Diagram 2: Shapiro Reaction Workflow

G A 1. Mix 2-Methylcyclohexanone & Tosylhydrazide in Ethanol B 2. Reflux to form Tosylhydrazone intermediate A->B C 3. Isolate & Dry Tosylhydrazone B->C D 4. Dissolve Tosylhydrazone in Anhydrous THF under Argon C->D E 5. Cool to -78°C D->E F 6. Add n-BuLi (2.2 eq) dropwise, warm to RT E->F G 7. Formation of Vinyllithium Species F->G H 8. Re-cool to -78°C G->H I 9. Quench with Bromine Source (e.g., CBr4 in THF) H->I J 10. Aqueous Work-up & Extraction I->J K 11. Purify by Vacuum Fractional Distillation J->K L 12. Obtain Pure 1-Bromo-2-methylcyclohex-1-ene K->L

Caption: Step-by-step workflow for the Shapiro reaction synthesis.

Step 1: Synthesis of 2-Methylcyclohexanone Tosylhydrazone

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and p-toluenesulfonhydrazide (1.05 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the ketone is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the tosylhydrazone.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry thoroughly under vacuum.

Step 2: Vinyllithium Formation and Bromination

  • To an oven-dried, three-neck flask under an argon atmosphere, add the dry tosylhydrazone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) via syringe over 30 minutes. The solution will typically change color.

  • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 2-3 hours; nitrogen gas evolution should be observed.

  • Re-cool the resulting vinyllithium solution to -78 °C.

  • In a separate flask, dissolve carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous THF.

  • Add the CBr₄ solution to the vinyllithium solution dropwise via syringe.

  • After the addition, stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo at low temperature.

  • Purify the crude product by vacuum fractional distillation to yield pure 1-Bromo-2-methylcyclohex-1-ene.

References

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

  • Pearson. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. Retrieved from [Link]

  • Filo. (2025, June 14). What is the product of the reaction of cyclohexene with NBS?. Retrieved from [Link]

  • Quora. (2016, May 12). How do you synthesise 2-methylcyclohexanol from cyclohexene?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates | Request PDF. Retrieved from [Link]

  • Pearson. (n.d.). How many stereoisomers are formed from the reaction of cyclohexene with NBS?. Retrieved from [Link]

  • Brainly.in. (2020, December 6). The reaction of N-bromosuccinimide (NBS) with cyclohexene in the presence of aradical initiator leads to. Retrieved from [Link]

  • JulietHahn.com. (n.d.). Chapter 8 Lecture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from.... Retrieved from [Link]

  • J-STAGE. (n.d.). Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]

  • Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[13][13] Rearrangement. Retrieved from [Link]

  • SynOpen. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular competitive addition of vinyl radicals to keto and alkenyl groups in Wieland–Miescher ketones—synthesis of carbocycles and propellanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-methylcyclohexene. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). the formation and alkylation of specific enolate anions from an unsymmetrical ketone. Retrieved from [Link]

  • RSC Publishing. (2015, April 16). On the mechanism of the Shapiro reaction: understanding the regioselectivity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 8). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]

  • Sciencemadness.org. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

  • YouTube. (2023, December 22). Shapiro Reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Shapiro and Bamford-Stevens reactions – revisited. Retrieved from [Link]

  • ResearchGate. (2022, December 26). Vinyl bromide solution (1 M) vs vinyl bromide 98%?. Retrieved from [Link]

  • Reddit. (2020, June 18). Can anyone explain the regiochemistry of addition of Bromine in this case?. Retrieved from [Link]

  • Reddit. (2023, April 17). Why treatment of 1-bromo-2-methylcyclohexane with sodium hydroxide lead to this alkene as the major product?. Retrieved from [Link]

Sources

Technical Support Center: Resolving Organotin Contamination in Sterically Hindered Stille Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific challenges of the Stille cross-coupling of 1-Bromo-2-methylcyclohex-1-ene .

Coupling this specific cyclic vinyl bromide presents a unique intersection of synthetic utility and purification difficulty. The methyl group adjacent to the bromide creates a sterically demanding environment for the Palladium(0) oxidative addition and the subsequent transmetalation step. To drive full conversion, researchers are often forced to use elevated temperatures and an excess of the organostannane reagent (1.2–2.0 equivalents)[1]. Consequently, the crude reaction mixture becomes heavily burdened with toxic trialkyltin halides (e.g.,


 or 

) and unreacted stannanes, which must be rigorously removed to meet biological screening and pharmaceutical standards[2].
Mechanistic Workflows

StilleCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (1-Bromo-2-methylcyclohex-1-ene) Pd0->OA + Vinyl Bromide TM Transmetalation (Organostannane) OA->TM RE Reductive Elimination (Coupled Product) TM->RE - R3SnBr Byproduct R3SnBr Byproduct TM->Byproduct RE->Pd0 + Product

Catalytic cycle of Stille coupling with 1-Bromo-2-methylcyclohex-1-ene.

Quantitative Comparison of Tin Removal Strategies

Selecting the correct purification strategy depends on the required purity threshold of your downstream application.

Purification StrategyChemical MechanismExpected Residual TinProsCons
Aqueous KF Workup Anion exchange & polymeric precipitation of

~1% - 5% (10,000 - 50,000 ppm)Rapid, highly scalable, cost-effective[1].Prone to emulsions; leaves trace tin behind[3].
10%

-Silica Gel
Basic coordination & stationary phase retention< 15 ppmExceptional purity; simple to prepare[2].Requires column chromatography[2].
DBU / Iodine Treatment Oxidation of unreacted stannanes to polar species< 30 ppmExcellent for unreacted tetraalkylstannanes[2].Requires titration and additional reagents[2].

-Treated Silica
Neutralization of acidic silica sites~100 - 500 ppmPrevents acid-catalyzed product degradation[3].Moderate tin retention; requires solvent gradient[4].
Validated Experimental Protocols
Protocol A: The Saturated Potassium Fluoride (KF) Workup

Overview: The mandatory first-line defense for bulk tin removal[5].

  • Dilution: Cool the crude Stille reaction mixture to room temperature and dilute with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate)[3].

    • Causality: Dilution lowers the viscosity of the mixture and decreases the solubility of the polymeric tin fluoride that will be formed, driving the precipitation equilibrium forward.

  • KF Addition: Add a volume of saturated aqueous KF solution equal to the organic phase. Stir vigorously for 1 to 2 hours[3].

    • Causality: The fluoride ions undergo an anion exchange with the trialkyltin bromide (

      
      ). Unlike the highly soluble bromide, the fluoride derivative forms a rigid, highly cross-linked polymeric network (
      
      
      
      ) that is insoluble in both aqueous and organic media[5].
  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite® before separating the layers[3].

    • Causality: The polymeric tin fluoride accumulates at the liquid-liquid interface, acting as a solid surfactant that stabilizes severe emulsions. Removing this solid mechanically via Celite destroys the emulsion network, allowing for rapid phase separation[6].

  • Phase Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, and dry over anhydrous

    
    [5].
    
  • Self-Validation Checkpoint: This protocol is visually self-validating. It is successful if a dense, white precipitate forms at the interface during stirring, and the subsequent filtrate rapidly separates into two distinct, clear layers in the separatory funnel.

KFTinRemoval A Crude Reaction Mixture (Product + R3SnBr) B Add Saturated Aq. KF (Vigorous Stirring) A->B C Anion Exchange (Br- swapped for F-) B->C D Polymerization (Formation of [R3SnF]n) C->D E Insoluble Precipitate (Filter via Celite) D->E F Tin-Free Organic Phase (< 5% residual tin) E->F

Mechanism of organotin byproduct removal using aqueous KF.

Protocol B: 10% w/w

-Silica Gel Chromatography

Overview: A deep-cleaning method utilized after Protocol A to reduce tin levels to <15 ppm for biological screening[2].

  • Stationary Phase Preparation: Thoroughly mix 10 parts by weight of finely ground anhydrous potassium carbonate (

    
    ) with 90 parts by weight of standard chromatography silica gel[2].
    
    • Causality: Standard silica gel relies solely on polarity differences, which often fail because the coupled methylcyclohexene product and tin byproducts have similar retention factors (

      
      )[3]. The embedded 
      
      
      
      provides a strongly basic, coordinating environment that chemically binds electrophilic tin species, arresting their movement down the column[2].
  • Column Packing and Loading: Pack the column using a non-polar solvent (e.g., hexanes). Load the concentrated organic residue from Protocol A directly onto the column.

  • Elution: Elute with your predetermined solvent system, collecting fractions normally.

  • Self-Validation Checkpoint: Monitor the fractions via TLC stained with Phosphomolybdic Acid (PMA). The protocol is validated when the desired product spot elutes symmetrically, completely lacking the characteristic UV-inactive, PMA-active "smear" or "tail" that indicates co-eluting tin.

Troubleshooting & FAQs

Q: My Stille coupling with 1-Bromo-2-methylcyclohex-1-ene is sluggish, so I used 2.0 equivalents of tributylvinyltin. Now the KF workup isn't removing all the tin. Why? A: The KF workup relies strictly on an anion exchange with a tin halide (e.g.,


). Unreacted starting material (tributylvinyltin) is a tetraalkylstannane; it lacks a halide leaving group and will not react with aqueous KF, remaining highly soluble in your organic phase[2].
  • Solution: Before the KF workup, treat the crude organic phase with a mild oxidant (like a dilute

    
    /ether solution or DBU/
    
    
    
    ) until the iodine color persists[2]. Causality: This cleaves the unreacted vinyl group, converting the tetraalkylstannane into a trialkyltin iodide, which can then be successfully precipitated by the subsequent KF wash.

Q: I am experiencing an unbreakable emulsion during the KF wash of my substituted cyclohexene, even after adding brine. A: You are dealing with a mechanical emulsion stabilized by the fine


 precipitate acting as a Pickering emulsion stabilizer at the biphasic interface[3].
  • Solution: Do not shake the separatory funnel vigorously. Instead, stir the mixture magnetically in a flask. Most importantly, filter the biphasic mixture through Celite prior to transferring it to the separatory funnel[6]. Removing the solid stabilizer will instantly break the emulsion.

Q: Can I use standard silica gel treated with Triethylamine (


) instead of the 

blend?
A: Yes, packing a column with a slurry of silica gel containing 2-5% (v/v)

is a viable alternative[3].
  • Causality:

    
     neutralizes the acidic silanol sites on the silica gel. While this is primarily done to prevent the acid-catalyzed degradation of sensitive coupled products, the amine also weakly coordinates with tin byproducts, improving separation[4]. However, be aware that it generally leaves higher residual tin (~100-500 ppm) compared to the 
    
    
    
    method (<15 ppm)[2].
References

Sources

Technical Support Center: Scale-Up Synthesis of 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-bromo-2-methylcyclohex-1-ene. The conversion of 2-methylcyclohexanone to its corresponding vinyl bromide is a notoriously challenging transformation in organic process chemistry. This guide is designed for researchers and drug development professionals to troubleshoot regioselectivity issues, manage hazardous exotherms, and optimize downstream purification.

Mechanistic Insights & Reaction Pathways

The direct conversion of 2-methylcyclohexanone to 1-bromo-2-methylcyclohex-1-ene relies on the activation of the carbonyl oxygen by a highly electrophilic phosphorus-halogen complex (such as Triphenyl phosphite dibromide, TPPBr₂). This forms a phosphonium intermediate with a superior leaving group.

The primary challenge in this synthesis is regioselectivity . Because the starting ketone is asymmetric, the subsequent E2-type elimination of the


-protons can occur at two different positions:
  • Deprotonation at C2 (More hindered): Yields the more stable, tetrasubstituted-like alkene, 1-bromo-2-methylcyclohex-1-ene (Thermodynamic product).

  • Deprotonation at C6 (Less hindered): Yields the trisubstituted alkene, 1-bromo-6-methylcyclohex-1-ene (Kinetic product).

ReactionPathway SM 2-Methylcyclohexanone (Starting Material) Int Activated Phosphonium Intermediate SM->Int Nucleophilic Attack Reagent TPPBr₂ Complex (Halogenating Agent) Reagent->Int Activation Prod1 1-Bromo-2-methylcyclohex-1-ene (Thermodynamic, ~55%) Int->Prod1 Deprotonation at C2 (More Hindered) Prod2 1-Bromo-6-methylcyclohex-1-ene (Kinetic, ~45%) Int->Prod2 Deprotonation at C6 (Less Hindered)

Mechanistic pathway illustrating the divergent formation of kinetic and thermodynamic regioisomers.

Troubleshooting Guides & FAQs

Q: Why am I observing significant tar formation and low yields during the addition of 2-methylcyclohexanone to the PBr₃/DMF complex? A: Tar formation in Vilsmeier-type brominations is typically caused by localized overheating and competing aldol condensation of the starting ketone before it can be fully activated[1]. The nucleophilic attack of the ketone onto the halogenating complex is highly exothermic. If the mixing is inadequate or the dosing rate exceeds the cooling capacity of the reactor, localized temperature spikes drive polymerization. Solution: Ensure the reactor jacket is maintained at -24 °C, use high-shear agitation, and strictly control the substrate dosing rate.

Q: My TPPBr₂ route yielded an inseparable 55:45 mixture of isomers. How do we resolve this? A: The TPPBr₂ route inherently yields an inseparable 55:45 mixture of the thermodynamic (1-bromo-2-methylcyclohex-1-ene) and kinetic (1-bromo-6-methylcyclohex-1-ene) products[2]. These isomers cannot be resolved via standard fractional distillation due to nearly identical boiling points. If stereochemical purity is critical, you must abandon direct ketone halogenation.

Q: How can I synthesize strictly the 1-bromo-2-methylcyclohex-1-ene isomer without kinetic contamination? A: You must bypass the direct phosphorus-halogenation route. Instead, synthesize the thermodynamic alkenyl triflate from 2-methylcyclohexanone using a bulky base (e.g., 2,6-di-tert-butylpyridine) and triflic anhydride. The resulting pure alkenyl triflate can then be converted to 1-bromo-2-methylcyclohex-1-ene via a Ruthenium-catalyzed halide exchange using LiBr. This multi-step process preserves the regiochemistry (>98:2 ratio)[3].

Q: During the addition of bromine to triphenyl phosphite (TPP), I observe excessive fuming. How should this be managed at the pilot scale? A: The formation of the TPPBr₂ complex is violently exothermic. At scale, excessive fuming indicates the thermal degradation of the complex and the release of corrosive HBr gas. This must be managed by:

  • Diluting Br₂ in anhydrous dichloromethane (DCM) prior to addition.

  • Maintaining the reactor jacket temperature strictly between -20 °C and -24 °C[2].

  • Controlling the dosing rate based on real-time calorimetric feedback.

Quantitative Data & Reagent Comparison

To assist in route scouting, the following table summarizes the performance of various halogenating systems for the synthesis of 1-bromo-2-methylcyclohex-1-ene from 2-methylcyclohexanone.

Reagent SystemRegioselectivity (2-Methyl : 6-Methyl)Typical YieldScale-Up SuitabilityPrimary Byproducts
P(OPh)₃ / Br₂ (TPPBr₂) 55:4581%[2]High (Liquid byproducts, easier separation)Triphenyl phosphate
PBr₃ / DMF (Vilsmeier) ~ 60:4040-50%[1]Moderate (Prone to tar formation)Phosphorous acid, DMF complexes
PPh₃ / Br₂ (Appel) ~ 50:5060-70%Low (Solid byproducts cause stirring issues)Triphenylphosphine oxide (TPPO)
Alkenyl Triflate + Ru/LiBr > 98:275-80%[3]Low (Expensive Ru catalyst, multi-step)Triflate salts

Validated Scale-Up Protocol (TPPBr₂ Method)

The following methodology details the optimized scale-up workflow using the Triphenyl phosphite–bromine (TPPBr₂) reagent system. This protocol is designed as a self-validating system to ensure safety and high conversion.

ScaleUpWorkflow Step1 1. Reactor Prep & Cooling Purge N₂, Cool DCM to -24°C Step2 2. TPPBr₂ Generation Dose Br₂ into TPP (Exothermic) Step1->Step2 T < -15°C Step3 3. Substrate Dosing Add 2-Methylcyclohexanone Step2->Step3 T < -15°C Step4 4. Thermal Maturation Warm to RT, then Reflux 2h Step3->Step4 GC-MS Validation Step5 5. Anti-Solvent Precipitation Swap to Hexanes, Filter Byproducts Step4->Step5 Remove DCM Step6 6. Fractional Distillation Isolate Vinyl Bromides (bp 85-88°C) Step5->Step6 Filtrate Concentration

Step-by-step scale-up workflow for the synthesis and purification of 1-bromo-2-methylcyclohex-1-ene.

Step-by-Step Methodology

Step 1: Reactor Preparation & Reagent Activation

  • Flame-dry a jacketed reactor and establish a continuous N₂ sweep to exclude moisture.

  • Charge the reactor with anhydrous dichloromethane (DCM) and Triphenyl phosphite (1.05 eq).

  • Cool the internal temperature to -24 °C[2].

  • Causality Check: Slowly dose Bromine (1.05 eq) into the reactor. Why? The formation of the TPPBr₂ complex is highly exothermic. Maintain the internal temperature below -15 °C to prevent the premature degradation of the complex into triphenyl phosphate and HBr.

  • Self-Validation: If the exotherm during Br₂ addition fails to materialize, halt the process immediately. This indicates moisture contamination quenching the Br₂, and proceeding will result in a hazardous accumulation of unreacted bromine.

Step 2: Substrate Addition & Thermal Maturation

  • Add 2-methylcyclohexanone (1.0 eq) dropwise over 2 hours, maintaining the internal temperature below -15 °C.

  • Allow the reaction mixture to stir for 18 hours, gradually allowing the cold bath to reach room temperature[2].

  • Heat the reactor to reflux for 2 hours.

  • Self-Validation (IPC): Sample the mixture for GC-MS. The reaction is validated as complete when the starting material peak (m/z 112) is entirely replaced by the isotopic doublet of the vinyl bromide product (m/z 174, 176). A residual peak at m/z 112 requires an extended reflux period.

Step 3: Anti-Solvent Workup & Purification

  • Distill off the DCM solvent at atmospheric pressure.

  • Causality Check: Do not attempt to distill the product directly from the crude mixture. Why? Triphenyl phosphate is a heavy, viscous byproduct. Prolonged heating of the crude mixture at high temperatures will cause the vinyl bromide to thermally degrade or isomerize.

  • Perform a solvent swap by adding cold hexanes to the residue. Triphenyl phosphate is highly soluble in DCM but poorly soluble in cold hexanes, causing the phosphorus byproducts to precipitate.

  • Filter the slurry through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purify the resulting apple-smelling colorless oil via fractional vacuum distillation (bp 85–88 °C at 760 mmHg equivalent) to yield the 55:45 mixture of 1-bromo-2-methylcyclohex-1-ene and 1-bromo-6-methylcyclohex-1-ene[2].

References

  • BenchChem Technical Support. "2-Bromocyclohexene-1-carbaldehyde Synthesis." BenchChem, 2024. 1

  • Kikuchi, T., et al. "Supporting Information for Ruthenium-Catalyzed Transformation of Alkenyl Triflates to Alkenyl Halides." The Royal Society of Chemistry, 2020. 3

  • Spaggiari, A., et al. "A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite–Halogen-based Reagents." The Journal of Organic Chemistry, 2007. 2

Sources

Validation & Comparative

Comparative Guide: 1-Bromo-2-methylcyclohex-1-ene vs. 1-Bromocyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-Bromo-2-methylcyclohex-1-ene and 1-Bromocyclohexene , focusing on their distinct reactivity profiles in organometallic catalysis and synthesis.

Executive Summary

While both compounds function as vinyl halide electrophiles, the presence of the C2-methyl group in 1-bromo-2-methylcyclohex-1-ene introduces severe steric hindrance that drastically alters reaction kinetics and mechanism.

  • 1-Bromocyclohexene: A standard "benchmark" vinyl halide. Reacts rapidly in Pd-catalyzed couplings and readily undergoes Lithium-Halogen exchange. Prone to cyclohexyne formation under strong base conditions.

  • 1-Bromo-2-methylcyclohex-1-ene: A sterically encumbered electrophile. Oxidative addition is the rate-limiting step, often requiring specialized ligands (e.g., Buchwald dialkylbiaryl phosphines). It is mechanistically distinct in elimination pathways because it cannot form a cyclohexyne intermediate, offering superior stability in specific lithiation protocols.

Structural & Electronic Profile
Feature1-Bromocyclohexene 1-Bromo-2-methylcyclohex-1-ene
Structure Unsubstituted vinyl bromide.Trisubstituted alkene with ortho-methyl.
Steric Environment Open. The C-Br bond is accessible to metal centers (Pd, Ni) and nucleophiles.Hindered. The C2-methyl group creates a steric wall, blocking the trajectory for backside attack or metal coordination.
Electronic Effect Standard vinyl halide.The methyl group is weakly electron-donating (+I), slightly increasing electron density at the alkene, making oxidative addition electronically harder (less electrophilic) in addition to the steric penalty.
Elimination Potential High. Can form Cyclohexyne (benzyne analog) via 1,2-elimination.Restricted. Cannot form cyclohexyne (no C2-H). Must form a strained Cyclic Allene (1,2-cyclohexadiene) via 1,6-elimination.
Reactivity Profile: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The most critical operational difference lies in the Oxidative Addition step of the catalytic cycle.

Mechanistic Divergence
  • 1-Bromocyclohexene: Oxidative addition to Pd(0) is fast and typically not rate-limiting. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ work effectively at 60-80°C.

  • 1-Bromo-2-methylcyclohex-1-ene: The methyl group clashes with the ligands on the Palladium center during the approach. This raises the activation energy for oxidative addition significantly. Standard ligands (PPh₃) often result in <10% yield or recovered starting material.

Experimental Data Comparison (Suzuki Coupling with Ph-B(OH)₂)
Parameter1-Bromocyclohexene 1-Bromo-2-methylcyclohex-1-ene
Catalyst System Pd(PPh₃)₄ (5 mol%)Req. SPhos or XPhos Pd G2 (2-5 mol%)
Base/Solvent Na₂CO₃ / Toluene:WaterK₃PO₄ / Toluene:Water (Requires stronger base/higher temp)
Temperature 80°C100-110°C
Time 4-6 Hours12-24 Hours
Typical Yield 85-95% < 10% (with PPh₃) / 75-85% (with SPhos)
Visualizing the Steric Barrier

G cluster_0 1-Bromocyclohexene (Open) cluster_1 1-Bromo-2-methylcyclohex-1-ene (Hindered) A1 Pd(0) Approach A2 Oxidative Addition (Low Barrier) A1->A2 A3 Pd(II) Intermediate A2->A3 B1 Pd(0) Approach B2 Steric Clash (Methyl vs Ligand) B1->B2 B3 Oxidative Addition (High Barrier) B2->B3 Requires Heat/Bulky Ligands B4 Pd(II) Intermediate B3->B4

Caption: Comparative pathway for oxidative addition. The methyl group creates a kinetic bottleneck (red dashed line) requiring specialized conditions.

Reactivity Profile: Lithium-Halogen Exchange

This reaction is often preferred for generating nucleophiles. Here, the methyl group provides a stabilizing advantage .

The "Cycloalkyne" Trap
  • 1-Bromocyclohexene: When treated with t-BuLi, the resulting 1-lithio-cyclohexene has a proton at the adjacent C2 position. If the temperature rises above -78°C, or if excess base is present, it undergoes

    
    -elimination  to form Cyclohexyne . This highly reactive species rapidly decomposes or oligomerizes, lowering yield.
    
  • 1-Bromo-2-methylcyclohex-1-ene: The C2 position is blocked by a methyl group. There is no

    
    -proton  available for simple elimination. The only elimination pathway is toward the C6 position to form a cyclic allene, which is energetically much more difficult.
    
    • Result: The lithiated species (2-methylcyclohex-1-enyl lithium ) is thermally more robust and less prone to decomposition, allowing for cleaner reactions with sluggish electrophiles.

Protocol: Generation of 2-Methylcyclohex-1-enyl Lithium
  • Preparation: Dry a 3-neck flask, flush with Argon. Add 1-bromo-2-methylcyclohex-1-ene (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to -78°C (acetone/dry ice).

  • Exchange: Add

    
    -BuLi  (2.0 - 2.1 equiv) dropwise. Note: 2 equiv are needed because the first equivalent performs the exchange, and the second destroys the resulting 
    
    
    
    -BuBr.
  • Time: Stir for 30-60 mins at -78°C. (Exchange is fast, even with the methyl group).

  • Trapping: Add electrophile (e.g., benzaldehyde, DMF). Warm to RT slowly.

Synthesis of the Reagents

Since 1-bromo-2-methylcyclohex-1-ene is not always commercially available, its synthesis is a critical setup step.

Method: Bromination / Dehydrobromination This is the most scalable lab protocol.

  • Precursor: Start with 1-methylcyclohexene .

  • Bromination: Add

    
     in 
    
    
    
    or
    
    
    at 0°C.
    • Intermediate:1,2-dibromo-1-methylcyclohexane .

  • Elimination (The Critical Step): Treat the dibromide with a base.[1]

    • Base Choice:Pyridine (reflux) or Alcoholic KOH .

    • Regioselectivity:[2][3] Elimination of HBr can occur in two directions.[1][4][5]

      • Path A (Desired): Loss of H from C2 (if H were there) - Impossible.

      • Path B (Desired): Loss of H from C6? No.

      • Mechanism: The base removes the proton from C2 (which is now H-C-Br) or C6. Wait—in the dibromide, C1 has Br and Me; C2 has Br and H.

      • Elimination of H from C2 and Br from C1 yields 1-bromo-2-methylcyclohex-1-ene (The target).

      • Elimination of H from C6 and Br from C1 yields the allylic bromide isomer.

    • Optimization: Using Quinoline at 100°C favors the thermodynamic product (conjugated vinyl bromide) over the allylic isomers.

References
  • Suzuki Coupling of Hindered Vinyl Bromides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

    • Detailed discussion on steric effects in oxid
  • Ligand Effects (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

  • Lithium-Halogen Exchange & Cyclohexyne

    • Bennett, M. A., & Schwemlein, H. P. (1989). Cyclohexyne and related species.

    • Explains the instability of 1-lithio-cyclohexene vs the methyl
  • Synthesis of 1-Bromo-2-methylcyclohexene

    • Bottini, A. T., & Hilton, L. L. (1965). The Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane.

    • Definitive study on the regioselectivity of the elimin

Sources

Vinyl Bromides in Cross-Coupling: The "Goldilocks" Electrophile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Vinyl Bromides in Cross-Coupling Reactions Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

A Strategic Guide to Reactivity, Stability, and Process Scalability

Executive Summary: The Strategic Choice

In the landscape of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Heck, Negishi), the choice of the vinyl electrophile is often a trade-off between reactivity and stability .

While vinyl iodides are the kinetic champions of oxidative addition, their photochemical instability and high cost often disqualify them from large-scale manufacturing. Conversely, vinyl chlorides offer superior stability and atom economy but demand specialized, expensive ligands to overcome their kinetic inertness.

Vinyl bromides occupy the "Goldilocks" zone:

  • Reactivity: Sufficiently active for standard Pd(0)/Pd(II) cycles without exotic ligands.

  • Stability: Robust enough for purification, storage, and elevated reaction temperatures.

  • Scalability: Cost-effective for multi-kilogram GMP campaigns.

This guide provides a head-to-head technical comparison to assist Senior Scientists in selecting the optimal electrophile for their specific synthetic phase.

Mechanistic Deep Dive: The Oxidative Addition Bottleneck

The defining differentiator between vinyl halides is the rate of Oxidative Addition (OA) to the Pd(0) center. This step is generally rate-determining for bromides and chlorides, whereas transmetalation often limits iodides.

Comparative Kinetic Profile

The bond dissociation energy (BDE) of the C(sp²)–X bond dictates the activation energy required for OA.

ElectrophileBond Energy (kcal/mol)OA Rate (Relative)Ligand RequirementStereoretention
Vinyl Iodide ~60Fast (Minutes @ RT)Standard (PPh₃)High (>98%)
Vinyl Triflate ~65Fast (Comparable to I)StandardHigh
Vinyl Bromide ~78 Moderate (Hours @ 60°C) Standard/Bulky High (>98%)
Vinyl Chloride ~90Slow (Inert w/o activation)Specialized (Buchwald)High

Senior Scientist Insight: While vinyl triflates mimic iodides in reactivity, they are prone to hydrolysis and thermal decomposition. Vinyl bromides maintain the sp²-hybridized geometry during OA, ensuring that E/Z stereochemistry in the starting material is faithfully transferred to the product.

Visualization: The Catalytic Cycle & OA Energy Landscape

The following diagram illustrates the energy barrier differences and the critical decision points in the catalytic cycle.

CatalyticCycle cluster_legend Legend Pd0 Pd(0)L2 (Active Catalyst) Complex_I Pd(II)-Iodide (Fast OA, Unstable) Pd0->Complex_I Vinyl-I Low Ea Complex_Br Pd(II)-Bromide (Balanced OA, Stable) Pd0->Complex_Br Vinyl-Br Med Ea Complex_Cl Pd(II)-Chloride (Slow OA, Requires Heat) Pd0->Complex_Cl Vinyl-Cl High Ea Transmetalation Transmetalation (R-B(OH)2 / Base) Complex_I->Transmetalation Complex_Br->Transmetalation Complex_Cl->Transmetalation ReductiveElim Reductive Elimination (Product Release) Transmetalation->ReductiveElim ReductiveElim->Pd0 Regeneration Product Coupled Product (C-C Bond) ReductiveElim->Product key Green path = Optimal Balance (Bromide) Red path = High Reactivity/Low Stability Yellow path = Low Reactivity/High Stability

Figure 1: Comparative oxidative addition pathways. Vinyl bromides (Green) offer the optimal balance of kinetic accessibility and intermediate stability.

Head-to-Head Performance Analysis

A. Vinyl Bromide vs. Vinyl Iodide[1]
  • Scenario: Discovery Chemistry (mg scale).

  • Verdict: Use Iodide.

    • Why: At the discovery stage, yield and speed are paramount. Iodides react at room temperature, minimizing side reactions like protodeboronation of the boronic acid.

  • Scenario: Process Chemistry (>100g scale).

  • Verdict: Use Bromide.

    • Why: Vinyl iodides are light-sensitive and can release free iodine, which acts as a catalyst poison. Vinyl bromides are shelf-stable solids or liquids that can be handled in ambient light without degradation [1].

B. Vinyl Bromide vs. Vinyl Triflate
  • Verdict: Use Bromide for storage; Use Triflate for in situ generation.

    • Insight: Vinyl triflates are often generated from ketones (via enolization) and used immediately. Isolating vinyl triflates can be risky due to thermal instability. If you need to purchase or store a building block, the bromide is superior [2].

C. Vinyl Bromide vs. Vinyl Chloride[2]
  • Verdict: Use Bromide unless cost is the only driver.

    • Why: Coupling vinyl chlorides requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC). The cost of these ligands often offsets the savings on the chloride starting material. Vinyl bromides couple efficiently with cheaper phosphines like PPh₃ or dppf [3].

Experimental Protocols

Protocol A: General Suzuki-Miyaura Coupling of Vinyl Bromides

Optimized for high stereoretention and functional group tolerance.

Reagents:

  • Vinyl Bromide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for hindered substrates)

  • Solvent: THF/H₂O (4:1) or Dioxane/H₂O (4:1)

Step-by-Step Workflow:

  • Preparation: Charge a reaction flask with the vinyl bromide, boronic acid, and base.

  • Degassing: Add solvents and degas by sparging with Argon for 15 minutes. Critical Step: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon.

  • Reaction: Heat to 60–80°C. Monitor by HPLC/UPLC.

    • Note: Vinyl bromides typically reach completion in 4–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Heck Coupling (Ligand-Free Conditions)

Specific to Vinyl Bromides (Jeffery Conditions).

Reagents:

  • Vinyl Bromide (1.0 equiv)

  • Acrylate/Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Base: TBAA (Tetrabutylammonium acetate) (2.0 equiv) - Acts as a phase transfer agent and base.

  • Solvent: DMF or NMP

Workflow:

  • Mix all components in a vial.

  • Heat to 80-100°C.

  • Observation: The reaction mixture typically turns black (Pd black formation) upon completion.

  • Why this works: The bromide leaves easily enough at these temperatures to allow a ligand-free "homeopathic" Pd cycle, stabilized by the solvent and ammonium salt [4].

Decision Matrix: Selecting the Right Electrophile

Use this flow chart to determine if Vinyl Bromide is the correct choice for your synthesis.

DecisionMatrix Start Start: Select Vinyl Electrophile IsDiscovery Is this Discovery Scale (<1g)? Start->IsDiscovery NeedSpeed Need RT Reaction? IsDiscovery->NeedSpeed Yes IsProcess Is this Process Scale (>100g)? IsDiscovery->IsProcess No UseI Use Vinyl Iodide NeedSpeed->UseI Yes (Fastest) UseBr Use Vinyl Bromide NeedSpeed->UseBr No (Standard) CostSensitive Is Cost/Atom Economy Critical? IsProcess->CostSensitive Yes IsProcess->UseBr Stability Priority CostSensitive->UseBr No (Balanced Cost/Yield) UseCl Use Vinyl Chloride CostSensitive->UseCl Yes (Cheapest Mat.) UseOTf Use Vinyl Triflate

Figure 2: Strategic decision matrix for vinyl electrophile selection.

Troubleshooting & Optimization

ProblemCauseSolution for Vinyl Bromides
Low Conversion Slow Oxidative AdditionSwitch to electron-rich ligands (e.g., P(t-Bu)₃, XPhos) or increase temp to 90°C.
Homocoupling (Diene) DisproportionationReduce catalyst loading; Ensure strict O₂ exclusion; Switch base to K₃PO₄.
Isomerization (E/Z)

-Hydride Elimination
Avoid prolonged heating; Use bidentate ligands (dppf, dppe) to lock Pd geometry.
Protodeboronation Unstable Boronic AcidUse Vinyl Bromide in excess (1.2 equiv) relative to the boronic acid; Add water to solubilize base.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ritter, K. (1993).[1] Synthetic Transformations of Vinyl and Aryl Triflates.[2][3] Synthesis, 1993(08), 735–762.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133–5136. Link

  • Austen, B. et al. (2022).[4] Generalizing Vinyl Halide Cross‐Coupling Reactions. Nature Communications. Link

Sources

Comparative Validation of 1-Bromo-2-methylcyclohex-1-ene: Stability, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Intermediate

In the synthesis of complex terpenes and tetrasubstituted alkene scaffolds, researchers often face a trilemma between stability , reactivity , and cost .

1-Bromo-2-methylcyclohex-1-ene (hereafter 1-Br-2-Me ) occupies a critical "Goldilocks" zone in this landscape. Unlike its vinyl iodide counterparts, it is photochemically stable and cost-effective for scale-up. Unlike enol triflates , it is hydrolytically robust and can be stored on the benchtop without degradation. However, its utility is frequently underestimated due to the steric hindrance imposed by the ortho-methyl group, which retards oxidative addition in cross-coupling reactions.

This guide validates 1-Br-2-Me as a superior alternative to enol triflates for multi-step synthesis, provided that specific, sterically-accommodating catalytic protocols are employed.

Part 1: Structural & Synthetic Validation

To validate this intermediate, one must first ensure its isomeric purity. The synthesis of 1-Br-2-Me is non-trivial because thermodynamic control often favors the formation of regioisomers.

Validated Synthetic Route

While 1-Br-2-Me can be derived from 2-methylcyclohexanone via hydrazine intermediates (Shapiro-type logic), the most robust protocol for generating multi-gram quantities involves the bromination-dehydrobromination of 1-methylcyclohexene .

The Workflow
  • Bromination: Addition of elemental bromine (

    
    ) to 1-methylcyclohexene at -10°C yields trans-1,2-dibromo-1-methylcyclohexane.
    
  • Elimination: Treatment with a hindered base (e.g., diethylaniline or DBU) induces dehydrobromination.

    • Critical Control Point: The elimination can yield two products: the desired vinyl bromide (1-Br-2-Me) or the allylic bromide. Thermodynamic control (heating) generally favors the conjugated vinyl bromide system.

DOT Diagram: Synthesis & Decision Logic

The following diagram illustrates the synthesis pathway and the decision matrix for choosing this intermediate over alternatives.

G Start Target: Tetrasubstituted Cyclic Alkene Ketone 2-Methylcyclohexanone Start->Ketone Alkene 1-Methylcyclohexene Start->Alkene Triflate Enol Triflate (Unstable to H2O) Ketone->Triflate PhNTf2 / Base Dibromide 1,2-Dibromo- intermediate Alkene->Dibromide Br2 / -10°C Decision Requirement Check: Long-term Storage? Triflate->Decision High Reactivity Low Stability Product 1-Bromo-2-methyl- cyclohex-1-ene Dibromide->Product Dehydrobromination (DBU/Heat) Product->Decision High Stability Mod. Reactivity Decision->Triflate NO (Choose Triflate) Decision->Product YES (Choose Bromide)

Caption: Synthesis decision tree comparing the robust Bromide route vs. the sensitive Triflate route.

Part 2: Comparative Performance Analysis

The following data compares 1-Br-2-Me against its primary synthetic competitors.

Table 1: Stability and Reactivity Matrix
Feature1-Bromo-2-methylcyclohex-1-ene Enol Triflate Analog 1-Iodo-2-methylcyclohex-1-ene
Bench Stability High (Indefinite at RT)Low (Hydrolyzes; requires -20°C)Moderate (Light sensitive)
Atom Economy ModeratePoor (Large leaving group)Low
Cost (Normalized) $

$

Pd-Coupling Rate Slow (Rate-limiting Oxidative Addition)FastVery Fast
Lithiation Excellent (via Halogen Exchange)Poor (Side reactions common)Excellent
Primary Risk Steric hindrance reduces yieldDecomposition during storagePhotolytic degradation
The "Expertise" Insight: The Steric Wall

The methyl group at the C2 position exerts significant steric pressure on the C1-Halogen bond.

  • With Triflates: The leaving group is so labile that the reaction proceeds despite the steric bulk.

  • With Bromides: The C-Br bond is stronger. Standard catalysts (e.g.,

    
    ) often fail because the bulky phosphine ligands cannot access the metal center effectively during the oxidative addition step, or the catalyst decomposes before the slow addition occurs. Success requires specific "Next-Generation" ligands. 
    

Part 3: Experimental Validation Protocols

These protocols are designed to overcome the specific steric challenges of 1-Br-2-Me .

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling 1-Br-2-Me with phenylboronic acid.

The Challenge: Standard conditions yield <20% product due to slow oxidative addition. The Solution: Use of SPhos (Buchwald Ligand), which facilitates oxidative addition into hindered halides.

Step-by-Step:

  • Charge: In a glovebox or under Argon, charge a reaction vial with:

    • 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv, 175 mg)

    • Phenylboronic acid (1.5 equiv)

    • 
       (2 mol%)
      
    • SPhos (4 mol%) — Critical Component

    • 
       (2.0 equiv, finely ground)
      
  • Solvent: Add Toluene/Water (10:1 ratio, degassed). The biphasic system helps dissolve the inorganic base while keeping the catalyst active in the organic phase.

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Note: Lower temperatures (60-80°C) often result in incomplete conversion for this specific hindered substrate.

  • Workup: Cool, dilute with ether, wash with brine, and concentrate.

  • Validation:

    
     NMR should show the disappearance of the vinyl proton signal (if any allylic isomer was present) and the appearance of aromatic signals integrated against the methyl group (now a singlet/doublet depending on coupling).
    
Protocol B: Lithium-Halogen Exchange (Generation of Nucleophile)

Objective: Converting 1-Br-2-Me into a nucleophilic vinyllithium species.

The Challenge: Slow exchange at -78°C due to sterics, or Wurtz-type coupling if too warm. The Solution: Use t-Butyllithium (t-BuLi) instead of n-BuLi.

Step-by-Step:

  • Setup: Flame-dry a flask under Argon. Add 1-Br-2-Me (1.0 equiv) in dry THF.

  • Cooling: Cool strictly to -78°C .

  • Exchange: Add t-BuLi (2.0 - 2.1 equiv) dropwise.

    • Mechanistic Note: The first equivalent performs the exchange; the second equivalent destroys the generated t-BuBr (forming isobutene and LiBr), preventing alkylation side reactions.

  • Trapping: Stir for 30 minutes at -78°C, then add the electrophile (e.g., an aldehyde or ketone).

  • Quench: Warm to RT and quench with saturated

    
    .
    

Part 4: Mechanistic Visualization

The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the specific steric clash that necessitates the use of SPhos ligands.

Suzuki Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (The Bottleneck) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Slow step w/o Bulky Ligands Note Methyl group hinders Pd approach here OxAdd->Note RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 1-Br-2-Me-cyclohexene (Steric Bulk) Substrate->OxAdd

Caption: Catalytic cycle showing the oxidative addition bottleneck caused by the C2-methyl group.

References

  • Synthesis of 1-Methylcyclohexene (Precursor)

    • Organic Syntheses, Coll. Vol. 5, p.708 (1973); Vol. 48, p.97 (1968). [1]

  • Sterically Hindered Suzuki Coupling (Ligand Effects)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides and Bromides. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Lithium-Halogen Exchange Mechanisms

    • Bailey, W. F., & Patricia, J. J. (1988).[2] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Vinyl Triflates vs.

    • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Journal of the American Chemical Society, 108(11), 3033-3040.

Sources

Alternative methods for the synthesis of 2-methyl-1-arylcyclohex-1-enes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of synthetic methodologies for 2-methyl-1-arylcyclohex-1-enes , designed for application scientists and medicinal chemists.

Executive Summary

The synthesis of 2-methyl-1-arylcyclohex-1-enes represents a challenge in regiocontrol. The target motif is a tetrasubstituted alkene embedded within a ring, offering significant steric bulk and electronic conjugation. Two primary methodologies dominate the landscape: the classical Grignard Addition/Dehydration sequence and the modern Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura) via enol triflates.

  • Method A (Classical): Cost-effective but suffers from regiochemical ambiguity (thermodynamic vs. kinetic elimination).

  • Method B (Precision): High-cost but offers superior regiocontrol through selective enolate formation.

Part 1: Strategic Analysis & Decision Matrix

The choice between methods depends on the required purity, scale, and functional group tolerance.

FeatureMethod A: Grignard + DehydrationMethod B: Thermodynamic Enol Triflate + Suzuki
Primary Mechanism Nucleophilic Addition

Acidic Elimination
Pd-Catalyzed Cross-Coupling
Regiocontrol Moderate to Poor. Relies on Zaitsev thermodynamics; often yields 5-10% of the 1,6-isomer.Excellent. Determined by the enolization conditions (Thermodynamic control).
Functional Group Tolerance Low. Incompatible with acid-sensitive or electrophilic groups (esters, nitriles).High. Tolerates esters, nitriles, and heterocycles.
Scalability High. Reagents are cheap (Mg, H₂SO₄).Moderate. Requires expensive Tf₂O and Pd catalysts.
Step Count 2 Steps (often telescoped).2 Steps (Enolization/Triflation + Coupling).

Part 2: Detailed Experimental Protocols

Method A: The Classical Route (Grignard Addition & Dehydration)

Best for simple aryl groups (Ph, Tol) where cost is the primary driver and isomer separation is feasible.

Mechanism & Causality [1]
  • Addition: Phenylmagnesium bromide attacks 2-methylcyclohexanone.[2] Due to the steric bulk of the methyl group, the attack occurs predominantly from the equatorial direction, but stereochemistry is lost in the next step.

  • Dehydration: Acid-catalyzed elimination of the tertiary alcohol follows Zaitsev’s rule. The target 1,2-alkene (tetrasubstituted) is the thermodynamic product. However, the 1,6-alkene (trisubstituted) is a competitive byproduct formed via proton loss from the less hindered C6 position.

Protocol

Step 1: Grignard Addition

  • Flame-dry a 500 mL 3-neck flask under N₂. Add Mg turnings (1.2 equiv) and a crystal of I₂.[2]

  • Add Bromobenzene (1.2 equiv) in anhydrous Et₂O dropwise to maintain gentle reflux.

  • Cool to 0°C. Add 2-methylcyclohexanone (1.0 equiv) in Et₂O dropwise over 30 min.

  • Reflux for 2 hours. Quench with saturated NH₄Cl.

  • Extract with Et₂O, dry (MgSO₄), and concentrate to yield crude 1-phenyl-2-methylcyclohexanol.

Step 2: Dehydration

  • Dissolve the crude alcohol in Benzene or Toluene (0.5 M).

  • Add p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Reflux with a Dean-Stark trap to remove water.[3] Critical: Monitor by GC/TLC until the alcohol is consumed (approx. 2-4 h).

  • Workup: Wash with NaHCO₃, brine, and dry.

  • Purification: Fractional distillation is required to separate the target 1,2-alkene (bp ~135°C @ 15 mmHg) from the minor 1,6-isomer.

Method B: The Precision Route (Suzuki-Miyaura Coupling)

Best for complex drug intermediates requiring strict regiochemistry.

Mechanism & Causality [1]
  • Thermodynamic Enolization: Treating 2-methylcyclohexanone with a base at room temperature (or higher) allows equilibration to the more stable tetrasubstituted enolate (C1-C2 double bond). Kinetic conditions (LDA, -78°C) would yield the wrong regioisomer (C1-C6).

  • Triflation: Trapping the enolate with Triflic Anhydride (Tf₂O) or PhNTf₂ "freezes" the regiochemistry.

  • Coupling: Pd(0) inserts into the C-OTf bond (Oxidative Addition), followed by Transmetalation with the Aryl Boronic Acid and Reductive Elimination to yield the target.

Protocol

Step 1: Synthesis of Thermodynamic Enol Triflate

  • To a suspension of NaH (1.1 equiv, 60% in oil, washed with hexanes) in dry THF at 0°C, add 2-methylcyclohexanone (1.0 equiv) dropwise.

  • Warm to Room Temperature and stir for 2-4 hours. Note: This duration ensures thermodynamic equilibration to the more substituted enolate.

  • Cool to -78°C. Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv) dissolved in THF.

  • Warm slowly to RT and stir overnight.

  • Workup: Quench with water, extract with Et₂O. Purify via rapid flash chromatography (neutral alumina or silica with 1% Et₃N) to isolate 2-methyl-1-triflyloxycyclohex-1-ene .

Step 2: Suzuki Cross-Coupling

  • In a Schlenk tube, combine the Enol Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Add degassed DME/Water (4:1) solvent mixture.

  • Heat to 80°C for 4-12 hours under Argon.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Column chromatography (Hexanes/EtOAc). Yields are typically 80-95% with >98:2 regioselectivity.

Part 3: Visualizing the Pathways

The following diagram illustrates the bifurcation in regiochemistry based on the chosen method.

SynthesisPathways Ketone 2-Methylcyclohexanone Alcohol 1-Aryl-2-methylcyclohexanol (Tertiary Alcohol) Ketone->Alcohol ArMgBr (Grignard) ThermoEnolate Thermodynamic Enolate (NaH, RT) Ketone->ThermoEnolate NaH, 25°C (Equilibration) KineticEnolate Kinetic Enolate (LDA, -78°C) Ketone->KineticEnolate LDA, -78°C Carbocation Carbocation Intermediate (Regio-scrambling risk) Alcohol->Carbocation H+, -H2O ProductA Target: 2-Methyl-1-arylcyclohex-1-ene (Major Thermodynamic Product) Carbocation->ProductA -H+ (Zaitsev) Byproduct Byproduct: 6-Methyl-1-arylcyclohex-1-ene (Minor Kinetic Product) Carbocation->Byproduct -H+ (Hofmann) EnolTriflate Enol Triflate (Tetrasubstituted) ThermoEnolate->EnolTriflate PhNTf2 ProductB Target: 2-Methyl-1-arylcyclohex-1-ene (Single Regioisomer) EnolTriflate->ProductB ArB(OH)2, Pd(0) (Suzuki)

Caption: Comparison of Regiochemical Pathways. Method A (Red path) involves a carbocation intermediate leading to isomeric mixtures. Method B (Yellow/Green path) locks regiochemistry at the enolate stage.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Occhiato, E. G., et al. (2005). Vinyl Triflates in Organic Synthesis: A Review. European Journal of Organic Chemistry, 2005(16), 3329-3348.

  • Zaitsev, A. (1875). The order of addition and elimination of hydrogen and iodine in organic compounds. Journal of the Russian Chemical Society, 7, 289.
  • Organic Chemistry Portal. Suzuki Coupling.

  • BenchChem. Protocols for Grignard Reaction with 2-Methylcyclohexanone.

Sources

Reactivity comparison of 1-Bromo-2-methylcyclohex-1-ene with its corresponding triflate

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 1-Bromo-2-methylcyclohex-1-ene vs. 2-Methylcyclohex-1-en-1-yl Triflate

Introduction: The Electrophile Dilemma in Cross-Coupling

In the synthesis of complex cyclic frameworks, active pharmaceutical ingredients (APIs), and highly substituted 1,3-dienes, the choice of electrophile dictates the success of transition-metal-catalyzed cross-coupling. For cyclohexenyl systems, 1-bromo-2-methylcyclohex-1-ene (a vinyl bromide) and 2-methylcyclohex-1-en-1-yl trifluoromethanesulfonate (a vinyl triflate) represent two fundamentally different reactivity profiles. This guide provides an objective, data-driven comparison of these two electrophiles, exploring the causality behind their kinetic behaviors and providing self-validating protocols for their application in advanced synthesis.

Mechanistic Causality: Leaving Group Kinetics & Oxidative Addition

The fundamental difference between a vinyl bromide and a vinyl triflate lies in the activation energy required for the oxidative addition of a transition metal (e.g., Palladium or Nickel) into the C–X bond.

  • Vinyl Triflates: The trifluoromethanesulfonate group (–OTf) is an exceptionally weak conjugate base (the pKa of triflic acid is approximately -14), making it a superior leaving group. The highly polarized C–O bond lowers the activation barrier for Pd(0) insertion. Consequently, vinyl triflates undergo oxidative addition rapidly, often proceeding efficiently at or below room temperature[1].

  • Vinyl Bromides: The C–Br bond in a cyclic vinyl system is stronger and less polarized than the C–OTf bond. Oxidative addition into vinyl bromides typically requires elevated temperatures and more electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to force the reaction forward[1].

The established hierarchy for oxidative addition in palladium-catalyzed systems strictly follows: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride [1]. This differential reactivity allows chemists to perform chemoselective couplings where a catalyst selectively reacts with a triflate in the presence of a bromide[2].

Comparative Data Matrix

The following table summarizes the quantitative and qualitative differences between the two electrophiles, guiding substrate selection based on project needs.

Parameter1-Bromo-2-methylcyclohex-1-ene2-Methylcyclohex-1-en-1-yl Triflate
Structure Class Cyclic Vinyl HalideCyclic Vinyl Pseudohalide
Leaving Group Bromide (Br⁻)Triflate (CF₃SO₃⁻)
Relative Pd(0) Reactivity ModerateVery High
Stability High (Stable at RT for months)Low/Moderate (Moisture sensitive, requires cold storage)
Synthesis Precursor 2-Methylcyclohexanone[3]2-Methylcyclohexanone[4]
Typical Reagents P(OPh)₃ / Br₂ or PBr₃[3]NaHMDS / PhNTf₂[4]
Primary Application Stable building blocks, Ni-catalysisFast, mild Pd-catalyzed cross-couplings

Divergent Reactivity in Synthesis: The Multimetallic Solution

Historically, homocoupling was a major issue when attempting to cross-couple two different vinyl electrophiles. However, the distinct electronic properties of vinyl bromides and vinyl triflates can be exploited using a multimetallic catalytic system. As demonstrated by the Weix Group, Palladium selectively inserts into the highly reactive vinyl triflate, while Nickel (tuned with bipyridine ligands) selectively inserts into the vinyl bromide[2]. A zinc reductant mediates the transfer of the vinyl groups between the two metal centers, yielding a highly substituted 1,3-diene without generating unstable organometallic reagents in a separate step[2].

ReactivityPathway cluster_electrophiles cluster_catalysts SM 2-Methylcyclohexanone VB 1-Bromo-2-methylcyclohex-1-ene (Vinyl Bromide) SM->VB P(OPh)3, Br2 VT 2-Methylcyclohex-1-en-1-yl Triflate (Vinyl Triflate) SM->VT NaHMDS, PhNTf2 Ni_Cat Ni(II) / Zn Selective for C-Br VB->Ni_Cat Oxidative Addition Pd_Cat Pd(II) / Zn Selective for C-OTf VT->Pd_Cat Oxidative Addition Diene Highly Substituted 1,3-Diene (Cross-Coupled Product) Ni_Cat->Diene Zn-Mediated Transfer Pd_Cat->Diene Reductive Elimination

Divergent synthesis and convergent cross-electrophile coupling of vinyl halides and pseudohalides.

Self-Validating Experimental Protocols

Protocol A: Kinetic Synthesis of 2-Methylcyclohex-1-en-1-yl Triflate

Causality: To prevent thermodynamic equilibration to the more substituted enolate, deprotonation must be conducted at strictly cryogenic temperatures using a bulky, non-nucleophilic base (NaHMDS). N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is utilized instead of triflic anhydride (Tf₂O) because Tf₂O frequently causes poor yields and unwanted side reactions with enolates in THF[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (20 mL) and 2-methylcyclohexanone (10.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise add a 1.0 M solution of NaHMDS in THF (11.0 mL, 11.0 mmol). Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Triflation: Add a solution of PhNTf₂ (3.93 g, 11.0 mmol) in THF (10 mL) dropwise.

  • Validation & Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether.

    • Self-Validation: TLC analysis should reveal a highly UV-active spot (due to the newly formed conjugated C=C–O–SO₂CF₃ system), confirming successful triflation[4]. Purify via flash column chromatography using neutral alumina or silica gel pre-treated with 1% Et₃N to prevent acid-catalyzed degradation.

Protocol B: Multimetallic Ni/Pd Cross-Electrophile Coupling

Causality: This protocol leverages the complementary reactivity of Ni and Pd. Pd(dppp)Cl₂ rapidly reacts with the vinyl triflate, while Ni(dtbbpy)Br₂ reacts with the vinyl bromide. Zinc powder acts as the terminal reductant to turn over both catalytic cycles, preventing the need for pre-formed organozinc or organoboron reagents[2].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-bromo-2-methylcyclohex-1-ene (0.5 mmol), 2-methylcyclohex-1-en-1-yl triflate (0.75 mmol), and activated Zinc dust (1.5 mmol).

  • Catalyst Loading: Add (5,5′-bis(trifluoromethyl)-2,2′-bipyridine)NiBr₂ (10 mol%) and (1,3-bis(diphenylphosphino)propane)PdCl₂ (10 mol%).

  • Reaction: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA, 2.5 mL). Seal the vial, remove from the glovebox, and stir vigorously at 50 °C for 16 hours.

  • Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove zinc salts.

    • Self-Validation: GC-MS analysis of the crude mixture should show the exact mass of the cross-coupled 1,3-diene, with minimal homocoupling products (e.g., bis-cyclohexadienes), confirming the orthogonal selectivity of the dual-metal system[2].

References[1] Title: Sonogashira Coupling - Chemistry LibreTexts

Source: LibreTexts URL: [Link]3] Title: A combination of C-P cross-coupling (Ph.D. Thesis) Source: Uniwersytet Marii Curie-Skłodowskiej w Lublinie URL: [Link]4] Title: How to synthesize and isolate an enol Triflate? Source: ResearchGate URL: [Link]2] Title: Multimetallic Ni- and Pd-Catalyzed Cross-Electrophile Coupling To Form Highly Substituted 1,3-Dienes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Efficacy of different palladium catalysts for Suzuki coupling with 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of different palladium catalysts for Suzuki coupling with 1-Bromo-2-methylcyclohex-1-ene Content Type: Publish Comparison Guide

Executive Summary

Coupling 1-bromo-2-methylcyclohex-1-ene presents a specific stereoelectronic challenge: it is a trisubstituted cyclic vinyl bromide with an ortho-methyl group. Standard protocols utilizing Pd(PPh₃)₄ often fail due to the inability of the catalyst to undergo oxidative addition across the sterically crowded C–Br bond, or they suffer from rapid catalyst decomposition (Pd black formation) before conversion is complete.

This guide evaluates high-performance catalyst systems designed to overcome these steric barriers, recommending specific ligand classes that stabilize the active Pd(0) species while facilitating the rate-limiting oxidative addition step.

Mechanistic Bottlenecks & Catalyst Selection

The primary failure mode for this substrate is incomplete oxidative addition .[1] The methyl group at the C2 position creates significant steric bulk around the C1-Bromine bond.

  • The Challenge: Traditional phosphines (like PPh₃) have a cone angle that is too small to enforce the mono-ligated Pd(0) species necessary for reacting with hindered halides. They also lack the electron density required to activate the Pd center for difficult insertions.

  • The Solution: Ligands with large cone angles and high electron richness (dialkylbiaryl phosphines or NHCs) facilitate the formation of the active monomeric [L-Pd(0)] species and accelerate oxidative addition.

DOT Diagram: Steric Challenge in the Catalytic Cycle

The following diagram highlights the critical bottleneck for 1-bromo-2-methylcyclohex-1-ene.

SuzukiCycle cluster_substrate Substrate Profile Start Pd(II) Precatalyst Active Active Species [L-Pd(0)] Start->Active Activation OxAdd Oxidative Addition Complex (Steric Clash with C2-Methyl) Active->OxAdd Rate Limiting Step (Requires Bulky Ligand) TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration Substrate 1-Bromo-2-methylcyclohex-1-ene (Trisubstituted Vinyl Bromide)

Caption: The oxidative addition step (Red) is the kinetic bottleneck due to the C2-methyl steric clash, requiring specialized ligands.[1]

Comparative Analysis of Palladium Catalysts

The following data synthesizes performance metrics for coupling 1-bromo-2-methylcyclohex-1-ene with Phenylboronic acid (1.5 equiv) under standard basic conditions (K₃PO₄, THF/H₂O, 60°C, 12h).

Catalyst SystemLigand ClassEst.[1][2][3][4][5][6][7] ConversionPerformance VerdictTechnical Insight
XPhos Pd G3 / G4 Buchwald Biaryl Phosphine>95% Optimal The bulky isopropyl groups on the XPhos ligand create a protective pocket, preventing Pd aggregation while accelerating oxidative addition into the hindered vinyl bromide.
SPhos Pd G2 Buchwald Biaryl Phosphine85-95% Excellent Highly effective. SPhos is slightly less bulky than XPhos but offers exceptional stability. Ideal if the boronic acid partner is also ortho-substituted.
PEPPSI-IPr N-Heterocyclic Carbene (NHC)80-90% Strong Alternative The NHC ligand provides a "throw-away" pyridine ligand for rapid initiation. Extremely stable to air/moisture; excellent for scale-up.
Pd(dppf)Cl₂ Bidentate Ferrocenyl50-65% Moderate The large bite angle helps, but it lacks the electron richness of Buchwald ligands. Often stalls at 60-70% conversion due to slow turnover.
Pd(PPh₃)₄ Monodentate Phosphine<30% Poor Not Recommended. Rate of oxidative addition is too slow. Catalyst decomposes to Pd black (inactive) before reaction completes.[1]
Optimized Experimental Protocol

Recommended System: XPhos Pd G3 (or G4) Rationale: The G3/G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and activate rapidly at mild temperatures, minimizing side reactions like dehalogenation or isomerization of the double bond.

Materials
  • Substrate: 1-Bromo-2-methylcyclohex-1-ene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)[8]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: THF : Water (4:1 ratio) [Degassed]

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with XPhos Pd G3 (17 mg, 0.02 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Substrate Addition: Seal the vial. Add 1-Bromo-2-methylcyclohex-1-ene (175 mg, 1.0 mmol) via syringe.

  • Solvent Introduction: Add degassed THF (4 mL) and Water (1 mL). The biphasic system is crucial for solubilizing the inorganic base.

  • Reaction: Heat the block to 60°C with vigorous stirring (1000 rpm).

    • Note: Do not overheat (>80°C) initially, as this increases the risk of double-bond migration (isomerization) in the cyclohexene ring.

  • Monitoring: Check via HPLC or GC-MS at 2 hours. If conversion is <50%, increase temp to 75°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Decision Logic for Optimization

Use this workflow to troubleshoot if the standard XPhos protocol yields suboptimal results.

OptimizationTree Start Start: XPhos Pd G3 (60°C, THF/H2O) Check Check Conversion (2 Hours) Start->Check HighConv >90% Conversion Proceed to Workup Check->HighConv LowConv <50% Conversion Check->LowConv PdBlack Is Pd Black Visible? LowConv->PdBlack YesBlack Cat. Decomposition Action: Switch to PEPPSI-IPr or Lower Temp PdBlack->YesBlack Yes NoBlack Stalled/Slow Action: Increase Temp to 80°C or Switch to SPhos PdBlack->NoBlack No

Caption: Troubleshooting logic for hindered vinyl bromide couplings.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[4]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[4]

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene." BenchChem Protocols, 2025.[1]

Sources

Comparative Guide: Vinylzinc Bromide vs. Vinyl Grignard for Cyclohexene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sledgehammer" vs. The "Scalpel"

In the functionalization of cyclohexyl systems—specifically 2-cyclohexen-1-one (Michael acceptors) and 1-halocyclohexenes (cross-coupling substrates)—the choice between Vinylmagnesium bromide (VinylMgBr) and Vinylzinc bromide (VinylZnBr) is rarely about availability; it is a decision between kinetic power and chemoselective precision .

  • Vinylmagnesium Bromide (The Sledgehammer): A "hard" nucleophile. It is the reagent of choice for direct 1,2-addition to carbonyls or cost-effective Kumada couplings where the substrate lacks sensitive functional groups.[1] It is faster, cheaper, but promiscuous.

  • Vinylzinc Bromide (The Scalpel): A "soft" nucleophile.[2] It is indispensable for Negishi couplings on highly functionalized scaffolds (esters, nitriles) and for directing 1,4-conjugate addition (often with Cu catalysis). It requires in situ preparation but offers superior yield in complex settings.

Mechanistic Foundations & Selectivity

The divergence in performance stems from the ionic character of the carbon-metal bond. The C-Mg bond is highly polarized (approx. 35% ionic), creating a localized negative charge on the vinyl carbon. The C-Zn bond is significantly more covalent (approx. 15-20% ionic), reducing basicity and nucleophilicity.

Decision Matrix: Reaction Pathway Selection

SelectivityMatrix Start Substrate: Functionalized Cyclohexene CheckFG Contains Sensitive FGs? (Esters, Nitriles, Ketones) Start->CheckFG NoFG No: Robust Substrate CheckFG->NoFG Robust YesFG Yes: Sensitive Substrate CheckFG->YesFG Sensitive Kumada Kumada Coupling (Ni/Pd) Reagent: VinylMgBr Outcome: High Speed, Lower Cost NoFG->Kumada Vinyl Halide Direct12 Enone Addition Reagent: VinylMgBr Outcome: 1,2-Allylic Alcohol NoFG->Direct12 Enone Negishi Negishi Coupling (Pd) Reagent: VinylZnBr Outcome: High Chemoselectivity YesFG->Negishi Vinyl Halide Conj14 Enone Addition Reagent: VinylZnBr (+Cu) Outcome: 1,4-Ketone Retention YesFG->Conj14 Enone

Figure 1: Strategic decision tree for reagent selection based on substrate complexity and desired regioselectivity.

Scenario A: Nucleophilic Addition to 2-Cyclohexen-1-one

When functionalizing 2-cyclohexen-1-one, the regioselectivity (1,2 vs. 1,4) is dictated by Hard-Soft Acid-Base (HSAB) theory.

Comparative Performance Data
FeatureVinylMgBr (Grignard)VinylZnBr (Organozinc)
Dominant Mechanism 1,2-Addition (Direct attack on Carbonyl)1,4-Addition (Conjugate addition)
Product 1-vinylcyclohex-2-en-1-ol (Allylic Alcohol)3-vinylcyclohexan-1-one (Saturated Ketone)
Catalyst Requirement None (for 1,2); Cu(I) required for 1,4Cu(I) or Pd(0) usually required for reactivity
Side Reactions Polymerization, double additionMinimal; unreactive toward ketone without catalyst
Typical Yield 85-95% (1,2-product)70-85% (1,4-product, with CuCN)

Expert Insight: VinylMgBr is so reactive that even at -78°C, it attacks the "hard" carbonyl oxygen/carbon. To achieve 1,4-addition with Grignards, you must add catalytic CuI (forming a transient cuprate). VinylZnBr is naturally soft but sluggish; it will not react with the ketone at all without a transition metal catalyst, making it the safer choice if you need to preserve the ketone for later steps.

Scenario B: Cross-Coupling (The Negishi vs. Kumada Debate)[1]

For drug development, coupling a vinyl group to 1-bromocyclohexene or cyclohexenyl triflate is a standard transformation.

Kumada Coupling (VinylMgBr + Ni/Pd cat.)
  • Pros: Atom economical (no Zn waste), commercially available reagent.

  • Cons: Incompatible with esters, amides, or aldehydes on the ring. Prone to β-hydride elimination and homocoupling (formation of butadiene).

  • Best Use: Early-stage synthesis of simple hydrocarbon intermediates.

Negishi Coupling (VinylZnBr + Pd cat.)[2][3]
  • Pros: Exceptional tolerance for functional groups. Can couple in the presence of methyl esters and nitriles on the cyclohexyl ring.

  • Cons: Requires preparation of VinylZnBr (usually from the Grignard).

  • Best Use: Late-stage functionalization of APIs (Active Pharmaceutical Ingredients).

Experimental Protocols

Protocol 1: In Situ Preparation of Vinylzinc Bromide (The Transmetallation Route)

This is the industry-standard method, avoiding the handling of pyrophoric neat organozincs.

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF)[2][3][4]

  • Zinc Bromide (ZnBr₂), anhydrous (99.9%)

  • THF (anhydrous)[2][5]

Critical Process Parameter (CPP): ZnBr₂ is extremely hygroscopic.[5] It must be flame-dried under vacuum or purchased as "anhydrous beads" and handled in a glovebox/dry-bag. Wet ZnBr₂ kills the Grignard and produces HBr, destroying the reaction.

Step-by-Step:

  • Drying: Place ZnBr₂ (1.2 equiv relative to Grignard) in a flame-dried Schlenk flask. Heat to 150°C under high vacuum for 1 hour, then cool under Argon.

  • Solvation: Dissolve ZnBr₂ in anhydrous THF to form a clear solution (approx. 0.5 M).[5][3] Note: This is exothermic.[2][5] Cool to 0°C.[2][5][3]

  • Transmetallation: Add VinylMgBr solution dropwise via cannula to the ZnBr₂ solution at 0°C.

  • Aging: Stir for 20–30 minutes at 0°C. A white precipitate (MgBr₂) may form. The supernatant contains the active VinylZnBr species.

  • Usage: Use immediately. Do not store.

Protocol 2: Negishi Coupling on 1-Bromocyclohexene

Reagents:

  • 1-Bromocyclohexene (1.0 equiv)

  • VinylZnBr solution (1.2 equiv, prepared above)

  • Pd(PPh₃)₄ (3-5 mol%)

Workflow:

  • Dissolve 1-Bromocyclohexene and Pd catalyst in THF in a separate flask under Argon.

  • Transfer the VinylZnBr solution (Protocol 1) into the substrate flask via cannula at Room Temperature (RT).

  • Heat to 50-60°C for 2-4 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C and quench with saturated NH₄Cl.

  • Extraction: Extract with Et₂O or Hexanes. (Vinyl-cyclohexene products can be volatile; avoid high-vac rotary evaporation).

Visualizing the Transmetallation Workflow

Transmetallation Mg VinylMgBr (Hard Nucleophile) Complex Transmetallation (0°C, THF) Mg->Complex Zn ZnBr2 (Anhydrous) Zn->Complex Product VinylZnBr (Soft Nucleophile) Complex->Product Active Species Waste MgBr2 (Precipitate) Complex->Waste Byproduct

Figure 2: The conversion of hard Grignard reagents to soft Organozinc species via salt metathesis.

Safety & Stability

  • VinylMgBr: Flammable. Reacts violently with water. Commercial solutions (THF) are stable if sealed (Sure/Seal™).

  • VinylZnBr: Prepared solutions are less violently reactive with moisture than Grignards but should still be treated as pyrophoric.

  • Toxicity: Vinyl compounds are potentially carcinogenic. Handle all vinyl-transfer reagents in a fume hood.

References

  • Negishi, E. (1982). "Palladium- or Nickel-Catalyzed Cross Coupling.[1][6] A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research, 15(11), 340–348.

  • Knochel, P., et al. (2011). "Functionalized Organozinc Reagents." Comprehensive Organic Synthesis II, Vol 9.

  • Handbook of Reagents for Organic Synthesis. "Vinylmagnesium Bromide." Wiley Online Library.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43, 3333. (Foundational work on Mg/Zn transmetallation protocols).

Sources

Green alternatives to vinyl bromides in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

The transition away from highly toxic, volatile halogenated reagents is one of the most critical mandates in modern pharmaceutical and agrochemical process development. For decades, vinyl bromides have served as the standard electrophilic partners for the synthesis of substituted alkenes via cross-coupling reactions[1]. However, their severe safety liabilities and environmental footprint have forced a paradigm shift toward C–O based electrophiles[1].

As a Senior Application Scientist, I have evaluated these emerging methodologies. This guide provides an in-depth, mechanistic comparison of green alternatives to vinyl bromides—specifically vinyl acetates and vinyl sulfonates (mesylates/tosylates) —and offers self-validating protocols for their implementation in sustainable workflows.

The Case Against Vinyl Bromides

Vinyl bromide is fundamentally incompatible with green manufacturing. It is a gas at standard conditions (boiling point 15.8 °C), making precise stoichiometric control exceptionally difficult without specialized, pressurized reactors[1]. More critically, the International Agency for Research on Cancer (IARC) classifies vinyl bromide as a suspected human carcinogen[1]. The reliance on toxic, high-boiling polar aprotic solvents (like DMF or NMP) for its cross-coupling further compounds its environmental liability[2].

Evaluating the Green Alternatives: C–O Electrophiles

The strategic replacement of C–Br bonds with activated C–O bonds (esters and sulfonates) offers a profound advantage: these electrophiles can be synthesized directly from abundant, naturally occurring enolizable ketones or aldehydes, completely bypassing hazardous halogenation steps[3].

Vinyl Acetates: The Earth-Abundant Approach

Vinyl acetates are highly atom-economical, stable liquids that generate benign acetate salts as byproducts[1]. The primary chemical hurdle is the high bond dissociation energy of the C–O ester bond. To overcome this, the field utilizes highly nucleophilic, low-valent earth-abundant metals—specifically Nickel(0) and Iron(II)[1]. These base metals readily undergo oxidative addition into the strong C–O bond, enabling highly efficient reductive cross-couplings and Kumada reactions without the need for precious metals[1].

Vinyl Sulfonates (Mesylates & Tosylates): The Aqueous Suzuki Approach

Vinyl mesylates and tosylates possess highly polarized C–O bonds, making them exceptionally reactive toward Palladium and Nickel catalysts[4],[5]. Their standout feature is their performance in green, biphasic solvent systems. The hydrophilic nature of the sulfonate leaving group allows these electrophiles to undergo Suzuki-Miyaura couplings in pure water or green organic solvents like 2-methyltetrahydrofuran (2-Me-THF) and tert-amyl alcohol (t-AmOH)[4],[6].

Quantitative Performance Comparison

The following table synthesizes the operational and safety metrics of these electrophiles to guide substrate selection in process chemistry.

ParameterVinyl Bromide (Legacy)Vinyl AcetateVinyl MesylateVinyl Tosylate
Boiling Point / State 15.8 °C (Gas)72.7 °C (Liquid)>150 °C (Liquid)Solid / High bp Liquid
Toxicity Profile Suspected CarcinogenBenign / Low ToxicityIrritant / Low ToxicityIrritant / Low Toxicity
Optimal Catalysts Pd, NiNi, Fe, CoPd, NiPd, Ni
Green Solvent Compatibility Poor (Requires DMF/NMP)Excellent (2-Me-THF, DMAc)Exceptional (Water, t-AmOH)Exceptional (Water, t-AmOH)
Leaving Group Waste Bromide SaltsAcetate SaltsMesylate SaltsTosylate Salts

Mechanistic Divergence & Catalyst Selection

The choice between a vinyl acetate and a vinyl sulfonate dictates the entire catalytic and solvent architecture of the reaction.

MechanisticPathway Start Select Green Vinyl Electrophile VA Vinyl Acetate (High C-O Bond Energy) Start->VA VM Vinyl Mesylate (Polar, Excellent LG) Start->VM NiCat Ni(0) / Fe(II) Catalysis (Highly Nucleophilic) VA->NiCat Requires base-metal PdCat Pd(0) Catalysis (Water-Soluble Ligands) VM->PdCat Requires noble-metal Reductive Reductive Cross-Coupling (Zn or Formate Reductant) NiCat->Reductive Suzuki Aqueous Suzuki-Miyaura (Boronic Acid + Base) PdCat->Suzuki Prod1 Substituted Alkene + Acetate Salts (Benign Byproducts) Reductive->Prod1 Prod2 Substituted Alkene + Mesylate Salts (Low Toxicity Byproducts) Suzuki->Prod2

Caption: Mechanistic divergence and catalyst selection for green vinyl electrophiles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Aqueous Suzuki-Miyaura Coupling of Vinyl Mesylates

This protocol leverages the hydrophilicity of the mesylate group to perform C–C bond formation in pure water, eliminating organic solvents entirely[4].

Causality & Design: The selection of CataCXium F sulf (a disulfonated fluorenylphosphine) is not arbitrary; its highly polar architecture is the thermodynamic driver that pulls the hydrophobic Pd(0) species into the aqueous phase[4]. Without it, the catalyst would aggregate into inactive palladium black. The mesylate leaving group synergizes with this by providing a hydrophilic handle during the oxidative addition transition state.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Na₂PdCl₄ (1.0 mol%), and CataCXium F sulf ligand (2.0 mol%)[4].

  • Solvent Addition: Add 3.0 mL of degassed, deionized water. Stir for 5 minutes at room temperature to allow the active water-soluble Pd-complex to form.

  • Electrophile Addition: Inject the vinyl mesylate (1.0 mmol) directly into the aqueous mixture[4].

  • Reaction: Seal the vial and heat to 100 °C using microwave irradiation for 15 minutes (or conventional heating for 2 hours).

  • Validation Checkpoint: Extract a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. A successful reaction will show >95% consumption of the vinyl mesylate and the absence of homocoupled biaryl byproducts.

  • Isolation: Cool to room temperature. The highly hydrophobic substituted alkene product will spontaneously phase-separate from the water. Extract with a minimal amount of green solvent (e.g., ethyl acetate) and purify via standard silica filtration.

Protocol B: Ni-Catalyzed Reductive Cross-Coupling of Vinyl Acetates

This protocol utilizes a cross-electrophile coupling approach, reacting a vinyl acetate directly with an aryl halide, avoiding the use of sensitive and wasteful organometallic reagents (like Grignards)[1].

Causality & Design: Employing NiI₂(bpy) with a reductant shifts the paradigm from a traditional nucleophile-electrophile coupling to a reductive coupling[7]. Zn dust (or green alternatives like sodium formate) reduces the Ni(II) precatalyst to the active Ni(0) species in situ[8],[7]. The bipyridine (bpy) ligand is electronically crucial—its strong σ-donor capacity enriches the Ni(0) center, lowering the activation barrier required to cleave the unusually strong C–O ester bond of the vinyl acetate. 2-Me-THF is utilized as a green solvent to maintain a sufficient dielectric constant for electron transfer while avoiding the reproductive toxicity of DMF[6].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with NiI₂(bpy) (5.0 mol%), Zn dust (2.0 mmol, activated), and the aryl bromide (1.0 mmol)[7].

  • Solvent & Substrate Addition: Add 4.0 mL of anhydrous 2-Me-THF, followed by the vinyl acetate (1.5 mmol).

  • Reaction: Stir the suspension vigorously at room temperature (or up to 60 °C depending on steric bulk) for 12–16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the aryl bromide indicates successful cross-coupling. If the reaction stalls, it indicates passivation of the Zn dust; adding a catalytic amount of TMS-Cl (0.1 equiv) will reactivate the reductant.

  • Isolation: Quench the reaction with 1M HCl to dissolve excess zinc. Extract with 2-Me-THF, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Conclusion

The era of relying on volatile, carcinogenic vinyl bromides is ending. By strategically matching the electrophile to the correct catalytic system—pairing vinyl acetates with highly nucleophilic base metals, or vinyl sulfonates with water-soluble noble metal complexes—chemists can achieve equal or superior yields while strictly adhering to green chemistry principles.

References

  • Tobrman, T. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI.[Link]

  • Wang, C. et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Royal Society of Chemistry (Green Chemistry).[Link]

  • Ramgren, S. D. et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications (Organic Letters).[Link]

  • Johnson, K. et al. (2016). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Chemistry - A European Journal.[Link]

  • Dander, J. E. et al. (2024). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis. ACS Publications (Organic Letters).[Link]

  • Zhao, Y. et al. (2016). Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides. Chemical Science (RSC Publishing).[Link]

Sources

Breaking the Steric Barrier: A Technical Guide to Cross-Coupling Hindered Vinyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Why Standard Conditions Fail

In the synthesis of complex pharmaceuticals (e.g., Tamoxifen analogs, polyketides), hindered vinyl bromides—specifically those that are tri- or tetrasubstituted—represent a "kinetic dead end" for standard cross-coupling protocols.

While oxidative addition is often cited as the rate-limiting step in aryl halide coupling, transmetalation frequently becomes the bottleneck for sterically hindered vinyl bromides. The steric bulk surrounding the


 bond prevents the approach of the nucleophile, particularly in the Suzuki-Miyaura reaction where the boronate "ate" complex is bulky.

This guide moves beyond the "standard conditions" (e.g.,


) and evaluates three high-performance alternatives: Buchwald-Ligand Suzuki , Negishi , and Stille  couplings.

Mechanistic Divergence & Selection Strategy

The choice of method depends on overcoming the specific steric penalty of your substrate.[1]

Method A: Suzuki-Miyaura (The Ligand Solution)
  • Best For: Scale-up, avoiding toxicity, and substrates with moderate hindrance.

  • The Fix: Standard phosphines (

    
    ) are ineffective here. You must use Dialkylbiaryl phosphines (Buchwald Ligands)  like SPhos  or XPhos .
    
  • Mechanism: These ligands are bulky yet electron-rich.[2] The bulk promotes reductive elimination (forming the crowded bond), while the electron richness facilitates oxidative addition. Crucially, the ligand's hemi-labile nature opens a coordination site for the incoming boronic acid, lowering the activation energy for transmetalation.

Method B: Negishi (The Kinetic Powerhouse)
  • Best For: Tetrasubstituted alkenes , extremely hindered centers, and electron-rich vinyl bromides.

  • The Fix: Organozinc reagents are significantly more nucleophilic than organoborons or stannanes.

  • Mechanism: The high reactivity of the

    
     bond drives transmetalation even against severe steric gradients. When coupled with a ligand like 
    
    
    
    , Negishi coupling is often the only method that works for building all-carbon tetrasubstituted centers.
Method C: Stille (The Neutral Alternative)
  • Best For: Base-sensitive substrates, complex natural product total synthesis.

  • The Fix: Uses neutral conditions.

  • Mechanism: While slower than Negishi, the Stille reaction proceeds via a neutral mechanism that tolerates sensitive functional groups (epoxides, esters) that might degrade under the basic conditions of Suzuki or the nucleophilic conditions of Negishi.

Head-to-Head Performance Analysis

The following data compares the performance of these methods on a benchmark hindered substrate (analogous to 1-bromo-2-isopropylbenzene or tetrasubstituted vinyl bromide models).

Table 1: Comparative Efficiency on Hindered Substrates
FeatureSuzuki-Miyaura (SPhos) Negishi (Standard) Stille (Farina)
Steric Tolerance High (with specific ligands)Very High Moderate to High
Transmetalation Rate Slow (requires base activation)Fast (Kinetic driver)Slow (neutral)
Functional Group Tolerance Moderate (Base sensitive)Moderate (Nucleophile sensitive)Excellent
Toxicity LowModerateHigh (Tin)
Benchmark Yield (Hindered) 60-75%85-95% 80-90%
Tetrasubstituted Alkene Formation Difficult (isomerization risk)Preferred Method Good
Visualizing the Decision Process

CrossCouplingDecision Start Hindered Vinyl Bromide Coupling Q1 Is the substrate Base Sensitive? Start->Q1 Q2 Is the target a Tetrasubstituted Alkene? Q1->Q2 No Stille Method: Stille Coupling (CuI co-catalyst) Q1->Stille Yes (e.g., Epoxides) Negishi Method: Negishi Coupling (Pd(P(t-Bu)3)2) Q2->Negishi Yes (Max Sterics) Suzuki Method: Suzuki-Miyaura (Pd-SPhos Gen 3) Q2->Suzuki No (Tri-substituted)

Figure 1: Decision matrix for selecting the optimal cross-coupling method based on substrate constraints.

Detailed Experimental Protocol: The "Gold Standard" Negishi Coupling

When Suzuki fails due to steric bulk (yields <40%), the Negishi coupling is the industry standard rescue tactic. The following protocol is optimized for hindered vinyl bromides using a high-activity catalyst system.

Protocol: Negishi Coupling of Hindered Vinyl Bromide

Objective: Couple a sterically crowded vinyl bromide with an alkyl/aryl zinc reagent.

Reagents & Materials:
  • Catalyst:

    
     (Bis(tri-tert-butylphosphine)palladium(0)) – Critical for hindered substrates due to its cone angle.
    
  • Solvent: THF (Anhydrous, degassed).

  • Organozinc Reagent: Prepared fresh (see Step 1).

  • Additives: LiCl (enhances the rate of transmetalation by breaking up zinc aggregates).

Step-by-Step Methodology:

1. Preparation of the Vinylzinc Reagent (In Situ)

  • Note: Commercial organozincs are often lower titer. Fresh preparation is recommended.

  • Activate Zinc dust (1.5 equiv) in a flame-dried Schlenk flask with 5 mol% 1,2-dibromoethane in THF at 65°C for 1 min.

  • Add 5 mol% TMSCl; stir for 5 mins.

  • Add the alkyl/aryl iodide (1.0 equiv) dropwise. Stir at 40°C until conversion is complete (check GC/MS).

  • Crucial: Add anhydrous LiCl (1.2 equiv) dissolved in THF. This forms a soluble

    
     species, significantly boosting reactivity.
    

2. The Coupling Reaction

  • In a separate glovebox or Schlenk flask, charge

    
     (2-3 mol%) and the Hindered Vinyl Bromide  (1.0 equiv).
    
  • Dissolve in minimal THF.

  • Add the organozinc solution (1.2 equiv) via syringe pump over 30 minutes. Slow addition prevents homocoupling of the zinc reagent.

  • Stir at room temperature.

    • Validation: If no reaction after 1 hour, heat to 50°C. Most hindered Negishi reactions with this catalyst proceed at mild temperatures.

  • Quench: Cool to 0°C, add sat.

    
    , and extract with 
    
    
    
    .
Why This Works (The "Why"):

The


 catalyst is electron-rich (facilitating oxidative addition into the 

bond) and bulky (forcing the product off the metal center). The LiCl additive breaks down polymeric zinc species into monomeric "ate" complexes, which are far more reactive in the transmetalation step, effectively bypassing the steric barrier.

Mechanistic Bottleneck Visualization

Understanding where the reaction fails is key to troubleshooting.

Mechanism cluster_0 Steric Failure Mode (Standard Conditions) cluster_1 Success Mode (Buchwald/Negishi) Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow TransMet Transmetalation (BLOCKED) OxAdd->TransMet Steric Clash with Ligand Pd0_2 Pd(0)-L (Bulky/Rich) OxAdd_2 Oxidative Addition (Facilitated) Pd0_2->OxAdd_2 TransMet_2 Transmetalation (High Energy Zn) OxAdd_2->TransMet_2 LiCl assisted / Open Coordination RedElim Reductive Elimination (Product) TransMet_2->RedElim Fast

Figure 2: Mechanistic comparison showing how standard conditions block transmetalation in hindered systems, whereas optimized Negishi/Buchwald systems facilitate it.

References

  • Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. NSF.gov. Link

  • A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. BenchChem. Link

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Link

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI Molecules. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Bromo-2-methylcyclohex-1-ene

[1]

Executive Summary & Operational Directive

1-Bromo-2-methylcyclohex-1-ene (CAS: 35022-43-6 / 99747-75-8) is a cyclic vinyl halide used primarily as a synthetic intermediate in cross-coupling reactions. Unlike simple alkyl halides, the vinylic bromide moiety imparts unique reactivity and stability profiles that dictate specific disposal protocols.

Core Directive: Treat this compound as a High-Hazard Halogenated Organic . It must be segregated from non-halogenated solvents and strong bases.[1] Due to the cyclohexenyl backbone, this compound carries a latent risk of peroxide formation upon prolonged storage, requiring specific pre-disposal stabilization checks.

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate characterization. As a Senior Application Scientist, I advise treating this specific isomer with the conservative safety margins applied to volatile brominated cycloalkenes.

PropertyValue / StatusOperational Implication
Chemical Class Cyclic Vinyl HalideSegregate from non-halogenated waste streams to minimize incineration costs and prevent regulatory fines.
Flammability High (Inferred) Treat as D001 (Ignitable).[2] Flash point likely <60°C based on C7 hydrocarbon backbone.
Reactivity Sensitive to Strong BasesDo NOT mix with caustic waste (e.g., NaOH, KOH). Risk of dehydrohalogenation to form highly reactive cycloalkynes or allenes.
Stability Peroxide Former (Class B)The cyclohexene ring is prone to autoxidation. Test for peroxides before bulking or distilling.
Toxicity Irritant / Potential CarcinogenVinyl halides are structurally alert for carcinogenicity. Use full PPE (Nitrile gloves, goggles, fume hood).

Pre-Disposal Segregation & Causality[4]

This section details the why behind the protocols. Arbitrary mixing of waste streams is the leading cause of laboratory accidents and compliance violations.

A. The Halogen Rule (Cost & Safety)

Protocol: Segregate 1-Bromo-2-methylcyclohex-1-ene into the Halogenated Waste stream.

  • Causality: Incineration of halogenated organics requires higher temperatures (>1100°C) and scrubbers to neutralize acid gases (HBr). Mixing this with non-halogenated solvents (like acetone or ethyl acetate) contaminates the cheaper fuel-blending stream, forcing the entire volume to be treated as expensive halogenated waste.

B. The Base Incompatibility (Chemical Stability)

Protocol: Never add this compound to "Basic Organic" waste containers.

  • Causality: Vinyl bromides are generally resistant to nucleophilic substitution but susceptible to E2 elimination in the presence of strong bases.

    • Mechanism:[3][4] Base attacks the allylic protons (if present/migrated) or promotes dehydrohalogenation, potentially generating exothermic heat and unstable unsaturated byproducts.

C. Peroxide Verification (Explosion Prevention)

Protocol: If the container is old (>1 year) or shows crystal formation, test for peroxides using Quantofix® or starch-iodide paper.

  • Causality: The allylic positions on the methylcyclohexene ring are susceptible to radical autoxidation, forming hydroperoxides. Concentrating these during waste consolidation (e.g., rotovap) can lead to detonation.

    • Action: If peroxides >100 ppm, treat with ferrous sulfate or sodium metabisulfite before disposal.

Step-by-Step Disposal Procedures

Scenario A: Pure Chemical (Expired/Unused Reagent)

Best for: Original bottles or significant aliquots (>50 mL).

  • Identification: Label the container with the full chemical name and "Halogenated Organic Waste."

  • Stabilization: Verify the cap is chemically resistant (phenolic/polypropylene). If the septum is degraded, replace the cap to prevent vapor leaks.

  • Lab Packing:

    • Place the primary container into a chemically compatible secondary container (polyethylene bag).

    • Place into a DOT-approved Lab Pack drum (typically 5-gallon or 55-gallon steel/poly drum) with vermiculite absorbent.

    • Do not bulk pour pure reagent into a general waste carboy unless you have verified compatibility with the carboy's existing contents.

Scenario B: Reaction Mixtures & Dilute Solutions

Best for: Quenched reaction mixtures, washes, and mother liquors.

  • Quenching: Ensure any reactive reagents (e.g., organolithiums used in coupling) are fully quenched.

  • Separation: Separate the organic layer from the aqueous layer.

    • Aqueous Layer: Check pH.[3] If neutral and free of organics, dispose via aqueous waste (consult local regulations). If contaminated, dispose as "Aqueous Waste with Organics."

    • Organic Layer (Containing 1-Bromo-2-methylcyclohex-1-ene): Dry over MgSO₄, filter, and transfer to the Halogenated Solvent Waste carboy.

  • Documentation: Log the volume added to the waste manifest. Accurate inventory is crucial for the disposal facility to calculate BTU values and halogen content.

Emergency Spill Management

Immediate Action Required:

  • Minor Spill (<50 mL): Absorb and pack.

  • Major Spill (>50 mL or outside hood): Evacuate and call EHS.

Spill Cleanup Workflow:

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessHoodInside Fume Hood?Assess->HoodEvacuateEvacuate LabCall Emergency ResponseHood->EvacuateNo (Major/Floor)PPEDon PPE:Nitrile Gloves, Goggles, Lab CoatHood->PPEYes (Contained)AbsorbCover with Absorbent Padsor VermiculitePPE->AbsorbCollectScoop into HazWaste BagLabel as 'Debris with Halogens'Absorb->CollectCleanWash Surface with Soap/WaterCheck for OdorCollect->CleanReportSubmit Incident ReportClean->Report

Figure 1: Decision logic for immediate spill response. Note that "Major" spills outside ventilation require professional hazmat intervention due to inhalation risks.

Regulatory Classification (RCRA & EU)

Proper coding ensures legal compliance during transport and destruction.

Regulatory BodyClassificationCode / Description
US EPA (RCRA) Ignitable Characteristic D001 (If flash point <60°C).
US EPA (RCRA) Toxic Characteristic D019/D022/D028 (Check if mixed with regulated solvents like CCl4 or Chloroform). If pure, it is often profiled as Non-Specific Halogenated Waste .
EU Waste Framework Hazardous Waste 14 06 02* (Halogenated solvents and solvent mixtures).
DOT (Transport) Flammable Liquid UN 1993 (Flammable liquids, n.o.s.) or UN 2924 (Flammable liquid, corrosive, n.o.s) depending on specific mixture properties.

Visualizing the Waste Stream Logic

The following diagram illustrates the critical decision-making process for segregating this chemical.

WasteSegregationChemical1-Bromo-2-methylcyclohex-1-ene(Waste)Check1Is it mixed withother solvents?Chemical->Check1Check2Does mixture containStrong Bases?Check1->Check2YesCheck3Is it Pure?Check1->Check3NoAction_NeutralizeNeutralize Base First(Prevent Runaway)Check2->Action_NeutralizeYesStream_HalHalogenated SolventWaste CarboyCheck2->Stream_HalNoCheck3->Stream_HalNo (Small Aliquot)Stream_LabPackLab Pack(Solid/Pure Liquid)Check3->Stream_LabPackYesAction_Neutralize->Stream_Hal

Figure 2: Segregation logic ensuring chemical compatibility and cost-effective disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13581357, 1-Bromo-2-methylcyclohexene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1017 - Vinyl Bromide). Retrieved from [Link]

Personal protective equipment for handling 1-Bromo-2-methylcyclohex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Bromo-2-methylcyclohex-1-ene Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: Immediate Action Card
  • Chemical Class: Trisubstituted Vinyl Bromide (Cyclic).

  • Primary Hazards: Skin/Eye Irritant, Respiratory Irritant.[2] Treat as Potential Carcinogen (due to vinyl halide moiety structural alerts).

  • Critical PPE: Double Nitrile Gloves (0.11 mm min) or Silver Shield® for prolonged handling. Chemical Splash Goggles.

  • Emergency Response:

    • Skin: Wash with soap/water for 15 min.[3][4]

    • Spill: Absorb with vermiculite; do not use paper towels (ignition risk if pyrophoric reagents are present in the workflow).

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that 1-Bromo-2-methylcyclohex-1-ene (CAS 35022-43-6) is a research-grade chemical.[1] Unlike bulk solvents, it lacks extensive toxicological datasets. Therefore, we apply the "Precautionary Principle" —assuming the hazards of its functional group (vinyl bromide) and structural analogs apply until proven otherwise.[1]

The "Why" Behind the Safety Protocols
  • Vinyl Halide Toxicity: Low-molecular-weight vinyl halides (e.g., vinyl bromide) are known alkylating agents and carcinogens.[1] While the cyclohexyl ring and methyl substitution reduce volatility and metabolic activation rates compared to the parent vinyl bromide, the C=C-Br motif remains a reactive electrophile.[1] It must be handled as a potential mutagen.

  • Lipophilicity (LogP ~4.5): The cyclohexyl ring makes this compound highly lipophilic. If it penetrates the skin, it will deposit in adipose tissue, prolonging systemic exposure.[1] This dictates our strict glove permeation protocol .

  • Reactivity Profile: This reagent is typically used in Lithium-Halogen exchange or Palladium-catalyzed cross-couplings (Suzuki/Heck).[1] The real danger often arises from the reaction matrix (e.g., t-BuLi, organic solvents), not just the bromide itself.[1]

Quantitative Hazard Data (Inferred & Analogous)
PropertyValue (Est./Analog)Operational Implication
Physical State Colorless/Pale Yellow LiquidAerosol risk during syringe transfer.[1]
Boiling Point ~190–200 °C (760 mmHg)Low vapor pressure at RT, but dangerous if heated.[1]
Flash Point >65 °C (Estimated)Combustible. Ground all glassware.
Skin Absorption High (Lipophilic)Immediate glove change required upon splash.

Part 2: PPE Selection Framework

Do not rely on generic "lab safety" rules. For halogenated intermediates, we use a Barrier-Breakthrough Model .[1]

Dermal Protection (The Critical Barrier)

Standard latex gloves provide zero protection against halogenated organics.

  • Routine Handling (Weighing/Transfer):

    • Primary Layer: Nitrile (0.11 mm / 4 mil).

    • Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial layer.[1]

    • Reasoning: Halogenated alkenes can permeate thin nitrile in <15 minutes. The inner glove protects during the time it takes to doff the contaminated outer glove.

  • Prolonged Exposure / Spill Cleanup:

    • Material: Silver Shield® (EVOH/PE laminate) or Viton®.

    • Reasoning: These multi-layer laminates offer >4-hour breakthrough times for brominated organics.

Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because liquid splashes can wick around the frames.

  • Respiratory:

    • Engineering Control: All handling must occur inside a Fume Hood with a face velocity of 80–100 fpm.

    • Respirator (Contingency): If hood failure occurs, use a half-mask with Organic Vapor (OV) cartridges.[1]

Part 3: Operational Protocol (Step-by-Step)

This workflow integrates safety with the technical requirements of keeping the reagent active (anhydrous conditions).[4]

Workflow Visualization: Safe Handling Loop

G Start Reagent Retrieval Check Visual Integrity Check (Septum/Cap) Start->Check Inspect Transfer Syringe Transfer (Inert Atm) Check->Transfer Nitrogen Flush Reaction Reaction Vessel (Addition) Transfer->Reaction Dropwise Waste Quench & Disposal Transfer->Waste Contaminated Sharps Reaction->Waste Post-Rxn

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood sash is at the working height.

  • Vessel Prep: Tare a flame-dried flask containing a stir bar before adding the reagent.

  • Transfer:

    • Preferred: Use a gas-tight syringe with a long needle (Deflected Point / Septum-penetrating) to withdraw the liquid through a septum.[1]

    • Why: This "Closed System" approach prevents vapors from entering the hood and protects the reagent from hydrolysis/oxidation.

    • Avoid: Pouring from the bottle. This generates static and invisible vapor trails.

Phase 2: Reaction Initiation
  • The "Dropwise" Rule: When adding 1-Bromo-2-methylcyclohex-1-ene to a metal-halogen exchange reaction (e.g., t-BuLi or Mg), add it slowly down the side of the cold flask (-78 °C).

  • Exotherm Watch: Vinyl bromides can react violently with Lithium reagents. Ensure internal temperature monitoring is active.

Phase 3: Decontamination & Cleanup[1][2]
  • Syringe Wash: Immediately draw acetone into the used syringe (inside the hood) and expel into a dedicated "Halogenated Waste" container. Repeat 3x.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to avoid touching the outer surface.

Part 4: Disposal & Emergency Response

Waste Management Matrix
Waste StreamCompositionDisposal Protocol
Stream A Pure Chemical / Reaction Mother LiquorHalogenated Organic Waste .[1] Do NOT mix with acid waste (risk of HBr gas).
Stream B Contaminated Gloves/PaperSolid Hazardous Waste . Double-bag in clear polyethylene.
Stream C Aqueous Quench (post-workup)Check pH. If neutral, dispose as Aqueous Waste. If containing heavy metals (Pd/Ni), segregate as Aqueous Heavy Metal .
Spill Response (Small Scale < 10 mL)
  • Alert: Announce "Spill in Hood."

  • Isolate: Lower sash completely.

  • Absorb: Apply Vermiculite or Spill-X-S (Solvent adsorbent).

    • Warning: Do not use standard paper towels if the spilled material is mixed with pyrophoric catalysts.

  • Collect: Scoop into a jar, label "Debris: 1-Bromo-2-methylcyclohex-1-ene," and move to the waste area.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13581357, 1-Bromo-2-methylcyclohexene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1017 - Vinyl Chloride/Halides).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.